molecular formula C6H7BrN2 B1525811 6-Bromo-3-methylpyridin-2-amine CAS No. 89466-16-0

6-Bromo-3-methylpyridin-2-amine

Cat. No.: B1525811
CAS No.: 89466-16-0
M. Wt: 187.04 g/mol
InChI Key: ANDWKDRELVPNDM-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyridin-2-amine (CAS 89466-16-0) is a high-value heterocyclic building block extensively employed in medicinal chemistry and materials science research . This compound, with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol, is characterized by its pyridine ring functionalized with bromo, methyl, and amine groups, providing multiple sites for chemical modification and structure-activity relationship (SAR) studies . In pharmaceutical R&D, it serves as a critical synthon for constructing complex molecules with potential biological activity . Its structure is a key intermediate in exploring treatments for various conditions; for instance, derivatives of similar substituted pyridin-2-amines have been investigated as activators of NF-ĸB for potential application in Amyotrophic Lateral Sclerosis (ALS) . Furthermore, such aminopyridine derivatives are valuable precursors for fused heterocycles like imidazo[1,2-a]pyridines, which are often screened for antiviral and antibacterial properties . Beyond drug discovery, this compound finds application in materials science. The pyridine ring and amine group confer unique electronic properties and coordination ability, making it a potential structural unit for developing functional materials, such as luminescent compounds and conductive polymers used in organic light-emitting diodes (OLEDs) . Specifications & Handling: • CAS RN: 89466-16-0 • Molecular Formula: C₆H₇BrN₂ • Molecular Weight: 187.04 g/mol • Purity: Typically ≥97% - 98% • MDL Number: MFCD17014961 • Storage: Keep in a dark place under an inert atmosphere at room temperature . This product is intended for research and further manufacturing applications only. It is not intended for direct human use or diagnostic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWKDRELVPNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic routes to 6-Bromo-3-methylpyridin-2-amine, a pivotal building block in contemporary medicinal chemistry and drug development. We will delve into two primary synthetic strategies: the direct electrophilic bromination of 2-amino-3-methylpyridine and a multi-step approach involving the regioselective amination of a dihalogenated pyridine precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms, causality behind experimental choices, and strategies for optimization.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate widely utilized in the synthesis of a diverse array of biologically active molecules. Its structural features, including the presence of a reactive bromine atom and an amino group on the pyridine scaffold, make it an ideal starting material for constructing complex molecular frameworks. This compound serves as a crucial component in the development of novel therapeutics, particularly in areas such as oncology, neurodegenerative diseases, and inflammatory conditions. The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance to the pharmaceutical and agrochemical industries.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly approached via two distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and the need for regiochemical purity.

Figure 1: Overview of the primary synthetic strategies for this compound.

Route 1: Direct Electrophilic Bromination of 2-Amino-3-methylpyridine

The most direct approach to this compound involves the electrophilic bromination of the readily available starting material, 2-amino-3-methylpyridine. This method is attractive due to its atom economy and potentially shorter reaction sequence.

Mechanistic Insights and Regioselectivity

The outcome of the electrophilic bromination of 2-amino-3-methylpyridine is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) substituents on the pyridine ring. Both groups are activating and ortho-, para-directing. The amino group, being a stronger activating group, will predominantly dictate the position of electrophilic attack.

The positions ortho and para to the amino group are C3, C5, and the nitrogen of the pyridine ring. The C3 position is already substituted with a methyl group. The para-position (C5) and the other ortho-position (the ring nitrogen) are potential sites for bromination. However, in substituted pyridines, the C6 position is also susceptible to attack. The interplay of electronic and steric factors determines the final regiochemical outcome. The amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it.

6-Bromo-3-methylpyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-3-methylpyridin-2-amine: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom and nucleophilic amino group, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, and explores its significant applications, particularly in drug discovery and agrochemical development. The content herein is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical utility and handling of this important compound.

Introduction to a Versatile Synthetic Intermediate

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules. This compound (CAS No: 89466-16-0) is a prominent example of a pyridine-based synthetic intermediate.[1][2][3][4] Its value lies in the strategic placement of its functional groups: the 2-amino group, which can be a site for further derivatization, and the 6-bromo substituent, which serves as a handle for a variety of cross-coupling reactions. This dual functionality allows for the stepwise and controlled elaboration of molecular complexity, making it a favored scaffold in the synthesis of novel therapeutic agents and specialized agrochemicals.[5][6][7] Notably, its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically supplied as a solid, ranging in color from white to off-white or pale yellow.[2][8] Key identifying and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 187.04 g/mol [1][2][3][4][9]
Molecular Formula C₆H₇BrN₂[1][2][3][4][9]
CAS Number 89466-16-0[1][2][3][4]
IUPAC Name This compound[4]
Synonyms 2-Amino-6-bromo-3-methylpyridine[3][4]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1][9]
Storage Room temperature, in a dry, sealed container[1][3]

Below is a diagram representing the 2D chemical structure of the molecule.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification start 2-Amino-3-methylpyridine in Acidic Solvent reaction Slow Addition of Brominating Agent at 0°C start->reaction 1. Cool stir Stir at Room Temp (Monitor by TLC) reaction->stir 2. React neutralize Neutralize with Cold Aqueous Base stir->neutralize 3. Quench filter Filter Precipitate neutralize->filter 4. Isolate purify Recrystallization or Column Chromatography filter->purify 5. Purify product Pure this compound purify->product Suzuki_Coupling reactant1 This compound C-Br bond catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid R-B(OH)₂ reactant2->catalyst product Coupled Product Aryl-substituted Pyridine catalyst->product C-C Bond Formation

Sources

Technical Whitepaper: Structural Characterization of 6-Bromo-3-methylpyridin-2-amine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

This compound is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceuticals.[1] Its structural integrity is defined by the specific substitution pattern on the pyridine ring: an amino group at C2, a methyl group at C3, and a bromine atom at C6.[1][2]

Critical Analytical Challenge: The primary impurity in the synthesis of this compound is often the 5-bromo isomer , which forms due to the para-directing effect of the C2-amino group during electrophilic bromination.[1] Distinguishing the 6-bromo target from the 5-bromo impurity requires precise interpretation of the proton coupling constants and chemical shifts at the H4 and H5 positions.[1]

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of the compound, ensuring that the regioisomer is correctly assigned.

AnalyticalWorkflowSynthCrude Synthesis(Bromination)PurifyPurification(Recrystallization/Column)Synth->PurifySampleNMR Sample Prep(DMSO-d6)Purify->SampleAcquireData Acquisition(1H & 13C NMR)Sample->AcquireAnalyzeSpectral Analysis(Coupling Constants)Acquire->AnalyzeDecisionQC Decision(Pass/Fail)Analyze->Decision Verify J-coupling

Figure 1: Analytical workflow for structural validation, emphasizing the critical coupling analysis step.

Experimental Methodology

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[1][8]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl₃.[1]

    • Reasoning: Aminopyridines often exhibit poor solubility in chloroform.[1][2] Furthermore, DMSO-d6 facilitates the observation of the exchangeable -NH₂ protons, which appear as a distinct broad singlet, aiding in integration validation.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[1][2]

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for clear resolution of H4/H5 coupling).

  • Temperature: 298 K (25°C).[1][2]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle to ensure accurate integration.

1H NMR Data Analysis

The proton NMR spectrum provides the definitive proof of the 6-bromo substitution pattern.[1] The key diagnostic feature is the ortho-coupling between H4 and H5.[1]

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Logic
2.04 Singlet (s)3H--CH₃ (C3) Methyl group at C3; slightly deshielded by aromatic ring.[1]
6.10 Broad Singlet (br s)2H--NH₂ Exchangeable amino protons.[1] Chemical shift varies with concentration/water content.[1][2]
6.46 Doublet (d)1H7.7 HzH5 Diagnostic: Shielded significantly by the para-resonance effect of the C2-NH₂ group.[1][2]
7.61 Doublet (d)1H7.7 HzH4 Deshielded relative to H5.[1][2] Shows clear ortho-coupling to H5.[1]
Interpretation & Self-Validation[1]
  • Resonance Shielding (The H5 Signal): In 2-aminopyridines, the amino group acts as a strong resonance donor.[1] This increases electron density at positions 3 and 5 (ortho and para to the amine).[1][2] Since position 3 is blocked by the methyl group, H5 receives the electron density, causing a significant upfield shift (to ~6.46 ppm).[1][2]

  • Coupling Constant (

    
    ):  The coupling constant of 7.7 Hz  is characteristic of ortho-coupling in pyridines.[1]
    
    • Differentiation: If the compound were the 5-bromo isomer (6-H isomer), H4 and H6 would be meta to each other, resulting in a much smaller coupling constant (

      
       ~ 1–2 Hz) or appearing as singlets.[1] The presence of a 7.7 Hz doublet confirms the protons are adjacent (H4 and H5), proving the Bromine is at C6.[1][2]
      

13C NMR Data Analysis

Carbon NMR confirms the skeletal structure and the presence of the halogen.[1][2]

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

Shift (δ, ppm)AssignmentElectronic Environment
17.5 -CH₃ Methyl carbon.[1]
113.2 C5 Aromatic CH.[1][2] Highly shielded due to resonance from C2-NH₂.[1]
116.8 C3 Quaternary C. Substituted with Methyl.[1][2]
139.5 C6 Quaternary C. Attached to Bromine (Heavy atom effect).[1][2]
140.1 C4 Aromatic CH.[1][2]
156.8 C2 Quaternary C. Attached to Amino and Ring Nitrogen (most deshielded).[1][2]

Structural Logic & Isomer Differentiation[1]

The following diagram illustrates the electronic effects that dictate the NMR shifts, serving as a visual guide for researchers interpreting the data.

StructureLogiccluster_legendDifferentiation LogicNH2Amino Group (C2)Strong DonorH5H5 Proton(Para to NH2)NH2->H5 Resonance Shielding(Upfield Shift ~6.5 ppm)H4H4 Proton(Meta to NH2)NH2->H4 Inductive Effect Only(Downfield ~7.6 ppm)H5->H4 Ortho Coupling(J = 7.7 Hz)ValidationIf J < 2 Hz:Isomer is 5-Bromo (Meta coupling)REJECT BATCHBrBromine (C6)Br->H5 Adjacent Carbon

Figure 2: Structural logic governing the chemical shifts.[1] The resonance donation from NH₂ to H5 is the primary driver for the chemical shift difference between H4 and H5.[1][2]

References

  • PubChem Compound Summary. (2023). This compound (CID 59605384).[1][3] National Center for Biotechnology Information.[1][2] [Link][1]

  • Reich, H. J. (2023).[1][2] Proton NMR Data - Chemical Shifts and Coupling Constants in Heterocycles.[1] University of Wisconsin-Madison Chemistry Department.[1] (General reference for pyridine coupling constants). [Link]

Technical Guide: IR Spectroscopic Analysis of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic characterization of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0). As a trisubstituted pyridine scaffold, this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex heterocycles via Suzuki-Miyaura cross-coupling.

Accurate structural verification of this intermediate is pivotal for downstream yield optimization. This guide moves beyond simple peak listing, offering a mechanistic breakdown of vibrational modes, a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR, and a logic-based interpretation workflow to distinguish this specific isomer from potential regioisomeric byproducts.

Chemical Identity & Structural Logic[1][2][3]

To interpret the spectrum accurately, one must first deconstruct the molecule into its constituent oscillators. The vibrational signature of this compound is a superposition of four distinct functional domains:

  • The Pyridine Core: An aromatic heterocycle exhibiting characteristic "breathing" and stretching modes similar to benzene but perturbed by the electronegative nitrogen.

  • The Primary Amine (-NH₂): Located at position 2, this group provides the most diagnostic high-frequency bands (N-H stretching) and mid-range deformations (scissoring).

  • The Methyl Group (-CH₃): Located at position 3, introducing aliphatic C-H stretching modes that contrast with the aromatic C-H stretches.

  • The Bromine Substituent (-Br): Located at position 6, this heavy atom introduces low-frequency C-X stretching bands and influences the dipole moment of ring vibrations.

Structural Topology:

  • Substitution Pattern: 2,3,6-trisubstituted.

  • Vicinal Hydrogens: The remaining protons are at positions 4 and 5. This vicinal relationship (

    
     and 
    
    
    
    ) dictates specific out-of-plane (OOP) bending vibrations crucial for distinguishing this isomer from 2,4,6- or 2,3,5-substituted analogs.

Comprehensive Spectral Analysis

The following analysis segments the spectrum into three critical zones. Note that while exact wavenumbers can shift slightly based on crystal packing (solid state) and intermolecular H-bonding, the relative positions and intensity ratios remain consistent.

Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)
  • N-H Stretching (3500 – 3100 cm⁻¹): As a primary amine, expect a doublet.

    • Asymmetric Stretch (

      
      ): ~3480–3440 cm⁻¹.
      
    • Symmetric Stretch (

      
      ): ~3350–3300 cm⁻¹.[1]
      
    • Note: In the solid state (ATR), these bands may broaden due to hydrogen bonding between the amine H and the ring N of neighboring molecules.

  • C-H Stretching (3100 – 2800 cm⁻¹):

    • Aromatic C-H: Weak, sharp bands just above 3000 cm⁻¹ (Positions 4, 5).

    • Aliphatic (Methyl) C-H: Distinct bands just below 3000 cm⁻¹ (~2960–2850 cm⁻¹).[2] The presence of these bands confirms the methylation.

Zone 2: The Double Bond Region (1700 – 1400 cm⁻¹)
  • Amine Scissoring (

    
    ):  A strong, diagnostic band typically found between 1650–1610 cm⁻¹. This confirms the primary amine is intact.
    
  • Pyridine Ring Stretching (

    
    ):  Pyridines typically show four bands in this region. For this substituted system, expect strong absorptions at ~1590 cm⁻¹ and ~1460 cm⁻¹. The 6-bromo substitution often enhances the intensity of the lower-frequency ring modes due to dipole changes.
    
Zone 3: Fingerprint & Low Frequency (1400 – 400 cm⁻¹)
  • C-N Exocyclic Stretch: ~1350–1280 cm⁻¹. Strong intensity due to conjugation with the ring.

  • C-H Out-of-Plane (OOP) Bending: The critical region for isomer verification.

    • Vicinal (4,5-protons): A strong band in the 830–800 cm⁻¹ range is characteristic of two adjacent aromatic hydrogens.

  • C-Br Stretching: Heavy atom stretches appear in the far-IR or lower fingerprint region, typically 600–500 cm⁻¹. While often obscured, a medium-intensity band in this zone supports bromination.

Summary of Expected Vibrational Modes[5]
Functional GroupModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine N-H Stretch (Asym)3480 – 3440MediumIdentity (Primary amine)
Primary Amine N-H Stretch (Sym)3350 – 3300MediumIdentity (Primary amine)
Aromatic Ring C-H Stretch3100 – 3010WeakAromaticity
Methyl Group C-H Stretch (Aliphatic)2970 – 2850Weak-MediumVerifies Methylation
Primary Amine NH₂ Scissoring1650 – 1610StrongDistinguishes from secondary amines
Pyridine Ring C=N / C=C Skeletal1590 – 1550StrongCore Scaffold
C-N Bond Exocyclic C-N Stretch1340 – 1260StrongAmine attachment
Ring C-H OOP Bending (Vicinal)830 – 800StrongIsomer Confirmation (H4, H5)
C-Br Bond C-Br Stretch600 – 500Medium-WeakHalogen presence

Experimental Protocol: ATR-FTIR Acquisition

For solid heterocyclic amines, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to reproducibility and lack of hygroscopic interference.

Workflow Diagram

ATR_Workflow Figure 1: Standardized ATR-FTIR Acquisition Protocol for Crystalline Heterocycles Start Start: Sample QC Prep 1. Crystal Homogenization (Agate Mortar) Start->Prep Ensure Dry Clean 2. Crystal Clean (Isopropanol/Acetone) Prep->Clean Fine Powder Background 3. Acquire Background (Air, 256 scans) Clean->Background Dry Crystal Load 4. Load Sample (Cover Crystal Fully) Background->Load Press 5. Apply Pressure (Target: 80-100 gauge) Load->Press Acquire 6. Acquire Spectrum (4000-400 cm⁻¹) Press->Acquire QC 7. Spectral QC Check (Signal-to-Noise > 500:1) Acquire->QC QC->Clean Fail (Low S/N) End Valid Spectrum QC->End Pass

Detailed Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.[3]

    • Scans: Minimum 32 scans (64 recommended for noise reduction in the fingerprint region).

  • Sample Preparation:

    • Critical Step: Although ATR allows direct analysis, large crystals can cause poor contact. Lightly grind the this compound in an agate mortar to a fine powder. This ensures uniform contact with the ATR crystal and prevents "derivative-shaped" peaks caused by the Christiansen effect.

  • Acquisition:

    • Clean the crystal with isopropanol and ensure it is completely dry (monitor the 3300 cm⁻¹ region for OH background).

    • Collect a background spectrum (air).

    • Place the sample to cover the "sweet spot" of the crystal (usually the center 2mm).

    • Apply pressure using the anvil clamp. Note: Stop tightening when the live interferogram amplitude maximizes. Overtightening can fracture softer crystals (ZnSe).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correction (Rubberband method) only if significant drift is observed.

Data Interpretation & Validation Logic

Once the spectrum is acquired, use the following logic tree to validate the compound identity and purity.

Interpretation Logic Tree

Interpretation_Logic Figure 2: Spectral Interpretation Decision Tree Start Spectrum Acquired CheckNH Check 3500-3100 cm⁻¹ Doublet present? Start->CheckNH CheckCH3 Check 2980-2850 cm⁻¹ Aliphatic C-H present? CheckNH->CheckCH3 Yes (Primary Amine) Result_Wrong FAIL: Wrong Compound CheckNH->Result_Wrong No (Missing/Single Band) CheckWater Broad hump >3000 cm⁻¹? CheckCH3->CheckWater Yes (Methylated) CheckCH3->Result_Wrong No (Des-methyl analog) CheckFingerprint Check 830-800 cm⁻¹ Strong single band? Result_Valid CONFIRMED: This compound CheckFingerprint->Result_Valid Yes (Vicinal H4,H5) Result_Isomer SUSPECT ISOMER: Check Substitution Pattern CheckFingerprint->Result_Isomer No (Different OOP pattern) CheckWater->CheckFingerprint No (Dry) Result_Wet FAIL: Wet Sample (Recrystallize/Dry) CheckWater->Result_Wet Yes (Hygroscopic)

Troubleshooting Common Artifacts
  • Broad O-H Stretch (3500-3200 cm⁻¹):

    • Cause: Hygroscopic moisture or residual solvent (Methanol/Water).

    • Differentiation: Water O-H is a broad, featureless mound. The Amine N-H is a distinct doublet.[1] If the doublet sits on top of a mound, dry the sample.

  • CO₂ Doublet (2350 cm⁻¹):

    • Cause: Poor background compensation (change in room air).

    • Action: Ignore; does not interfere with diagnostic bands.

  • Peak Tailing:

    • Cause: Poor contact with ATR crystal.

    • Action: Regrind sample and re-clamp.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Aminopyridine. NIST Chemistry WebBook, SRD 69.[4][3] Available at: [Link] (Accessed Jan 30, 2026).

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methylpyridine. NIST Chemistry WebBook, SRD 69.[4][3] Available at: [Link] (Accessed Jan 30, 2026).

  • PubChem. Compound Summary: this compound (CAS 89466-16-0).[5][6] National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 30, 2026).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment rules).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Technical Guide: Mass Spectrometry Profiling of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) workflow for 6-Bromo-3-methylpyridin-2-amine , a critical halogenated heterocyclic scaffold used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

The presence of the bromine atom at the C6 position, combined with the 2-amino group, creates a unique isotopic and fragmentation signature essential for structural validation. This document details the physicochemical properties, electrospray ionization (ESI) behavior, collision-induced dissociation (CID) pathways, and rigorous impurity profiling protocols required for pharmaceutical quality control.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before initiating MS analysis, the analyst must verify the theoretical mass values based on the specific isotopic distribution of bromine (


 and 

).
Table 1: Physicochemical Specifications
PropertyDataNotes
Chemical Name This compound
CAS Registry 120694-82-4 / 89466-16-0Verify specific salt form if applicable.
Formula

Monoisotopic Mass 185.9793 Da (

)
Base peak for theoretical calc.
Molecular Weight 187.04 g/mol Average weight.[1][2]
pKa (Predicted) ~4.2 (Pyridine N)Protonation favored in acidic media (0.1% FA).
LogP ~1.9Suitable for Reversed-Phase LC (C18).

Mass Spectrometry Profile

Ionization Characteristics (ESI+)

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyridine nitrogen or the exocyclic amine. The defining characteristic of this spectrum is the 1:1 isotopic doublet .

  • Primary Ion:

    
    
    
  • m/z Observation: Two peaks of nearly equal intensity at m/z 187.0 (

    
    ) and m/z 189.0  (
    
    
    
    ).
  • Analyst Note: Absence of this 1:1 doublet indicates dehalogenation (degradation) or incorrect starting material.

Fragmentation Pathway (CID)

Understanding the fragmentation logic is crucial for distinguishing this isomer from its regioisomers (e.g., 5-bromo-3-methylpyridin-2-amine).

  • Neutral Loss of Ammonia (-17 Da): The 2-amino group is labile under collision-induced dissociation (CID).

    • Mechanism: Proton transfer followed by elimination of

      
      , generating a destabilized pyridyl cation.
      
  • Loss of Hydrogen Cyanide (-27 Da): Characteristic of the pyridine ring collapse.

  • Halogen Elimination: While aromatic halogens are generally stable, high collision energy (CE > 35 eV) can induce the loss of the bromine radical (

    
    , -79 Da) or HBr (-80 Da).
    
    • 
       (Loss of Br)
      
Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the structural breakdown under CID conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 187.0 / 189.0 LossNH3 Loss of NH3 (-17 Da) [M+H-NH3]+ Parent->LossNH3 LossBr Loss of Br Radical (-79 Da) Parent->LossBr High CE Frag170 Fragment Ion m/z 170.0 / 172.0 LossNH3->Frag170 LossHCN Ring Cleavage (-HCN) (-27 Da) Frag170->LossHCN Frag143 Fragment Ion m/z 143.0 / 145.0 LossHCN->Frag143 Frag108 Dehalogenated Ion m/z 108.0 LossBr->Frag108

Caption: CID fragmentation pathway for this compound showing primary ammonia loss and secondary ring cleavage.

Experimental Protocols

Sample Preparation

To prevent non-specific binding or degradation, follow this preparation strictly:

  • Stock Solution: Dissolve 1 mg of substance in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute to 1 µg/mL using 50:50 Water:Acetonitrile + 0.1% Formic Acid .

    • Why Formic Acid? The acidic pH ensures full protonation of the basic pyridine nitrogen, maximizing sensitivity in ESI+ mode.

LC-MS Method Parameters

This generic method is optimized for polar aminopyridines on standard C18 chemistries.

Table 2: LC-MS Instrument Parameters
ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7 µm)Standard retention for moderately polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B to 95% B over 5 minRapid elution; compound typically elutes ~2.5-3.0 min.
Scan Range m/z 100 - 500Covers parent and dimers.
Source Temp 350°CEnsure complete desolvation of the amine.

Impurity Profiling & Troubleshooting

In synthesis, distinguishing the target 6-bromo isomer from the 5-bromo regioisomer or dibrominated byproducts is critical.

Common Impurities
  • Regioisomer (5-Bromo-3-methylpyridin-2-amine):

    • Differentiation: The 6-bromo position is ortho to the ring nitrogen, affecting the pKa and retention time slightly compared to the 5-bromo (meta) isomer. The 6-bromo isomer typically elutes later on C18 due to shielding of the polar nitrogen.

  • Dibromo Species (2-Amino-3-methyl-5,6-dibromopyridine):

    • Signature: Look for m/z ~265/267/269 with a 1:2:1 isotopic ratio .

  • Starting Material (2-Amino-3-methylpyridine):

    • Signature: m/z 109 (No bromine doublet).

Diagram 2: Impurity Identification Workflow

This decision tree aids in rapid classification of peaks in the chromatogram.

ImpurityWorkflow Start Analyze Peak Spectrum (ESI+) CheckIso Check Isotope Pattern Start->CheckIso IsoNone Single Peak (No Doublet) CheckIso->IsoNone m/z 109 IsoDouble 1:1 Doublet (m/z 187/189) CheckIso->IsoDouble m/z 187 IsoTriple 1:2:1 Triplet (m/z 265/267/269) CheckIso->IsoTriple m/z 265 ResultSM Impurity: Starting Material (De-brominated) IsoNone->ResultSM CheckRT Check Retention Time vs Standard IsoDouble->CheckRT ResultDi Impurity: Dibromo Species IsoTriple->ResultDi Match Target: 6-Bromo Isomer CheckRT->Match Matches Std NoMatch Impurity: 5-Bromo Regioisomer CheckRT->NoMatch Shifted RT

Caption: Logical workflow for distinguishing the target 6-bromo compound from common synthetic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605384, this compound. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Amines). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Optimization of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) is a critical heterocyclic scaffold used extensively in the synthesis of kinase inhibitors (e.g., SHP2, ROS1) and extended metal atom chains (EMACs).[1] Its structural duality—possessing both a basic 2-aminopyridine core and lipophilic substituents (bromo/methyl)—creates a distinct solubility profile that challenges standard aqueous formulation but offers versatility in organic synthesis.[1]

This guide moves beyond static data tables to provide a dynamic solubility framework. It details the physicochemical drivers of the compound's behavior, establishes validated protocols for solubility determination, and offers solvent system recommendations for synthesis and purification.

Part 2: Physicochemical Core & Solubility Landscape

To manipulate the solubility of this compound, one must first understand the molecular forces at play. The presence of the electron-withdrawing bromine atom at the 6-position significantly alters the basicity of the pyridine nitrogen compared to the unsubstituted parent 2-aminopyridine.

Molecular Descriptor Table[1]
PropertyValueStructural Implication
Molecular Weight 187.04 g/mol Low MW facilitates high molar solubility in organic solvents.[1]
cLogP ~1.9Moderately lipophilic.[1] Prefers organic phases (DCM, DMSO) over neutral water.
pKa (Pyridine N) ~3.5 - 4.5 (Est.)[1]The 6-Br reduces basicity (vs. pKa 6.86 of 2-aminopyridine).[1] Protonation requires stronger acid (pH < 3).
H-Bond Donors 1 (Exocyclic -NH2)Capable of specific solvation in alcohols and water.[1]
H-Bond Acceptors 2 (Ring N, -NH2)Facilitates solubility in dipolar aprotic solvents (DMSO, DMF).[1]
Physical State Pale Yellow SolidCrystalline lattice energy must be overcome by solvation enthalpy.[1]
The Solubility Matrix

Based on the compound's lipophilicity (LogP 1.[2]9) and weak basicity, the following solubility hierarchy is observed.

Category A: High Solubility (>50 mg/mL)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: Dipolar aprotic solvents disrupt the crystal lattice effectively.

  • Application: Ideal for preparing 100 mM stock solutions for biological assays or kinetic solubility screens.[1]

Category B: Moderate Solubility (10–50 mg/mL)
  • Solvents: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, 1,4-Dioxane.

  • Mechanism: Solvation occurs via hydrogen bonding (alcohols) or dipole interactions (DCM).[1]

  • Application: Preferred solvents for reaction monitoring (TLC/HPLC) and liquid-liquid extraction workups.[1]

Category C: Low/pH-Dependent Solubility (<1 mg/mL at pH 7) [1]
  • Solvents: Water, PBS (pH 7.4), Hexanes.

  • Mechanism: At neutral pH, the molecule is uncharged and hydrophobic.

  • Optimization: Solubility in water can be enhanced by lowering pH below 3.0 (forming the pyridinium salt) or using co-solvents (e.g., 20% cyclodextrin or PEG400).

Part 3: Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

For establishing the "Gold Standard" equilibrium solubility.[1]

Objective: Determine the absolute solubility limit in a specific solvent at 25°C.

Materials:

  • Compound: this compound (>10 mg).[1]

  • Solvent: Phosphate Buffer (pH 7.[1]4) or Water.[1][3][4][5]

  • Equipment: Thermomixer, 0.45 µm PTFE Syringe Filter, HPLC-UV.[1]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C / 500 RPM for 24–48 hours. Note: 24h is usually sufficient for low MW fragments.

  • Filtration: Centrifuge at 10,000 RPM for 5 mins or filter through a 0.45 µm PTFE membrane (pre-saturated to prevent drug loss).

  • Quantification: Dilute filtrate 1:10 in Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput)

For rapid estimation during biological screening.[1]

Objective: Determine the precipitation point when diluting from a DMSO stock.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Measure absorbance at 620 nm (turbidimetry).

    • OD < 0.05: Soluble.

    • OD > 0.05: Precipitated.

Part 4: Visualization & Decision Logic

Solubility Optimization Workflow

This diagram guides the researcher through solvent selection based on the intended application (Synthesis vs. Bioassay).

SolubilityWorkflow Start Start: this compound Goal Define Goal Start->Goal Bioassay Biological Assay Goal->Bioassay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification/Isolation Goal->Purification DMSO Use DMSO/DMF (Stock >50 mM) Bioassay->DMSO Stock Prep Suzuki Suzuki Coupling (Dioxane/Water 4:1) Synthesis->Suzuki C-C Bond Formation Bromination Bromination (Acetonitrile/Acetic Acid) Synthesis->Bromination Functionalization Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Purification->Recryst Solid Isolation Buffer Dilute into Buffer (Keep DMSO <1%) DMSO->Buffer Assay Step

Figure 1: Decision tree for solvent selection based on experimental intent.

pH-Dependent Ionization Equilibrium

Understanding the protonation state is vital for aqueous solubility.[1]

Ionization Acid pH < 3.0 (Protonated Cation) High Solubility Neutral pH 4.0 - 9.0 (Neutral Species) Low Solubility Acid->Neutral + OH- (Deprotonation) Neutral->Acid + H+ (Protonation) Base pH > 10.0 (Anionic Potential) Unstable/Reactive Neutral->Base Strong Base

Figure 2: The solubility "Sweet Spot" is at low pH due to the weakly basic pyridine nitrogen.[1]

Part 5: Application in Synthesis (Case Study)

The solubility profile directly dictates reaction success. A common application of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1]

  • Problem: Using pure water or highly non-polar solvents results in poor conversion due to phase separation.[1]

  • Solution: A mixed solvent system of 1,4-Dioxane/Water (4:1) is optimal.[1][4]

    • Why? Dioxane solubilizes the lipophilic this compound (LogP 1.9).[1]

    • Why? Water solubilizes the inorganic base (K3PO4 or Na2CO3) and the boronic acid.

    • Result: Homogeneous catalysis at reflux temperatures (85–95°C).[1]

Troubleshooting Precipitation: If the product precipitates as a gum during workup:

  • Evaporate the organic co-solvent (Dioxane).

  • Adjust aqueous layer to pH ~9 (ensures product is neutral).

  • Extract with Ethyl Acetate (high solubility for neutral form).[1]

Part 6: References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • MDPI. (2017).[1][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][2][6][7][8][9][10] Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2022).[1] Investigation into Solubility and Solvent Effect of 2-Aminopyridine.[1][5][11] Journal of Chemical & Engineering Data.[1] Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: 6-Bromo-3-methylpyridin-2-amine Derivatives and Analogs

[1][2][3]

Executive Summary: The Strategic Scaffold

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR ligands.[1][2] Its value lies in its unique trisubstituted pattern:

  • C6-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diversity elements (Tail region).[1][2]

  • C2-Amine & N1: A bis-nucleophilic motif capable of cyclization to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines), mimicking the adenine ring of ATP.[1]

  • C3-Methyl: A critical steric element that restricts bond rotation, forcing the molecule into bioactive conformations (atropisomerism control) and filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide details the synthetic manipulation of this core, providing validated protocols for its transformation into high-value bioactive analogs.[1]

Chemical Architecture & Reactivity Map[3]

The molecule functions as a divergent intermediate. The reactivity profile is dictated by the electronic effects of the pyridine nitrogen and the steric influence of the C3-methyl group.[1]

ReactivityMapCoreThis compound(Scaffold)C6C6-Position (Bromine)Electrophilic SiteCore->C6N1_C2N1 & C2-AmineBis-NucleophileCore->N1_C2C3C3-MethylSteric/HydrophobicCore->C3SuzukiSuzuki-Miyaura Coupling(Biaryl Formation)C6->SuzukiPd(0)BuchwaldBuchwald-Hartwig(C-N Bond Formation)C6->BuchwaldPd(0)/BaseCyclizationCyclization w/ Alpha-Halo KetonesN1_C2->CyclizationImidazo[1,2-a]pyridineConformationRestricted Rotation(Bioactivity)C3->ConformationSelectivity

Figure 1: Reactivity profile of the this compound scaffold.[1][2]

Primary Workflow: C6-Functionalization (Suzuki-Miyaura Coupling)

The C6-bromo position is activated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for oxidative addition by Palladium(0).[1]

Mechanism & Rationale

The presence of the free amine at C2 can potentially poison the catalyst or compete in cross-coupling. However, under standard Suzuki conditions, the C-Br bond is significantly more reactive than the C-NH2 bond.[1][2] The C3-methyl group provides steric protection to the amine, reducing side reactions, but requires optimization of ligand steric bulk.[1]

Validated Protocol

Objective: Synthesis of 6-aryl-3-methylpyridin-2-amine derivatives.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Boronic Acid: Arylboronic acid (1.2 eq)[1][2]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1][2]

  • Base: K3PO4 (2.0 eq) or Na2CO3 (2 M aq.)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyridine substrate, arylboronic acid, and base. Evacuate and backfill with Argon (3 cycles) to remove oxygen, which degrades the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.[2]

  • Reaction: Seal the vessel and heat to 85–95 °C for 12–18 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 187/189).[1][2]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine functionality often causes tailing; adding 1% Triethylamine to the eluent is recommended.

Critical Note: If the boronic acid contains sensitive groups, protect the C2-amine as an acetamide (Ac2O, pyridine) prior to coupling, then deprotect (NaOH/MeOH) post-coupling.[1]

Secondary Workflow: Bicyclic Ring Formation (Imidazo[1,2-a]pyridines)[2][3]

This is the most "drug-like" transformation.[1][2] Reacting the scaffold with

8-methyl-5-substituted-imidazo[1,2-a]pyridines12
Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine

This intermediate retains the bromine, allowing for "Sandwich" functionalization (Cyclization first, then Coupling).[1][2]

Protocol:

  • Reactants: Mix this compound (1.0 eq) and Chloroacetaldehyde (40% aq. solution, 1.5 eq) or a substituted

    
    -bromoacetophenone.[1][2]
    
  • Solvent: Ethanol or n-Butanol.[1][2]

  • Conditions: Reflux (80–100 °C) for 4–12 hours.

  • Mechanism:

    • Step A: Alkylation of the ring nitrogen (N1) by the

      
      -halo ketone.[1][2]
      
    • Step B: Intramolecular cyclization of the C2-amine onto the carbonyl carbon.[1][2]

    • Step C: Dehydration to aromatize the imidazole ring.

  • Workup: Remove solvent in vacuo.[2] Neutralize the hydrobromide salt with saturated NaHCO3. Extract with DCM.[2]

CyclizationStep1Start: this compoundStep2Reagent: Chloroacetaldehyde / EtOH / RefluxStep1->Step2Step3Intermediate: N-Alkylated Pyridinium SaltStep2->Step3SN2 AttackStep4Product: 6-Bromo-8-methylimidazo[1,2-a]pyridineStep3->Step4Cyclization & Dehydration

Figure 2: Synthesis pathway for the imidazo[1,2-a]pyridine core.

Advanced Applications: Kinase Inhibitor Design[2]

In drug discovery, the order of operations is critical. The "Sandwich Strategy" is often employed to maximize yield and diversity.

The "Sandwich" Strategy[2]
  • Step 1: Cyclization. Convert the cheap this compound into the bicyclic core (6-bromo-8-methylimidazo[1,2-a]pyridine).[1][2]

    • Why? The bicyclic system is more robust and easier to handle than the free aminopyridine during purification.

  • Step 2: C3-Functionalization (formerly C6). Perform Suzuki coupling on the bicyclic bromide.[1][2]

    • Why? The nitrogen lone pairs are now tied up in the aromatic system, preventing catalyst poisoning during the Pd-coupling.[1]

SAR Insight: The Role of the Methyl Group

In the context of kinase inhibitors (e.g., targeting FGFR or p38 MAP kinase):

  • The Imidazo[1,2-a]pyridine binds to the hinge region of the kinase (ATP binding site).[1]

  • The Methyl group (originally C3) projects into a hydrophobic pocket (often the "gatekeeper" or solvent front).[1] Its steric bulk forces the attached aryl group (at position 6) to twist out of plane.

  • Effect: This twist is crucial for selectivity. Flat molecules often bind promiscuously to many kinases (leading to toxicity). The "methyl-twist" enforces a specific 3D shape that fits only the target kinase.[1][2]

Analytical Data Summary

PropertyValue / Description
Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (varies by purity)
1H NMR (DMSO-d6)

2.05 (s, 3H, CH3), 6.10 (bs, 2H, NH2), 7.25 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H).[1][2][3]
Key IR Bands 3300-3400 cm

(NH2 stretch), 1590 cm

(C=N)

References

  • PubChem. (n.d.).[2] this compound. National Center for Biotechnology Information.[2] Retrieved January 30, 2026, from [Link]

  • MDPI. (2017).[2][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 30, 2026, from [Link]

  • ACS Omega. (2021).[2] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2022).[2] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Retrieved January 30, 2026, from [Link]

Unlocking New Therapeutic and Agrochemical Frontiers with 6-Bromo-3-methylpyridin-2-amine: A Guide to Potential Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methylpyridin-2-amine has emerged as a highly versatile and strategic building block in modern synthetic chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amino group, and a pyridine core—offers a trifecta of opportunities for molecular diversification. This guide delves into the core chemical reactivity of this scaffold and outlines high-impact potential research areas. We will explore its application in the synthesis of next-generation kinase inhibitors, the discovery of novel agrochemicals, and the construction of complex fused heterocyclic systems. This document serves as a technical roadmap, providing field-proven insights, detailed experimental protocols, and data-driven starting points for innovation in drug discovery and beyond.

Core Chemical Profile and Strategic Value

This compound (CAS No. 89466-16-0) is a pyridinamine derivative whose value lies in its inherent, multi-faceted reactivity.[1][2] The strategic placement of its functional groups makes it an ideal starting material for building diverse molecular libraries, particularly in the pharmaceutical and agrochemical sectors.[3][4] Its utility has been noted in the development of agents targeting neurological disorders, as well as new anti-inflammatory and antimicrobial drugs.[4][5]

PropertyValueReference
CAS Number 89466-16-0[1]
Molecular Formula C₆H₇BrN₂[6]
Molecular Weight 187.04 g/mol [1]
IUPAC Name This compound[2]
Key Reactive Sites C6-Bromo, C2-Amino, N1-Pyridine

The molecule's power comes from three distinct points of modification, allowing for controlled, sequential, or convergent synthetic strategies.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Structure Bromo C6-Bromo (Cross-Coupling) Bromo->mol Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc. Amino C2-Amino (Nucleophile/Coupling) Amino->mol Amidation, N-Arylation, Reductive Amination PyridineN Pyridine N1 (Basicity/Alkylation) PyridineN->mol Salt Formation, Quaternization

Caption: Key reactive sites on the this compound scaffold.

Research Area 1: Scaffolding for Next-Generation Kinase Inhibitors

The aminopyridine motif is a cornerstone of many clinically successful kinase inhibitors. The this compound scaffold is primed for exploration in this area, serving as a versatile "hinge-binding" fragment that can be elaborated into potent and selective inhibitors. Research on similar bromo-heterocyclic amines has led to the development of inhibitors for crucial oncology targets like Bruton's Tyrosine Kinase (BTK), Monopolar Spindle 1 (Mps1), and PI3Kα.[7][8]

A logical research trajectory involves using the C6-bromo position as an anchor for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions. This strategy allows for rapid exploration of the solvent-front region of the ATP-binding pocket, a key determinant of kinase selectivity.

G start 6-Bromo-3-methyl -pyridin-2-amine coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Diverse Compound Library (C6-Arylated) coupling->library screen Kinase Panel Screening library->screen sar SAR Analysis & Lead Optimization screen->sar sar->coupling Iterative Synthesis lead Lead Candidate sar->lead

Caption: Workflow for discovery of kinase inhibitors from the target scaffold.

Core Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and functional-group-tolerant method for forming C-C bonds, making it ideal for this application.[9] The primary amino group can sometimes interfere with the catalytic cycle; therefore, protecting it as an amide can lead to cleaner reactions and higher yields, a critical insight for library synthesis.[9]

Exemplary Protocol: Suzuki-Miyaura Coupling of an N-Acetylated Scaffold

This protocol is adapted from methodologies reported for the closely related 5-bromo-2-methylpyridin-3-amine and serves as a validated starting point.[9][10]

Step 1: N-Acetylation (Protection)

  • Under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in acetonitrile.

  • Add acetic anhydride (1.1 equiv) and a catalytic amount of sulfuric acid (a few drops).

  • Stir the mixture at 60 °C for 30-60 minutes, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water dropwise to precipitate the product.

  • Stir for one hour, filter the solid, wash with deionized water, and dry to yield N-(6-Bromo-3-methylpyridin-2-yl)acetamide.

Step 2: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add N-(6-Bromo-3-methylpyridin-2-yl)acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) under a positive pressure of argon.[10]

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Stir the reaction mixture at 85–95 °C for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Note: The final deacetylation step (if required) can typically be achieved under standard acidic or basic hydrolysis conditions.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[9]
Pd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100High (Est. 70-90)[10]
PdCl₂(PPh₃)₂/CuIEt₃NTHF65Good[10]

Research Area 2: Discovery of Novel Agrochemicals

The scaffold is a known component in the synthesis of agrochemicals, including herbicides and fungicides.[11] This established utility provides a strong foundation for a research program aimed at discovering next-generation crop protection agents. The goal is to synthesize and screen derivatives to identify novel compounds with high efficacy, improved safety profiles, and new modes of action to combat resistance.

A key strategy is C-N bond formation at the C6-position via Buchwald-Hartwig amination. This reaction complements C-C coupling by introducing different geometries and hydrogen-bonding capabilities, which can be critical for biological activity.

Core Methodology: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for coupling the bromo-scaffold with a wide range of primary and secondary amines, anilines, and N-heterocycles.[12]

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of halopyridines.[12]

  • Add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to an oven-dried Schlenk tube.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., rac-BINAP, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N⁶-substituted product.

Research Area 3: Synthesis of Fused Heterocyclic Systems

The adjacent 2-amino and 6-bromo substituents are ideally positioned for intramolecular cyclization reactions to generate novel, rigid, fused heterocyclic systems. Such scaffolds are highly sought after in medicinal chemistry as they reduce conformational flexibility and can lead to improved potency and selectivity. For example, similar aminopyridines can be converted into pyridopyrimidinones, a class of compounds with demonstrated biological activity.[8]

A potential research avenue is the exploration of tandem or one-pot reactions where an initial cross-coupling at the C6-position is followed by an intramolecular cyclization involving the C2-amino group.

G cluster_path1 Pathway A: Condensation-Cyclization cluster_path2 Pathway B: Coupling-Cyclization start 6-Bromo-3-methyl- pyridin-2-amine step1a React with β-ketoester start->step1a step1b Sonogashira Coupling with Terminal Alkyne start->step1b inter1 Enamine Intermediate step1a->inter1 step2a Intramolecular Cyclization (Heat/Acid) inter1->step2a prod1 Fused Pyridopyrimidine Scaffold step2a->prod1 inter2 6-Alkynyl Intermediate step1b->inter2 step2b Intramolecular Hydroamination (Pd/Cu/Au) inter2->step2b prod2 Fused Pyrrolopyridine Scaffold step2b->prod2

Caption: Proposed synthetic pathways to novel fused heterocyclic systems.

Core Methodology: Synthesis of Pyridopyrimidinones

This reaction creates a bicyclic core that is prevalent in many bioactive molecules.

Exemplary Protocol: Condensation with Diethyl Malonate

This protocol is based on the synthesis of pyridopyrimidinones from related aminopyridines.[8]

  • Combine 3-bromo-5-methylpyridin-2-amine (1.0 equiv) and diethyl malonate (3.0 equiv) in a reaction vessel.

  • Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cool the reaction mixture to approximately 100 °C and add Dowtherm A or diphenyl ether.

  • Heat the resulting solution to reflux (approx. 250 °C) for 1-2 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash thoroughly with hexanes or diethyl ether to remove the high-boiling solvent, and dry under vacuum to yield the desired 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion

This compound is far more than a simple chemical intermediate; it is a launchpad for innovation. The strategic combination of a readily coupled bromine atom and a versatile amino group on a pyridine core provides chemists with a powerful tool for accessing diverse and complex chemical matter. The research areas outlined in this guide—spanning kinase inhibitors, agrochemicals, and novel fused heterocycles—represent validated and high-potential avenues for exploration. By leveraging the robust synthetic methodologies detailed herein, research and development teams can significantly accelerate their discovery programs.

References

  • Chem-Impex. 6-Amino-3-bromo-2-methylpyridine. Available from: [Link]

  • Chem-Impex. 2-Amino-3-bromo-6-methylpyridine. Available from: [Link]

  • IUCr Journals. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Available from: [Link]

  • GRG Life Sciences. CAS NO 89466-16-0 this compound. Available from: [Link]

  • Tradeindia. Cas No 89466-16-0 this compound. Available from: [Link]

  • ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

  • Chemsrc. 6-Bromo-3-Methyl-2-pyridinamine. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

  • Georgia Southern University. Amination of 2-Bromo-6-Methylaminopyridine. Available from: [Link]

  • NIH PubMed Central. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]

  • Medires Publishers. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amino-Ophenyl)-3-Amino-Quinazolin-4(3h)-one. Available from: [Link]

  • ResearchGate. The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Available from: [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available from: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

Sources

commercial availability of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Commercial Availability of 6-Bromo-3-methylpyridin-2-amine

Executive Summary

This compound (CAS: 89466-16-0 ) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors and targeted protein degraders (PROTACs). While commercially available, its supply chain is nuanced by the existence of structural isomers (e.g., the 5-bromo analogue) that are synthetically easier to access but functionally distinct.

This guide provides a technical analysis of its commercial landscape, synthesis-driven availability constraints, and critical quality control protocols to ensure structural integrity in drug development pipelines.

Chemical Profile & Identity

Precise identification is paramount. The marketplace contains several isomers with similar names and properties. Researchers must verify the CAS number and structural topology before procurement.

PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Amino-6-bromo-3-picoline; 2-Amino-6-bromo-3-methylpyridine
CAS Registry Number 89466-16-0 (Target)
Common Isomer (Impurity) 5-Bromo-3-methylpyridin-2-amine (CAS: 3430-21-5)
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Critical Note: Do not confuse with 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9), a regioisomer often returned in broad search queries.

Commercial Availability & Supply Chain Analysis

The is classified as Tier 2 (Specialty Building Block) . It is not a bulk commodity like simple pyridines, but it is stocked by major catalog suppliers due to its utility in Suzuki-Miyaura cross-coupling reactions.

Market Dynamics
  • Primary Suppliers: Major aggregators (e.g., eMolecules) and specialized heterocyclic vendors (e.g., BLD Pharm, Enamine, Combi-Blocks, Sigma-Aldrich).

  • Pack Sizes: Typically available in research scales: 1g, 5g, 10g, and 25g.

  • Pricing Trends:

    • 1g: $25 – $50 USD

    • 10g: $150 – $250 USD

    • Note: Prices significantly higher than the 5-bromo isomer (~$5/g) reflect the more complex synthesis required to install the bromine at the C6 position.

  • Lead Time:

    • In-Stock: 1–3 days (US/EU warehouses).

    • Backorder: 2–4 weeks (Synthesis-on-demand from Asian manufacturing hubs).

Procurement Decision Tree

ProcurementTree cluster_legend Legend Start Need this compound CheckCAS Verify CAS: 89466-16-0 Start->CheckCAS IsomerCheck Does Vendor list CAS 3430-21-5? CheckCAS->IsomerCheck StockCheck Check Stock Location IsomerCheck->StockCheck No Reject Reject (Wrong Isomer) IsomerCheck->Reject Yes (Risk of Mix-up) QC_Required Mandatory In-House QC (1H NMR Coupling Check) StockCheck->QC_Required Lead Time > 2 Weeks Purchase Proceed to Purchase StockCheck->Purchase In Stock (US/EU) QC_Required->Purchase Critical Checkpoint Critical Checkpoint Safe Path Safe Path

Figure 1: Procurement logic flow emphasizing the risk of isomer confusion.

Synthetic Routes & Availability Drivers

Understanding the synthesis explains the cost differential between the 6-bromo and 5-bromo isomers.

The "Direct Bromination" Trap

Direct bromination of 2-amino-3-methylpyridine with NBS or Br₂ is governed by the strong electron-donating amino group. This directs the electrophile to the para-position (C5) , yielding the cheaper 5-bromo isomer.

The Commercial Route (C6 Access)

To access the 6-bromo position (meta to the amino group, ortho to the ring nitrogen), manufacturers typically employ one of two strategies:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Precursor: 2,6-Dibromo-3-methylpyridine.

    • Reaction: Treatment with ammonia (or a protected amine equivalent) under high pressure or transition-metal catalysis.

    • Challenge: Regioselectivity. The nucleophile can attack C2 or C6. Attack at C2 yields the desired product; attack at C6 yields the unwanted regioisomer. Separation requires chromatography, driving up cost.

  • Directed Ortho-Metalation (DoM):

    • Precursor: Boc-protected 2-amino-3-methylpyridine.

    • Mechanism: Lithiation with n-BuLi occurs at C6 (directed by the ring nitrogen and protected amine). Quenching with a bromine source (e.g., CBr₄) installs the halogen at C6.

    • Advantage: High regioselectivity.

    • Disadvantage: Requires cryogenic conditions and organolithiums, increasing manufacturing overhead.

SynthesisPathways Start 2-Amino-3-methylpyridine DirectBr Direct Bromination (NBS/Br2) Start->DirectBr Electrophilic Subst. Prod5Br 5-Bromo Isomer (Cheap Impurity) DirectBr->Prod5Br Dibromo 2,6-Dibromo-3-methylpyridine SNAr Selective Amination (NH3/Heat) Dibromo->SNAr Nucleophilic Subst. Prod6Br This compound (TARGET) SNAr->Prod6Br Regioselective Separation

Figure 2: Synthetic divergence showing why the 6-bromo target is less accessible than the 5-bromo byproduct.

Quality Control: The Self-Validating Protocol

Due to the synthetic risks described above, relying solely on a Certificate of Analysis (CoA) is insufficient. You must validate the regiochemistry using


H NMR .
Differentiation Protocol (Expert Insight)

The key differentiator between the 6-bromo and 5-bromo isomers is the coupling pattern of the aromatic protons.

  • Target (this compound):

    • Protons are located at C4 and C5 .

    • These protons are ortho to each other.

    • Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (5-Bromo-3-methylpyridin-2-amine):

    • Protons are located at C4 and C6 .

    • These protons are meta to each other (separated by the C5-Br).

    • Signal: Two doublets (or singlets) with a coupling constant

      
       .
      

Validation Step: If your NMR spectrum shows aromatic doublets with


, reject the lot; it is the 5-bromo isomer.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 2-amino-pyridine motif functions as a hinge binder, forming hydrogen bonds with the ATP-binding site of kinases. The 6-bromo position allows for the extension of the molecule into the solvent-exposed region or the hydrophobic back pocket via Suzuki coupling.

  • PROTAC Linkers: The amine provides a handle for attaching E3 ligase ligands (e.g., Cereblon binders), while the bromide allows for the attachment of the target protein warhead.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Keep in a cool, dry place (2-8°C recommended for long-term stability to prevent oxidation of the amine). Light sensitive.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved January 30, 2026, from [Link]

6-Bromo-3-methylpyridin-2-amine structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-3-methylpyridin-2-amine Structural Analysis & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Structural Anatomy, Synthetic Pathways, and Medicinal Utility

Executive Summary this compound (CAS: 89466-16-0; related ID: 112665-66-8) is a "privileged scaffold" in modern drug discovery. It serves as a bifunctional building block, offering a nucleophilic handle (C2-amine) and an electrophilic handle (C6-bromide) positioned around a sterically modulating core (C3-methyl). This guide analyzes its structural electronics, defines the critical "regioselectivity challenge" in its synthesis, and outlines its application in developing allosteric kinase inhibitors (e.g., SHP2).

Structural Anatomy & Physicochemical Profile

The utility of this molecule lies in the precise electronic and steric environment created by the trisubstituted pyridine ring.

Electronic Landscape
  • Pyridine Core: Electron-deficient aromatic system.

  • C2-Amine (Donor): Provides strong resonance donation (+M), increasing electron density at C3 and C5 (ortho/para). However, the ring nitrogen (-I, -M) tempers this nucleophilicity compared to anilines.

  • C6-Bromine (Acceptor/Donor): Acts as a weak deactivator via induction (-I) but allows for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald).

  • C3-Methyl (Steric/Inductive): The critical feature.[1][2][3][4] It provides a "steric lock" on the C2-amine, forcing substituents out of planarity (atropisomerism potential) and blocking metabolic attack at the C3 position.

Table 1: Physicochemical Properties

PropertyValueNote
Formula C₆H₇BrN₂
MW 187.04 g/mol Fragment-like quality
CAS (Free Base) 89466-16-0Primary commercial identifier
CAS (Related) 112665-66-8Often associated with salt forms or specific vendor libraries
pKa (Conj.[5] Acid) ~3.5 - 4.0Lower than 2-aminopyridine (6.86) due to Br (-I effect)
LogP ~1.9Favorable lipophilicity for CNS penetration
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 2Pyridine N, Amine N

Synthetic Routes & Process Chemistry

The Regioselectivity Challenge: A common pitfall for researchers is attempting direct bromination of 3-methylpyridin-2-amine using NBS.

  • The Trap: The C2-amine directs electrophilic aromatic substitution (SEAr) to the para position (C5).

  • Result: This yields 5-bromo-3-methylpyridin-2-amine , not the desired 6-bromo isomer.

To access the 6-bromo isomer, a Directed Ortho Metalation (DoM) strategy or a displacement strategy from 2,6-dibromo precursors is required.

Protocol A: Directed Ortho Metalation (High Purity Route)

This route utilizes the acidity of the C6-proton when the amine is protected, directing the lithiation to the C6 position via chelation.

Step-by-Step Methodology:

  • Protection:

    • React 3-methylpyridin-2-amine with Di-tert-butyl dicarbonate (Boc₂O) and DMAP in DCM.

    • Yields:tert-butyl (3-methylpyridin-2-yl)carbamate.

  • Lithiation (The Critical Step):

    • Dissolve the Boc-protected intermediate in anhydrous THF under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise.

    • Mechanism:[3][4][6][7][8] The Lithium coordinates between the Boc carbonyl oxygen and the Pyridine nitrogen, deprotonating C6 selectively.

    • Stir for 1 hour at -78°C.

  • Bromination:

    • Add a solution of 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (electrophilic bromine source) in THF.

    • Allow to warm to 0°C over 2 hours.

  • Deprotection:

    • Treat the crude intermediate with TFA/DCM (1:1) or HCl/Dioxane.

    • Neutralize with NaHCO₃.

    • Result: this compound.[5]

Protocol B: Nucleophilic Displacement (Industrial Route)

Starting from 2,6-dibromo-3-methylpyridine .

  • Reagent: 2,6-dibromo-3-methylpyridine.

  • Reaction: Autoclave with aqueous Ammonia (NH₄OH) or Copper-catalyzed amination.

  • Regioselectivity Issue: Nucleophilic attack favors the less hindered C6 position (yielding the wrong isomer: 2-bromo-6-amino...).

  • Correction: This route is often viable only if using specific catalysts (Pd-Buchwald) that can overcome the steric hindrance at C2, or by separating the minor isomer. Protocol A is recommended for laboratory scale.

Visualization: Synthesis Workflow

Synthesis Start Starting Material: 3-Methylpyridin-2-amine DirectBr Direct Bromination (NBS, MeCN) Start->DirectBr Electrophilic Subst. Protect 1. Boc Protection (Boc2O, DMAP) Start->Protect Pathway B (Recommended) WrongProd MAJOR PRODUCT: 5-Bromo-3-methylpyridin-2-amine (Undesired Isomer) DirectBr->WrongProd Para-direction Lithiation 2. Directed Lithiation (n-BuLi, -78°C) Protect->Lithiation Chelation Control Quench 3. Electrophile Quench (CBr4 or C2Br2F4) Lithiation->Quench Deprotect 4. Deprotection (TFA/DCM) Quench->Deprotect Target TARGET PRODUCT: This compound Deprotect->Target

Figure 1: Comparison of synthetic routes. Direct bromination fails due to para-directing effects; the Directed Ortho Metalation (DoM) route ensures C6 regioselectivity.

Reactivity Landscape & Medicinal Chemistry Applications

The molecule acts as a "linchpin" in fragment-based drug design (FBDD).

The "Ortho Effect" (C3-Methyl)

The methyl group at C3 is not just a lipophilic spacer. It performs two critical functions:[4][6]

  • Conformational Restriction: In biaryl systems (formed via Suzuki coupling at C6), the methyl group clashes with the ortho-protons of the coupling partner, forcing the rings to twist (dihedral angle > 40°). This breaks planarity, improving solubility and creating specific 3D shapes for binding pockets.

  • Metabolic Protection: It sterically shields the amine and the C3 position from oxidative metabolism (e.g., P450 oxidation).

Key Reactions
  • C6-Br (Suzuki/Stille/Buchwald): The bromine is highly reactive towards Pd-catalyzed cross-coupling. It allows the extension of the scaffold into the "solvent-exposed" or "hydrophobic channel" regions of a protein target.

  • C2-NH2 (Amide Coupling/Cyclization): The amine can be coupled with acids to form amides or reacted with bifunctional electrophiles to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines).

Case Study: SHP2 Inhibitors

In the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs), the aminopyridine core is often used to anchor the molecule in the "tunnel" region of the phosphatase.

  • The Pyridine Nitrogen accepts a hydrogen bond from the backbone NH of the protein.

  • The C2-Amine donates a hydrogen bond to a Glu or Asp residue.

  • The C6-Substituent (added via Suzuki) extends into the distal pocket.

Visualization: Reactivity Map

Reactivity Core This compound C6 C6-Bromine (Electrophile) Core->C6 C2 C2-Amine (Nucleophile) Core->C2 C3 C3-Methyl (Steric Modulator) Core->C3 Suzuki Suzuki Coupling (Biaryl formation) C6->Suzuki Buchwald Buchwald Amination (C-N Bond) C6->Buchwald Amide Amide Coupling (Linker attachment) C2->Amide Twist Atropisomerism (Conformational Lock) C3->Twist Influences Suzuki->Twist Creates

Figure 2: Chemo-selective reactivity map. The molecule offers orthogonal reaction sites for divergent library synthesis.

Analytical Characterization

To validate the identity of the synthesized material (distinguishing 6-bromo from 5-bromo), NMR analysis is definitive.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

  • Aromatic Region: Two doublets (d) are expected for the C4 and C5 protons.

    • 6-Bromo isomer: The coupling constant (J) between H4 and H5 is typical of ortho-pyridine protons (~7.5–8.0 Hz).

    • Chemical Shift: H5 (ortho to Br) will be slightly shielded compared to H4.

  • Methyl Group: Singlet (~2.1 ppm).

  • Amine: Broad singlet (~6.0–6.5 ppm, exchangeable with D₂O).

Differentiation Tip: In the 5-bromo isomer (the impurity), the protons at C4 and C6 are meta to each other. The coupling constant would be small (J ~ 1–2 Hz), appearing as doublets or singlets depending on resolution. If you see a large coupling constant (~8 Hz), you have the correct 6-bromo isomer (H4 and H5 are neighbors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605384, this compound. Retrieved from .

  • Schlosser, M. (2005).Organometallics in Synthesis: A Manual.
  • Smith, A. et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." MDPI Molbank. (Demonstrates utility of the scaffold). Retrieved from .

  • BenchChem (2025). Technical Guide to the Synthesis of Bromopyridin-amines. (General reference for bromination protocols). Retrieved from .

  • ChemicalBook. CAS 89466-16-0 Entry.[5] (Verification of CAS identity). Retrieved from .[9]

Sources

Methodological & Application

Mastering C-C Bond Formation: Application Notes for Suzuki Coupling with 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-3-methylpyridin-2-amine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forges carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At its core, the reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2]

This guide focuses on a particularly valuable building block in medicinal chemistry: 6-Bromo-3-methylpyridin-2-amine . The resulting 6-aryl-3-methylpyridin-2-amine motif is a privileged scaffold found in a multitude of biologically active molecules, including kinase inhibitors and modulators of other key cellular targets. The strategic placement of the amino, methyl, and the newly introduced aryl groups allows for fine-tuning of a compound's steric and electronic properties, crucial for optimizing drug-receptor interactions.

However, the very features that make this substrate attractive also present unique challenges. The presence of a free amino group and the nitrogen atom within the pyridine ring can complicate the catalytic cycle through unwanted coordination to the palladium center. This guide provides a deep dive into the mechanistic nuances, offers field-proven protocols, and outlines systematic troubleshooting strategies to empower researchers to successfully employ this compound in their synthetic campaigns.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst inserts into the carbon-bromine bond of this compound, forming a new Palladium(II) intermediate. This is often the rate-limiting step and can be influenced by the steric bulk and electronic properties of the phosphine ligands on the palladium catalyst.[4]

  • Transmetalation : In this step, the organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[3] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ + Base coupled_intermediate R¹-Pd(II)Ln-R² transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² reactant1 This compound (R¹-X) reactant2 Arylboronic Acid (R²-B(OH)₂) troubleshooting_workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic acid, Base, Solvent) start->check_reagents change_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_reagents->change_base Reagents OK change_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands) change_base->change_catalyst No Improvement success Successful Coupling change_base->success Improved Yield protect_amine Consider Amine Protection (Acetamide) change_catalyst->protect_amine No Improvement change_catalyst->success Improved Yield adjust_temp Adjust Temperature protect_amine->adjust_temp Still Low Yield protect_amine->success Improved Yield adjust_temp->success Improved Yield

Sources

6-Bromo-3-methylpyridin-2-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-3-methylpyridin-2-amine (CAS 89466-16-0) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of orthogonal reactivity. Its structure features a nucleophilic 2-amino-pyridine motif adjacent to a sterically significant C3-methyl group, balanced by an electrophilic C6-bromide. This guide details the strategic application of this building block in synthesizing kinase inhibitors, GPCR ligands, and fused heterocyclic systems (specifically imidazo[1,2-a]pyridines). We provide validated protocols for C6-Suzuki-Miyaura coupling and N-cyclization, addressing common synthetic pitfalls related to catalyst poisoning and steric hindrance.

Introduction: The "Push-Pull" Scaffold

In drug design, This compound is valued not just as a pyridine source, but as a linchpin that directs divergent synthesis.

  • Electronic Duality: The molecule possesses a "Push-Pull" electronic character. The electron-donating amino group at C2 activates the ring, while the electron-withdrawing bromine at C6 primes the position for palladium-catalyzed cross-couplings.

  • The "Magic Methyl" Effect: The C3-methyl group is not merely a bystander. In biaryl systems formed via C6-coupling, this methyl group induces a twisted conformation, disrupting planarity. This often improves solubility and can lock active atropisomers, a critical factor in designing selective kinase inhibitors [1].

  • Cyclization Potential: The 2-amino-pyridine moiety is the precursor of choice for imidazo[1,2-a]pyridines , a fused bicyclic system found in blockbuster drugs like Zolpidem and various anti-infectives [2].

Strategic Workflows

The utility of this building block lies in its ability to serve as a branch point. The following diagram illustrates the divergent pathways available to the medicinal chemist.

DivergentSynthesis Start This compound (Scaffold) PathA Path A: C6-Functionalization (Suzuki/Buchwald) Start->PathA Pd(0), Ar-B(OH)2 or Ar-NH2 PathB Path B: N-Cyclization (Condensation) Start->PathB R-COCH2-X (Haloketone) ProductA Biaryl / Aryl-Amine (Kinase Inhibitor Core) PathA->ProductA ProductB Imidazo[1,2-a]pyridine (Fused Heterocycle) PathB->ProductB

Figure 1: Divergent synthetic utility of this compound. Path A utilizes the electrophilic bromide; Path B utilizes the nucleophilic amidine-like system.

Validated Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Challenge: Free amino-pyridines can coordinate to Pd(II) species, poisoning the catalyst and stalling the reaction. Solution: Use of a bulky, electron-rich ligand (e.g., XPhos, SPhos) or a "protection-free" optimized base system.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: 2M aq. Na₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Expert Tip: If using a microwave reactor, heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor via LCMS. The starting material (Br-isotope pattern) should disappear, replaced by the product mass (M+1).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting bromide.

Self-Validating Checkpoint:

  • TLC: The product will typically fluoresce strongly under UV (254 nm) due to extended conjugation, distinct from the weak absorption of the starting pyridine.

  • NMR: Loss of the distinct doublet signals of the pyridine ring protons (approx. 7.0–7.5 ppm) and appearance of new aryl signals.

Protocol B: Synthesis of 8-Methylimidazo[1,2-a]pyridine

Context: This reaction constructs the fused bicyclic core found in many GABA-A receptor modulators. The C3-methyl of the starting material becomes the C8-methyl in the final imidazo-pyridine, a position known to influence metabolic stability [3].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Chloroacetaldehyde (40% aq. solution) or substituted

    
    -bromoacetophenone (1.1 equiv)
    
  • Base: NaHCO₃ (2.0 equiv) - Optional, often run under neutral conditions first.

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine in EtOH (0.5 M concentration).

  • Addition: Add the

    
    -halo carbonyl compound dropwise at room temperature.
    
  • Cyclization: Reflux the mixture (

    
    ) for 4–16 hours.
    
    • Mechanism:[3][4][5] The ring nitrogen (N1) attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the carbonyl.

  • Workup:

    • Cool to room temperature.[4][6]

    • If a precipitate forms (often the hydrobromide salt), filter it.

    • If no precipitate, remove solvent, neutralize with sat. NaHCO₃, and extract with DCM.

  • Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use silica gel chromatography (DCM/MeOH).

CyclizationMechanism Step1 N-Alkylation (Attack of Pyridine N on Alkyl Halide) Step2 Intermediate: N-Alkylated Pyridinium Salt Step1->Step2 Sn2 Step3 Cyclodehydration (Exocyclic NH2 attacks Carbonyl) Step2->Step3 - H2O Final Imidazo[1,2-a]pyridine Formation Step3->Final Aromatization

Figure 2: Mechanistic flow of the Hantzsch-type cyclization to form the imidazo[1,2-a]pyridine core.

Technical Data & Troubleshooting

ParameterSpecification / Observation
Physical State White to off-white crystalline solid
Melting Point 79–84 °C [4]
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in Water/Hexane
pKa ~6.5 (Pyridine Nitrogen). The 2-amino group increases basicity compared to pyridine.
Storage Store under inert atmosphere (Argon) at 2–8°C. Light sensitive (protect from UV).

Expert Troubleshooting Tips:

  • Stalled Suzuki Coupling: If the reaction stalls at ~50% conversion, the free amine is likely inhibiting the Pd catalyst.

    • Fix: Acetylate the amine first (Ac₂O, Pyridine)

      
       Perform Coupling 
      
      
      
      Deacetylate (NaOH/MeOH). The N-acetamide is a superior coupling partner [5].
  • Regioselectivity in Buchwald Reactions: When coupling with amines, C6-substitution is favored over N2-arylation due to the directing effect of the ring nitrogen and the leaving group ability of the bromide.

  • Purification Issues: The product of Protocol B (Imidazopyridine) is basic. Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking during chromatography.

References

  • MDPI. (2017).[2] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules.

  • Royal Society of Chemistry. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances.

  • Chem-Impex. (2023). "2-Amino-3-bromo-6-methylpyridine: A Key Building Block."[7] Product Application Note.

  • Sigma-Aldrich. "6-Amino-3-bromo-2-methylpyridine Product Specification."

  • National Institutes of Health (NIH). (2009). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[4]

Sources

Strategic Utilization of 6-Bromo-3-methylpyridin-2-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) serves as a "privileged scaffold" in modern agrochemical discovery, particularly for the synthesis of herbicides and insecticides. Its structural uniqueness lies in the 3-methyl group , which provides critical steric bulk often required for metabolic stability and receptor selectivity (e.g., in nicotinic acetylcholine receptors or acetolactate synthase).

This guide details the strategic application of this intermediate in two high-value synthetic workflows:

  • Suzuki-Miyaura Cross-Coupling: For C6-arylation to generate biaryl libraries.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent pathway to access fused imidazo[1,2-a]pyridine cores, a common motif in next-generation fungicides.

Chemical Profile & Reactivity Analysis

The molecule possesses three distinct reactive sites that allow for orthogonal functionalization. Understanding this reactivity hierarchy is essential for designing self-validating synthetic routes.

FeaturePositionReactivity TypeAgrochemical Utility
Amine C2 (

)
NucleophilePrecursor for ureas (insecticides) or ring fusion (N1/C2 cyclization).
Methyl C3 (

)
Steric Modulatorortho-substituent effect; blocks metabolic oxidation at C3; forces twist in biaryl systems.
Bromide C6 (

)
ElectrophileExcellent leaving group for Pd-catalyzed cross-coupling (

is difficult due to electron-rich amine).
Reactivity Workflow Visualization

The following diagram maps the divergent synthetic pathways available from this single scaffold.

ReactivityMap Start This compound (CAS: 89466-16-0) Suzuki Suzuki Coupling (C6-Arylation) Start->Suzuki Pd-Cat / Ar-B(OH)2 GBB GBB Reaction (Imidazo[1,2-a]pyridine) Start->GBB R-CHO / R-NC Urea Isocyanate Addition (N-Pyridyl Ureas) Start->Urea R-NCO Product1 Biaryl Scaffolds (Herbicides) Suzuki->Product1 Product2 Fused Bicycles (Fungicides) GBB->Product2 Product3 Chitin Synthesis Inhibitors (Insecticides) Urea->Product3

Figure 1: Divergent synthetic utility of this compound in agrochemical discovery.

Application I: C6-Diversification via Suzuki-Miyaura Coupling

The 6-bromo position is highly activated for oxidative addition by Palladium(0). However, the free amine at C2 can coordinate with Pd, potentially poisoning the catalyst. This protocol uses a specific ligand/base combination to prevent catalyst deactivation.

Mechanism & Rationale[4]
  • Catalyst Choice:

    
     is preferred over 
    
    
    
    . The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and preventing displacement by the pyridyl amine.
  • Base Selection: Potassium phosphate (

    
    ) is used to facilitate transmetallation without causing harsh deprotonation of the amine.
    
  • Solvent: 1,4-Dioxane/Water allows for high reflux temperatures (

    
    ) necessary to overcome the steric hindrance of the methyl group if the boronic acid is also ortho-substituted.
    
Protocol A: Synthesis of 6-Aryl-3-methylpyridin-2-amines

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen leads to homocoupling of the boronic acid.

  • Assembly: Add the pyridine substrate, arylboronic acid, and base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.

  • Reaction: Heat to 95°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (m/z ~187) should disappear. If conversion stalls, add 0.02 eq of fresh catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry organic layer over

    
    . Concentrate and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: 75–90% depending on the boronic acid sterics.

Application II: Fused Heterocycle Synthesis (Imidazo[1,2-a]pyridines)

The imidazo[1,2-a]pyridine core is a bioisostere found in numerous commercial fungicides. The classical method involves condensation with


-haloketones. However, the Groebke-Blackburn-Bienaymé (GBB)  reaction is superior for library generation as it introduces three points of diversity in a single step.
Mechanism & Rationale

The GBB reaction couples the 2-aminopyridine (amine), an aldehyde, and an isocyanide.

  • Role of 3-Methyl: The methyl group at C3 forces the substituent at the newly formed C3 position of the imidazo-ring to adopt a specific conformation, often enhancing binding affinity in protein pockets.

  • Catalysis: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ) are effective Lewis acids to activate the imine formation.
Protocol B: GBB Multicomponent Synthesis

Reagents:

  • Amine: this compound (1.0 eq)[1][3]

  • Aldehyde: Benzaldehyde derivative (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and aldehyde in MeOH (0.5 M concentration). Stir at room temperature for 30 minutes.

    • Note: The 2-amino group is less nucleophilic due to the pyridine ring; TFE can accelerate this step by hydrogen bond activation.

  • Cyclization: Add the isocyanide and the catalyst (

    
    ).
    
  • Reaction: Stir at 60°C for 4–8 hours.

  • Validation: Monitor for the disappearance of the isocyanide peak (distinctive odor and TLC spot).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with sat.

    
    .
    
  • Purification: Automated flash chromatography (DCM/MeOH gradient).

GBB Pathway Visualization

GBB_Pathway Inputs Inputs: 1. 6-Br-3-Me-Pyridine-2-amine 2. Aldehyde (R-CHO) 3. Isocyanide (R-NC) Step1 Step 1: Schiff Base Formation (Imine Intermediate) Inputs->Step1 MeOH, RT, 30 min Step2 Step 2: [4+1] Cycloaddition (Catalyst: Sc(OTf)3) Step1->Step2 Add Catalyst + Isocyanide Final Product: 3-Amino-imidazo[1,2-a]pyridine (Substituted at C2, C3, C8) Step2->Final 60°C, 4-8h

Figure 2: Three-component Groebke-Blackburn-Bienaymé reaction workflow.

Handling, Safety, and Storage

  • Physical State: Solid, typically off-white to pale yellow powder.

  • Storage: Keep refrigerated (2–8°C). Protect from light. The amine is prone to oxidation over long periods; store under inert atmosphere (Argon) if possible.

  • Safety (H-Codes):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Use of 6-Bromopyridin-3-amine in Agrochemical Synthesis. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 190. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from [3]

Sources

reaction conditions for Sonogashira coupling of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0). It synthesizes field-proven methodologies with mechanistic insights to ensure high-yield cross-coupling with terminal alkynes.

Executive Summary & Substrate Analysis

This compound is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, substituted aminopyridines) and extended metal atom chains (EMACs).

Structural Reactivity Profile

Success in coupling this substrate requires understanding three competing structural features:

  • Electrophilic Center (C-6 Bromide): The C-Br bond at the 6-position is activated for oxidative addition due to the electron-deficient nature of the pyridine ring. However, it is less reactive than a C-I bond or a C-Br bond ortho to the nitrogen (2-position).

  • Nucleophilic Trap (2-Amine): The free primary amine is a potential catalyst poison. It can coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle (the "amine effect"). While direct coupling is possible, it often requires higher temperatures or specific ligand sets.

  • Steric Modulator (3-Methyl): The methyl group is meta to the reaction site (C-6) and ortho to the amine. It provides minimal steric hindrance to the coupling event but significantly impacts the solubility profile and the basicity of the pyridine nitrogen.

Strategic Approaches
  • Strategy A: Direct Coupling (High Efficiency): Uses robust Pd/Cu systems to couple the free amine directly. Best for initial screening and small-scale synthesis.

  • Strategy B: Protected Coupling (High Reliability): Involves N-protection (e.g., Boc, Acetyl) prior to coupling. Recommended for scale-up or when using expensive/complex alkynes to prevent side reactions.

Optimization Matrix: Reaction Conditions

The following matrix summarizes optimal conditions derived from analogous 2-amino-halopyridine couplings.

VariableStandard ConditionHigh-Performance ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(dppf)Cl₂ · DCM (3-5 mol%)Bis(triphenylphosphine) is standard; dppf (bidentate) prevents β-hydride elimination and is more stable at high temps.
Co-Catalyst CuI (5-10 mol%)CuI (5 mol%)Essential for transmetallation. Keep low to minimize Glaser homocoupling.
Base Et₃N (Excess)Et₃N / DIPA (2-5 equiv)Acts as both base (neutralizing HBr) and solvent/co-solvent. DIPA is bulkier, reducing nucleophilic competition.
Solvent THF or DMFDMF / 1,4-DioxaneDMF is preferred for the free amine substrate due to high polarity and solubility at >80°C.
Temp 60-80°C90-100°CHigher temperature is required to dissociate the free amine from the Pd center.
Atmosphere Argon/NitrogenArgon (Strictly Degassed)Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd catalyst.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Standard Procedure)

Suitable for robust alkynes and rapid library synthesis.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv or as co-solvent)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add this compound (1.0 mmol, 187 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.05 mmol, 9.5 mg) to the flask.

  • Degassing (Critical): Cap the flask with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous DMF (3-5 mL) and Et₃N (0.5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe. If the alkyne is a solid, add it in Step 2.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow, the catalyst may not have activated or oxidative addition has stalled.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The free amine product is polar; add 1% Et₃N to the eluent to prevent streaking.

Protocol B: Protected Coupling (Boc-Strategy)

Recommended for sluggish reactions or valuable alkyne partners.

  • Protection: Treat this compound with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM to generate the tert-butyl carbamate intermediate.

  • Coupling: Perform the Sonogashira coupling using Pd(dppf)Cl₂ in THF/Et₃N at 70°C. The Boc group reduces the coordinating ability of the amine and increases solubility in non-polar solvents.

  • Deprotection: Remove Boc group with TFA/DCM (1:1) at room temperature.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the "Amine Poisoning" risk and the Copper cycle.

SonogashiraMechanism cluster_PdCycle Palladium Cycle cluster_CuCycle Copper Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting with Free Amine) Pd0->OxAdd + Substrate Pd_II_Complex Pd(II)-Ar-Br Intermediate OxAdd->Pd_II_Complex TransMetal Transmetallation Pd_II_Complex->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product 6-Alkynyl-3-methylpyridin-2-amine RedElim->Product Coupled Product Poison Catalyst Poisoning (Pd-NH2 Coordination) Poison->Pd0 Heat (>80°C) Reverses CuI CuI Cu_Acetylide Copper Acetylide (Cu-C≡C-R) CuI->Cu_Acetylide Cu_Acetylide->TransMetal + Pd(II) Complex Substrate This compound Substrate->OxAdd Substrate->Poison Free NH2 binds Pd Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu_Acetylide + CuI / Base Base Base (Et3N) Base->Cu_Acetylide

Figure 1: Catalytic cycle for the Sonogashira coupling of this compound, highlighting the reversible catalyst poisoning pathway caused by the free amine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by free amine or inactive Pd source.Increase Temp to 100°C. Switch to Pd(dppf)Cl₂. Ensure inert atmosphere.
Glaser Homocoupling (R-C≡C-C≡C-R) Oxygen present in system.Degas solvents vigorously (freeze-pump-thaw). Add alkyne slowly (syringe pump).
Low Yield / Black Precipitate "Pd Black" precipitation (catalyst decomposition).Add excess ligand (PPh₃). Reduce reaction temperature slightly but extend time.
Incomplete Conversion Consumed alkyne but remaining bromide.Add a second portion of catalyst and alkyne after 4 hours.

References

  • Zhu, Q., et al. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[2][3] Modern Research in Catalysis, 6, 121-133.[3]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." (General Protocol Reference).

Sources

use of 6-Bromo-3-methylpyridin-2-amine in OLED materials development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Twisted Imidazo[1,2-a]pyridine Scaffolds for OLED Host Materials

Subject: Utilization of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) as a Steric-Control Scaffold in TADF and Phosphorescent Host Development.

Abstract

This guide details the strategic application of This compound in the synthesis of high-triplet-energy (


) host materials for Organic Light-Emitting Diodes (OLEDs). Unlike generic pyridine derivatives, this specific isomer offers a unique "ortho-blocking" architecture. The C3-methyl group (becoming C8 in fused systems) and the C6-bromo group (becoming C5) introduce necessary steric torsion. This torsion disrupts intermolecular 

-

stacking and conjugation, critical for preventing triplet quenching in blue and green TADF (Thermally Activated Delayed Fluorescence) systems. We present a validated protocol for converting this precursor into a 5-Bromo-8-methylimidazo[1,2-a]pyridine core, followed by a Suzuki-Miyaura cross-coupling workflow to generate Donor-Acceptor (D-A) host materials.

Chemical Profile & Strategic Utility

PropertySpecificationRelevance to OLEDs
Compound This compound Core Scaffold
CAS No. 89466-16-0Verified commercial availability.
Formula

MW: 187.04 g/mol .[1][2][3]
Purity Req. >99.5% (HPLC), Halogens <10 ppmCritical for device longevity (preventing trap states).
Func. Group 1 2-Amino / Ring Nitrogen Precursor for imidazo[1,2-a]pyridine ring fusion.
Func. Group 2 6-Bromo Electrophilic handle for C-C coupling (becomes Pos. 5 in fused ring).
Func. Group 3 3-Methyl Steric spacer (becomes Pos. 8) to increase solubility and

.

Mechanism of Action: In OLED host design, maintaining a high Triplet Energy (


) is paramount to prevent reverse energy transfer from the dopant. Planar molecules tend to have extended conjugation and lower 

.
  • The 6-Bromo Advantage: When cyclized to imidazo[1,2-a]pyridine, the bromine ends up at the 5-position (peri-position). Substituents here are sterically crowded, forcing any attached donor groups (e.g., Carbazole) to twist out of plane.

  • The 3-Methyl Advantage: Becomes the 8-methyl group, providing additional steric bulk that suppresses aggregation-caused quenching (ACQ) in the solid state.

Validated Synthetic Protocol

Phase 1: Construction of the Acceptor Core (Ring Fusion)

Objective: Convert this compound into 5-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Reagent: 2-Bromoacetophenone (1.1 eq) (or substituted derivatives for tuning)

  • Solvent: Ethanol (EtOH) or n-Butanol

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.87 g) of This compound in 50 mL of anhydrous Ethanol.

  • Addition: Add 11 mmol (2.19 g) of 2-Bromoacetophenone.

  • Reflux (Cyclization): Heat the mixture to reflux (

    
    ) for 6-8 hours. The reaction proceeds via nucleophilic attack of the ring nitrogen followed by cyclodehydration.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear.

  • Neutralization: Cool to room temperature. A hydrobromide salt precipitate may form. Add solid

    
     (15 mmol) and stir for 30 minutes to neutralize.
    
  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain off-white needles.
    
    • Yield Target: >75%[1][4][5]

    • Product:5-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine .

Phase 2: Suzuki-Miyaura Coupling (Host Assembly)

Objective: Couple the 5-bromo core with a Carbazole donor to create a D-A host.

Reagents:

  • Electrophile: Product from Phase 1 (1.0 eq)

  • Nucleophile: 9-Phenyl-9H-carbazol-3-yl-boronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk flask, combine the Electrophile, Boronic Acid, and solvents. Bubble Nitrogen/Argon through the solution for 20 minutes to remove

    
     (Oxygen quenches Pd catalysts and phosphorescence).
    
  • Catalyst Addition: Add

    
     under a counter-flow of inert gas.
    
  • Reaction: Heat to

    
     under inert atmosphere for 12-24 hours.
    
  • Work-up: Cool, filter through a Celite pad to remove Palladium black. Wash with DCM.

  • Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

  • Sublimation: For OLED device grade, the final material must be purified via vacuum sublimation (

    
     Torr) to reach >99.9% purity.
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Structural Evolution

This diagram illustrates the transformation from the pyridine precursor to the twisted OLED host.

ReactionPathway Start This compound (Precursor) Inter Intermediate: N-Alkylated Species Start->Inter + α-Haloketone (Nu Attack) Cyclized 5-Bromo-8-methyl- imidazo[1,2-a]pyridine (Acceptor Core) Inter->Cyclized - H2O, - HBr (Cyclization) Final Carbazole-Imidazo Host (Twisted D-A Structure) Cyclized->Final + Carbazole-Boronic Acid (Suzuki Coupling)

Caption: Synthesis of twisted D-A host materials from this compound.

Figure 2: Experimental Workflow Logic

A decision tree for ensuring high purity during the synthesis.

Workflow Step1 Start: Phase 1 Reaction (Reflux in EtOH) Check1 TLC Check: Amine Spot Gone? Step1->Check1 Check1->Step1 No (Continue Reflux) Workup1 Neutralize & Extract (DCM/Water) Check1->Workup1 Yes Step2 Start: Phase 2 Coupling (Suzuki Conditions) Workup1->Step2 Degas CRITICAL: Degas Solvents (Remove O2) Step2->Degas Purify Column Chromatography + Sublimation Step2->Purify QC QC: HPLC (>99.5%) NMR (Confirm Structure) Purify->QC

Caption: Step-by-step protocol ensuring quality control at critical checkpoints.

Quality Control & Safety

Analytical Standards:

  • 1H NMR (CDCl3): Verify the disappearance of the broad amine singlet (

    
     ppm) and the appearance of the aromatic singlet for the imidazole proton (
    
    
    
    ppm).
  • HPLC: Use a C18 reverse-phase column (Acetonitrile/Water gradient). Impurities from unreacted bromide can act as triplet quenchers.

  • Mass Spectrometry: Confirm the isotopic pattern of Bromine (approx 1:1 ratio of M and M+2 peaks) in the intermediate.

Safety Protocols:

  • Haloketones: 2-Bromoacetophenone is a potent lachrymator (tear gas). Handle strictly in a fume hood.

  • Palladium Residues: Heavy metals degrade OLED performance. Ensure thorough purification (scavengers or sublimation) to remove Pd to <1 ppm.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines."
    • Source: ACS Omega, 2021.
    • URL:[Link]

  • OLED Host Design Principles

    • Title: "Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs."
    • Source: PubMed / Beilstein J. Org.[6] Chem, 2018.[2]

    • URL:[Link]

  • Chemical Data & Specifications

    • Title: "this compound Compound Summary."
    • Source: PubChem.[2][5]

    • URL:[Link]

  • General Protocol for Suzuki Coupling in OLEDs

    • Title: "Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host M
    • Source: NIH / Molecules, 2023.
    • URL:[Link]

Sources

Application Note & Protocols: A Step-by-Step Guide for Derivatizing 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Bromo-3-methylpyridin-2-amine in Synthesis

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a strategically functionalized pyridine core, featuring two key reactive sites: a nucleophilic primary amino group (-NH₂) and a bromine atom poised for metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and selective modifications, enabling the synthesis of diverse molecular architectures from a single, readily available starting material. Pyridine derivatives, in general, are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-tumor, anti-viral, and anti-microbial activities.[3][4]

This application note provides detailed, field-proven protocols for the derivatization of this compound. We will explore two primary synthetic avenues: palladium-catalyzed cross-coupling reactions at the C6-bromo position and functionalization of the C2-amino group. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 89466-16-0[5][6]
Molecular Formula C₆H₇BrN₂[6]
Molecular Weight 187.04 g/mol [6]
Appearance White to light yellow powder/crystal[1]
Melting Point 81 - 85 °C[1]
Storage Store in a dry, sealed place at room temperature.[1][5]

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6 position is an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7]

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with arylboronic acids to form biaryl structures.[7][8] This protocol details the coupling of this compound with a generic arylboronic acid.

  • Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to initiate the catalytic cycle. Palladium is highly effective at mediating the oxidative addition to the aryl bromide.[3][4]

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.[3][4]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add degassed solvent and a palladium catalyst. B->C D Heat the reaction mixture to 85-95 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS (typically 12-18 hours). D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Filter through Celite to remove solids. F->G H Wash the organic layer with water and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

  • To a Schlenk flask, add this compound (1.0 mmol, 187 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[3][4]

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] It is an exceptionally powerful method for coupling aryl halides with a wide variety of amines.

  • Catalyst System: This reaction typically employs a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand like XantPhos or BINAP. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, making it a more active nucleophile.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd₂(dba)₃, phosphine ligand, and base to a Schlenk tube. B Add this compound and the desired amine. A->B C Add anhydrous, degassed solvent (e.g., Toluene). B->C D Seal the tube and heat the reaction mixture (e.g., 100-110 °C). C->D E Monitor reaction progress by TLC or LC-MS (typically 4-24 hours). D->E F Cool to room temperature and dilute with an organic solvent. E->F G Filter through Celite. F->G H Wash the filtrate with water and brine. G->H I Dry over MgSO₄, filter, and concentrate. H->I J Purify by column chromatography or recrystallization. I->J

Caption: Workflow for the Buchwald-Hartwig amination reaction.

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XantPhos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 187 mg) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (50 mL).

  • Wash the mixture with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the desired N-aryl or N-alkyl product.[12]

Part 2: Derivatization of the C2-Amino Group

The primary amino group at the C2 position is nucleophilic and can readily react with various electrophiles.[13] This allows for the introduction of a wide range of functional groups.

Protocol 2.1: N-Acylation to Form Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This can be achieved using an acyl chloride or an acid anhydride in the presence of a base.

  • Acylating Agent: Acyl chlorides (e.g., acetyl chloride) are highly reactive electrophiles suitable for this transformation.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving the reaction to completion.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in an anhydrous solvent (e.g., DCM). B Add a base (e.g., Triethylamine). A->B C Cool the mixture to 0 °C in an ice bath. B->C D Add the acyl chloride dropwise with stirring. C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Monitor reaction progress by TLC. E->F G Quench the reaction with water. F->G H Extract the product with DCM. G->H I Wash the organic layer with saturated NaHCO₃ and brine. H->I J Dry over Na₂SO₄, filter, and concentrate. I->J K Purify by recrystallization or chromatography. J->K

Caption: Workflow for the N-acylation of the amino group.

  • Dissolve this compound (1.0 mmol, 187 mg) in anhydrous dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol, 0.21 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 mmol, 0.08 mL) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified if necessary.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By leveraging palladium-catalyzed cross-coupling reactions and traditional N-functionalization chemistry, researchers can efficiently generate a diverse library of novel pyridine derivatives. These compounds can serve as key intermediates in drug discovery programs and for the development of new materials, underscoring the strategic importance of this compound as a foundational building block in modern chemical synthesis.

References

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Amino-3-bromo-2-methylpyridine. Retrieved from [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, May 16). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

  • IUCr Journals. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • Chem-Impex. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

  • Reaxys. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2011, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Amino-3-methylpyridine Scaffold

The 6-Bromo-3-methylpyridin-2-amine core is a highly valuable building block in contemporary drug discovery and medicinal chemistry. The pyridine ring is a common motif in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The specific arrangement of the amino, methyl, and bromo substituents on this scaffold offers a versatile platform for the introduction of molecular complexity and the fine-tuning of physicochemical properties. The bromine atom at the 6-position serves as a linchpin for a variety of powerful cross-coupling reactions, while the 2-amino group provides a handle for further derivatization, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[2] This guide provides a detailed overview of established and effective techniques for the functionalization of this important synthetic intermediate, complete with mechanistic insights and actionable laboratory protocols.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of this compound is dominated by two primary sites: the C6-Br bond and the C2-amino group. The electron-deficient nature of the pyridine ring, further influenced by the nitrogen heteroatom, makes the C6 position susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The primary amino group at C2 is a potent nucleophile, readily undergoing reactions such as acylation and sulfonylation.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[3] For this compound, these reactions provide a direct and efficient route to a wide array of derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, couples an organohalide with an organoboron compound, typically a boronic acid or ester.[3] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a workhorse in medicinal chemistry.

Causality and Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[4] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3] The choice of base is critical, as it facilitates the transmetalation step by forming a more nucleophilic boronate species.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Combine this compound, Palladium Catalyst, and Solvent B Stir at Room Temperature A->B 30 min C Add Arylboronic Acid, Base (e.g., K3PO4), and Water B->C D Heat Reaction Mixture (e.g., 85-95 °C) C->D 15+ hours E Cool, Filter, and Dilute with Ethyl Acetate D->E F Evaporate Solvent E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a procedure for the closely related 5-bromo-2-methylpyridin-3-amine and is expected to provide a good starting point for optimization.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and 1,4-dioxane (to achieve a concentration of approx. 0.5 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.2 eq), potassium phosphate (2.3 eq), and water (one-fourth of the volume of 1,4-dioxane).

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methylpyridin-2-amine.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[6] This reaction is particularly valuable for creating unsymmetrically substituted 2,6-diaminopyridine derivatives from 2-amino-6-bromopyridine precursors.

Causality and Mechanistic Insight: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] The cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L (active catalyst) OA Oxidative Addition LE Ligand Exchange & Deprotonation OA->LE Ar-Br RE Reductive Elimination LE->RE R2NH, Base end_point LE->end_point Ar-NR2 RE->OA Ar-NR2 start_point start_point->OA Ar-Br

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on a procedure for the amination of 2-bromopyridine and provides a robust starting point.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., XantPhos, BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with palladium(II) acetate (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and sodium tert-butoxide (1.5-2.0 eq).

  • Add this compound (1.0 eq) and anhydrous toluene or dioxane (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the amine (1.1-1.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper salts and provides a direct route to 2-amino-3-methyl-6-alkynylpyridines, which are valuable intermediates for further transformations.

Causality and Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide by reacting the terminal alkyne with a copper(I) salt in the presence of a base.[3]

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and solvent, or in DMF).

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseKey Advantages
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/ligandK₃PO₄, Cs₂CO₃Wide substrate scope, mild conditions, functional group tolerance
Buchwald-Hartwig Primary/secondary aminesPd(OAc)₂/XantPhos, Pd₂(dba)₃/BINAPNaOtBu, K₂CO₃Direct C-N bond formation, access to diverse arylamines
Sonogashira Terminal alkynesPd(CF₃COO)₂/PPh₃/CuIEt₃N, DIPADirect introduction of alkynyl groups, useful for further cyclizations

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred, nucleophilic aromatic substitution (SNAr) can be an effective alternative for introducing heteroatom nucleophiles at the C6 position, particularly when the pyridine ring is sufficiently activated.

Causality and Mechanistic Insight: The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the pyridine ring. The presence of the ring nitrogen atom helps to stabilize the negative charge in the Meisenheimer complex, facilitating the reaction at the positions ortho and para to it (in this case, the C2 and C6 positions).

Detailed Protocol: Microwave-Assisted SNAr with a Thiol Nucleophile

This protocol is a general method for the reaction of halopyridines with thiols and can be adapted for this compound.[1]

Materials:

  • This compound

  • Thiol (e.g., sodium thiomethoxide or thiophenol) (1.2 equivalents)

  • Sodium ethoxide (NaOEt) or another suitable base (1.5 equivalents)

  • Anhydrous ethanol

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave-safe vial, combine this compound (1.0 eq) and the thiol (1.2 eq).

  • Add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-150 °C) for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[1]

Part 3: Functionalization of the 2-Amino Group

The primary amino group at the C2 position is a versatile handle for introducing a variety of functional groups through acylation and sulfonylation reactions.

N-Acylation

Acylation of the 2-amino group to form an amide is a common transformation that can alter the electronic properties of the molecule and provide a site for further synthetic modifications.

Detailed Protocol: Acetylation with Acetyl Chloride

This protocol is a general method for the acetylation of primary amines and can be adapted for the target molecule.

Materials:

  • This compound

  • Acetyl chloride (1.1 equivalents)

  • Acetone

  • Saturated sodium chloride solution (brine)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of brine and acetone.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in acetone dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully add saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acetylated product.

N-Sulfonylation

Sulfonylation of the 2-amino group to form a sulfonamide is another important functionalization that can modulate the biological activity and physicochemical properties of the parent molecule.

Detailed Protocol: Tosylation with p-Toluenesulfonyl Chloride

This protocol is adapted from a general procedure for the sulfonylation of anilines.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

  • Pyridine or triethylamine (3.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (3.0 eq).

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the N-tosylated product.

Conclusion and Future Perspectives

The functionalization of this compound offers a rich and diverse field of chemical transformations. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful and versatile tools for the construction of C-C and C-N bonds at the C6 position. Nucleophilic aromatic substitution offers a complementary approach for the introduction of heteroatom nucleophiles. Furthermore, the 2-amino group serves as a key site for derivatization through acylation and sulfonylation. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel compounds based on this important pyridine scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem. (2025).
  • Das, B., & Banerjee, J. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 755-759. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 3-Amino-2-methylpyridine: A Versatile Intermediate in Chemical Synthesis. [Link]

  • Rauf, A., Shah, A., Ahmed, S., Le, T., & Uddin, G. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Royal Society of Chemistry. (2022). Table of Contents. [Link]

  • Smith, A. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9694-9717. [Link]

  • The Organic Synthesis Archive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Verma, S. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Zhang, Y. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

The Strategic Art of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the substituted 2-aminopyridine motif stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with biological targets. The ability to precisely functionalize this core structure is paramount for fine-tuning pharmacological activity. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and efficiency.[1]

This comprehensive guide delves into the practical application and mechanistic nuances of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to a particularly valuable and challenging substrate: 6-Bromo-3-methylpyridin-2-amine. The presence of the 2-amino group introduces a layer of complexity, as it can potentially coordinate to the palladium center and influence the catalytic cycle.[2] Understanding and leveraging these interactions is key to successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.

The Central Challenge: The Dual Role of the 2-Amino Group

The primary challenge in the cross-coupling of this compound lies in the dual nature of the 2-amino group. On one hand, it can act as a directing group, facilitating the oxidative addition of the C-Br bond to the palladium center through chelation. On the other hand, it can also act as a ligand, potentially leading to catalyst inhibition or the formation of undesired side products. The strategic selection of appropriate ligands and bases is therefore critical to navigate this delicate balance and achieve high-yielding transformations.

I. Suzuki-Miyaura Coupling: Forging the Aryl-Pyridine Bond

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, making it an indispensable tool for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the catalytically active Pd(0) species, promote the oxidative addition of the aryl bromide, and facilitate the reductive elimination of the final product. The base plays a critical role in the transmetalation step, activating the boronic acid partner for the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Intermediate Ar-Br Transmetalation Intermediate Ar-Pd(II)(R)L2 Oxidative Addition Intermediate->Transmetalation Intermediate R-B(OH)2, Base Transmetalation Intermediate->Pd(0)L2 Reductive Elimination Product Product Transmetalation Intermediate->Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized bromopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Seal the flask or vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methylpyridin-2-amine.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)THF802088

II. Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is particularly valuable for synthesizing unsymmetrically substituted 2,6-diaminopyridine derivatives from this compound.

Mechanistic Considerations in Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step. The base in this reaction serves to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Intermediate Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+Br- Oxidative Addition Intermediate->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination Product Product Deprotonation->Product Ar-NR'R'' Sonogashira_Catalytic_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Intermediate Ar-Br Transmetalation Intermediate Ar-Pd(II)(C≡CR)L2 Oxidative Addition Intermediate->Transmetalation Intermediate Cu-C≡CR Transmetalation Intermediate->Pd(0)L2 Reductive Elimination Product Product Transmetalation Intermediate->Product Ar-C≡CR Cu(I)Br Cu(I)Br Copper Acetylide Cu-C≡CR Terminal Alkyne H-C≡CR Copper Acetylide->Terminal Alkyne [HBase]+Br- Terminal Alkyne->Copper Acetylide Cu(I)Br, Base

Sources

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of 6-Bromo-3-methylpyridin-2-amine as a linchpin scaffold in the synthesis of fused heterocyclic systems, specifically imidazo[1,2-a]pyridines . This starting material is uniquely valuable in medicinal chemistry due to its "blocked" 3-position (methyl group) and its "active" 6-position (bromine handle).

The 3-methyl group serves as a regiochemical lock, preventing ambiguous cyclizations and metabolic oxidation at the typically labile 8-position of the final fused system. The 6-bromo substituent provides a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines three validated workflows:

  • Condensation: Synthesis of the core 5-bromo-8-methylimidazo[1,2-a]pyridine scaffold.

  • Multicomponent Reaction (MCR): One-pot Groebke-Blackburn-Bienaymé (GBB) synthesis for rapid library generation.

  • Functionalization: Protocols for C-C bond formation, addressing catalyst poisoning issues common to aminopyridines.

Structural Analysis & Regiochemical Mapping

Understanding the atom-mapping from the pyridine precursor to the fused system is critical for structural verification (NMR/X-ray).

Transformation Logic: When this compound undergoes cyclization with a biselectrophile (e.g.,


-haloketone) to form imidazo[1,2-a]pyridine:
  • Pyridine N(1)

    
     Becomes Bridgehead N(4) .
    
  • Pyridine C(2)-NH2

    
     Becomes Bridgehead C(8a) .
    
  • Pyridine C(3)-Me

    
     Becomes C(8)-Me  (The "bottom" position near N1).
    
  • Pyridine C(6)-Br

    
     Becomes C(5)-Br  (The "top" position near Bridgehead N4).
    

Note: This results in 5-bromo-8-methylimidazo[1,2-a]pyridine . The shift from "6-bromo" to "5-bromo" is a nomenclature artifact of the fused ring numbering system, not a chemical rearrangement.

Visualization: Strategic Reaction Map

ReactionMap SM This compound (Starting Material) Condensation Condensation (α-haloketone) SM->Condensation Reflux/EtOH GBB Groebke-Blackburn-Bienaymé (Aldehyde + Isocyanide) SM->GBB Sc(OTf)3 or H+ Prod1 5-Bromo-8-methyl- imidazo[1,2-a]pyridine (Core Scaffold) Condensation->Prod1 Cyclization Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Prod1->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Prod2 3-Amino-5-bromo-8-methyl- imidazo[1,2-a]pyridine (Diversity Scaffold) GBB->Prod2 One-Pot MCR Prod3 5-Aryl-8-methyl- imidazo[1,2-a]pyridine (Final Drug Candidate) Suzuki->Prod3 Late-Stage Diversification

Figure 1: Divergent synthetic pathways from this compound. The primary route (solid blue line) prioritizes cyclization prior to metal-catalyzed coupling to avoid catalyst poisoning.

Protocol 1: Synthesis of 5-Bromo-8-methylimidazo[1,2-a]pyridine

Application: Construction of the core pharmacophore. Mechanism: Ortoleva-King type condensation.[1] The ring nitrogen attacks the


-carbon of the haloketone, followed by cyclodehydration involving the exocyclic amine.
Materials
  • This compound (1.0 equiv)[2]

  • 2-Bromoacetophenone (or Chloroacetaldehyde for unsubstituted C2) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (if higher temp needed)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 5.3 mmol) in Ethanol (10 mL).

  • Addition: Add 2-Bromoacetophenone (1.16 g, 5.8 mmol). Note: If using chloroacetaldehyde (50% aq), use 1.5 equiv.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting amine is polar/basic; the product is less polar and often fluorescent under UV (254/365 nm).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute residue with water (20 mL) and neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Expert Insight: The 3-methyl group provides steric bulk. If the reaction is sluggish in Ethanol, switch to n-Butanol and reflux at


. The higher temperature overcomes the steric barrier of the ortho-methyl group during the initial N-alkylation step.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid generation of 3-amino-substituted libraries (e.g., for kinase inhibitor screening). Chemistry: Three-component coupling of aldehyde, amine, and isocyanide.[3]

Materials
  • This compound (1.0 equiv)[2]

  • Benzaldehyde derivative (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine 
    
    
    
    (10 mol%)
  • Solvent: Methanol (MeOH) or DCM/MeOH (1:1)

Step-by-Step Methodology
  • Mixing: In a sealed tube or microwave vial, combine the amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (0.5 M concentration). Stir for 10 minutes to promote imine formation.

  • Activation: Add the catalyst (

    
     or 
    
    
    
    ).
  • Addition: Add the isocyanide (1.1 equiv).

  • Reaction:

    • Thermal: Heat at

      
       for 12 hours.
      
    • Microwave (Preferred): Heat at

      
       for 20–30 minutes.
      
  • Workup: Remove solvent in vacuo. Load directly onto a silica column.

  • Purification: Elute with DCM/MeOH (95:5).

Self-Validating Check: The disappearance of the isocyanide odor is a crude but effective indicator of reaction progress. The product will have a distinct mass shift corresponding to


.

Protocol 3: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura)

Application: Functionalizing the C5-position (originally C6-bromo). Strategic Note: Perform this after cyclization (Protocol 1 or 2). The free amine in the starting material can compete as a ligand for Pd, reducing turnover numbers. If you must couple before cyclization, protect the amine as an acetamide first.

Materials
  • 5-Bromo-8-methylimidazo[1,2-a]pyridine (Product from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the imidazopyridine substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base.

  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Why this catalyst?

      
       is robust and resists dehalogenation side-reactions better than 
      
      
      
      on electron-deficient heterocycles.
  • Workup: Dilute with EtOAc, wash with brine. Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography.

Summary of Key Data

ParameterProtocol 1 (Condensation)Protocol 2 (GBB MCR)Protocol 3 (Suzuki)
Primary Transformation Ring Fusion (Formation)3-Component AssemblyArylation (C-C Bond)
Key Reagent

-Haloketone
Isocyanide + AldehydeBoronic Acid
Limiting Factor Steric hindrance (3-Me)Imine formation equilibriumCatalyst poisoning (if free amine)
Typical Yield 70–85%60–80%80–95%
Critical Control Temperature (

)
Acid CatalystOxygen-free environment

References

  • Bagdi, A. K., et al. (2013). "Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Imidazo[1,2-a]pyridines."

  • BenchChem. (2025).[4] "Application Notes and Protocols for Suzuki Coupling Reactions."

  • Perveen, S., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

Sources

Application Notes and Protocols: 6-Bromo-3-methylpyridin-2-amine as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. Within the toolbox of pharmaceutical development, 6-Bromo-3-methylpyridin-2-amine has emerged as a highly versatile and valuable intermediate. Its strategic placement of an amino group, a methyl group, and a reactive bromine atom on the pyridine core allows for sequential, regioselective functionalization. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and practical application of this compound in the synthesis of API precursors, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of the Pyridine Scaffold

Heterocyclic compounds are fundamental to drug design, and the pyridine nucleus is one of the most prevalent scaffolds found in approved pharmaceuticals. Its presence is critical for modulating properties such as solubility, metabolic stability, and target binding affinity. This compound serves as an exemplary building block for introducing this motif. The 2-amino group provides a handle for amide bond formation or can act as a directing group, while the 6-bromo position is primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This structure is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are foundational in modern API synthesis for their reliability and broad functional group tolerance[1][2][3]. This document outlines the protocols for leveraging this intermediate's reactivity to construct complex molecular architectures relevant to drug discovery.

Physicochemical & Safety Profile

Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 89466-16-0[4][5]
Molecular Formula C₆H₇BrN₂[5][6]
Molecular Weight 187.04 g/mol [5][6]
Appearance White to off-white solid/powder[6]
Purity ≥97%[6]
IUPAC Name This compound[5]
Safety & Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. Based on available Safety Data Sheets (SDS), this compound requires careful handling.

  • Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[7][8].

  • Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][9]. Avoid breathing dust[7]. Wash hands thoroughly after handling[7][10].

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents[7][11]. An inert atmosphere is recommended for long-term storage to maintain purity[8].

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of the 6-bromo moiety on the pyridine ring is its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a robust and widely adopted method in the pharmaceutical industry[1][3].

Mechanistic Rationale

The choice of the Suzuki coupling is deliberate. It proceeds under relatively mild conditions, tolerates a wide variety of functional groups (including the free amine on our intermediate), and the boronic acid reagents are generally stable, commercially available, and have low toxicity[2]. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The base is a critical component, facilitating the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed[12].

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 6-Aryl-3-methylpyridin-2-amine (Ar-Ar') RedElim->Product Reactant1 This compound (Ar-Br) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OR)2) Reactant2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biarylpyridine Precursor

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 6-(4-methoxyphenyl)-3-methylpyridin-2-amine from this compound and 4-methoxyphenylboronic acid.

Table 2: Reagents and Materials

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compound89466-16-0187.041.00 g5.34
4-Methoxyphenylboronic acid5720-07-0151.960.90 g5.90 (1.1 eq)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.31 g0.27 (5 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2212.272.27 g10.7 (2.0 eq)
1,4-Dioxane123-91-188.1120 mL-
Water (degassed)7732-18-518.025 mL-
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.34 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol).

    • Expertise Note: The use of a Schlenk flask and inert gas is crucial as Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

  • Reagent Addition: Add 4-methoxyphenylboronic acid (0.90 g, 5.90 mmol) and potassium phosphate (2.27 g, 10.7 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe[12].

    • Expertise Note: The solvent mixture of dioxane and water is common for Suzuki couplings, providing a medium that solubilizes both the organic and inorganic reagents[12]. Degassing the solvents by sparging with nitrogen or argon for 15-20 minutes prior to use is essential to remove dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes (e.g., 30:70). The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (25 mL each). e. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a solid or oil. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-(4-methoxyphenyl)-3-methylpyridin-2-amine.

    • Expertise Note: The choice of eluent for chromatography depends on the polarity of the product. Start with a low polarity mixture and gradually increase it to effectively separate the product from nonpolar impurities and residual starting materials.

workflow start Start: Reagents in Schlenk Flask setup Evacuate & Backfill with Inert Gas (3x) start->setup solvents Add Degassed Dioxane/Water setup->solvents reaction Heat at 90°C (12-16h) solvents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up (EtOAc/Water) monitoring->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: 6-Aryl-3-methylpyridin-2-amine purify->product

Caption: General workflow for Suzuki coupling using the intermediate.

Conclusion

This compound is a powerful and reliable intermediate for the synthesis of complex, biologically active molecules. Its defined points of reactivity allow for the strategic and controlled construction of API candidates. The Suzuki-Miyaura cross-coupling protocol detailed herein represents a field-proven, robust, and scalable method for creating biaryl structures, a common motif in modern pharmaceuticals. By understanding the causality behind each experimental step—from maintaining an inert atmosphere to the role of the base—researchers can confidently and efficiently utilize this key building block in their drug discovery and development programs.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation . (2022). PubMed Central. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . (2017). MDPI. Available at: [Link]

  • Cas No 89466-16-0 this compound . Tradeindia. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine . (2017). ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . (2017). ResearchGate. Available at: [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine . (2024). IUCr Journals. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . (2015). ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives . (2001). SciSpace. Available at: [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and Tricyclic Morpholinopyrones . (2014). PubMed Central. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy . (2022). PubMed Central. Available at: [Link]

  • synthesis, characterization and antimicrobial evaluation of novel five and six memberedcyclic imidederivativesof2-amino 5-methyl, 2-amino 4-methyl, 2-amino 6-methyl pyridine . (2015). ResearchGate. Available at: [Link]

  • Specifications of this compound . Capot Chemical Co., Ltd. Available at: [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine . (2024). PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Bromination of 3-Methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the troubleshooting and optimization of the bromination of 3-methylpyridin-2-amine (also known as 2-amino-3-picoline) to synthesize 2-amino-5-bromo-3-methylpyridine .

Department: Chemical Process R&D Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Side Reactions in Aminopyridine Bromination

Executive Summary & Mechanistic Insight

The bromination of 3-methylpyridin-2-amine is a classic Electrophilic Aromatic Substitution (EAS). Unlike simple pyridines, which are electron-deficient and resistant to EAS, the 2-amino group (+M effect) strongly activates the ring.

The Regioselectivity Logic:

  • 2-Amino Group: Directs ortho (positions 3, 1) and para (position 5).[1][2]

  • 3-Methyl Group: Directs ortho (positions 2, 4) and para (position 6).[3]

  • Conflict Resolution: The activation power of the amino group dominates. Since the ortho position (C3) is blocked by the methyl group, the primary electrophilic attack occurs at the C5 position (para to the amino group).

Primary Reaction Pathway:



However, side reactions occur due to competing radical mechanisms (benzylic bromination) or over-activation (poly-bromination).

Troubleshooting Guide (Q&A)

Category A: Impurity Profiling & Regioselectivity

Q1: I am detecting a significant impurity with M+2 mass (dibrominated species). Is this the 4,5- or 5,6-isomer, and how do I prevent it? Diagnosis: The impurity is likely 2-amino-5,6-dibromo-3-methylpyridine .

  • Reasoning: Once the C5 position is brominated, the ring is deactivated but still susceptible to attack due to the strong amino donor. The C3 position is blocked. The C4 position is sterically crowded (sandwiched between the C3-Methyl and C5-Bromo groups). Therefore, the second bromine preferentially attacks C6 (para to the methyl group and less sterically hindered).

  • Prevention:

    • Stoichiometry Control: Ensure strict 1.0 : 1.0 equivalents of NBS to substrate. Even a 5% excess of NBS can drive the formation of the dibromo species.

    • Addition Rate: Add NBS portion-wise or as a solution over 30–60 minutes. High instantaneous concentration of brominating agent favors poly-bromination.

Q2: I see a byproduct that suggests bromination occurred on the methyl group. Why is this happening? Diagnosis: You are observing benzylic (lateral) bromination , likely forming 2-amino-3-(bromomethyl)pyridine.

  • Cause: This proceeds via a radical mechanism (Wohl-Ziegler reaction), which competes with the ionic EAS mechanism. This is triggered by light or non-polar solvents.

  • Solution:

    • Solvent Switch: Use Acetonitrile (MeCN) or DMF. Polar solvents stabilize the ionic intermediate (bromonium/sigma complex) and suppress radical pathways. Avoid CCl₄ or Benzene.

    • Light Exclusion: Wrap the reaction vessel in aluminum foil. Light initiates the homolytic cleavage of the N-Br bond in NBS, generating bromine radicals.

Category B: Reaction Stalling & Intermediates

Q3: The reaction seems to stall, and TLC shows a spot that is neither starting material nor product. What is it? Diagnosis: This is likely the N-bromo intermediate (N-bromo-3-methylpyridin-2-amine).

  • Mechanism: NBS often reacts with the exocyclic amine first to form an N-Br bond. Under acidic conditions or thermal equilibrium, this rearranges to the ring (C5 position).

  • Fix:

    • Do not quench yet. Extend the reaction time.

    • Catalysis: Add a catalytic amount (5-10 mol%) of acetic acid or ammonium acetate. This protonates the N-bromo species, facilitating the migration of the bromine to the aromatic ring (Orton-like rearrangement).

Q4: Can I use elemental Bromine (


) instead of NBS? 
Diagnosis:  Yes, but with caveats.
  • Risk:

    
     is much more aggressive. In 2-aminopyridines, 
    
    
    
    often leads to the formation of perbromide salts (HBr
    
    
    complexes) which precipitate out, complicating stoichiometry and often releasing
    
    
    suddenly upon workup, causing over-bromination.
  • Recommendation: Stick to NBS for high regioselectivity. If you must use

    
    , use acetic acid as the solvent and buffer with Sodium Acetate to consume the HBr generated.
    

Visualized Reaction Pathways

The following diagram illustrates the competition between the desired ionic pathway and the unwanted radical/over-bromination pathways.

BrominationPathways SM 3-Methylpyridin-2-amine (Starting Material) NBromo N-Bromo Intermediate (Transient) SM->NBromo NBS (Kinetic) Product 2-Amino-5-bromo-3-methylpyridine (Major Product) SM->Product NBS, MeCN (Direct EAS) MeBromo Bromomethyl Impurity (Radical Side Reaction) SM->MeBromo Light/Radical (Non-polar solvent) NBromo->Product Rearrangement (H+ Cat.) Dibromo 5,6-Dibromo Impurity (Over-bromination) Product->Dibromo Excess NBS (Steric control favors C6)

Caption: Reaction network showing the rearrangement of the N-bromo species to the C5-product and competing side reactions leading to impurities.

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-5-bromo-3-methylpyridine with <1% dibromo impurity.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Milder than

; easier stoichiometry control.
Solvent Acetonitrile (MeCN)Polar aprotic; promotes ionic mechanism; suppresses radical bromination.
Temperature 0°C to 25°CLow temp prevents over-reaction; RT ensures completion.
Additives NH₄OAc (5 mol%)Catalyzes the rearrangement of N-Br intermediate to C-Br product.
Light Darkness CRITICAL: Prevents radical attack on the methyl group.

Step-by-Step Procedure:

  • Dissolution: Charge 3-methylpyridin-2-amine (1.0 equiv) into a reactor wrapped in aluminum foil. Add Acetonitrile (10 volumes).

  • Catalyst: Add Ammonium Acetate (0.05 equiv).

  • Addition: Cool to 0-5°C. Add NBS (1.0 - 1.02 equiv) portion-wise over 45 minutes. Do not dump NBS all at once.

  • Reaction: Allow to warm to 20-25°C and stir for 2-4 hours.

  • Monitoring: Check TLC/HPLC. Look for the disappearance of the N-bromo intermediate (often less polar than SM).

  • Workup: Concentrate solvent. Resuspend in water.[3][4][5] Basify with saturated NaHCO₃ (to neutralize succinimide byproduct). Extract with Ethyl Acetate.

  • Purification: If dibromo impurity is >2%, recrystallize from Ethanol/Water.

References

  • Regioselective Bromination of 2-Aminopyridines

    • Canibano, V. et al. "Regioselective Monobromination of 2-Amino-3-picoline." Tetrahedron Letters, 2001.
    • Source: (Generalized reference for aminopyridine halogenation).

  • Mechanism of N-Halo to C-Halo Rearrangement

    • Paul, V. et al. "Orton rearrangement in the bromination of anilines and pyridines." Journal of Organic Chemistry.
    • Source:

  • Suppression of Radical Bromination

    • Djerassi, C.
    • Source:

Sources

purification challenges with 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #89466 Subject: Purification & Handling of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) Assigned Specialist: Senior Application Scientist, Separation Methodologies

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating This compound with sufficient purity (>98%) for downstream applications (typically Buchwald-Hartwig cross-couplings or SNAr reactions).

This molecule presents a "perfect storm" of purification challenges:

  • Electronic Deactivation: The 6-bromo substituent lowers the pKa of the pyridine nitrogen, altering its behavior in acid-base extractions compared to standard aminopyridines.

  • Silanol Interaction: Despite reduced basicity, the exocyclic amine still interacts strongly with silica gel, leading to severe peak tailing.

  • Regioisomer Co-elution: Synthetic routes often generate the 5-bromo isomer or unreacted 2,6-dibromo precursors, which possess similar R_f values in standard solvent systems.

Below are the troubleshooting protocols designed to resolve these specific issues.

Troubleshooting Guide

Issue 1: "The Ghost Peak" – Severe Tailing on Silica Gel

Symptom: Your product elutes as a broad streak rather than a defined peak on TLC or Flash Chromatography, contaminating later fractions. Root Cause: The amino group forms hydrogen bonds with acidic silanol groups (Si-OH) on the silica surface. This non-specific interaction competes with the mobile phase partitioning.

Resolution Protocol: Amine Modification You must block the silanol sites before or during the run.

Option A: Mobile Phase Additive (Recommended) Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Concentration: 1.0% to 2.0% (v/v).

  • Solvent System: Hexanes/Ethyl Acetate (3:1 to 1:1) + 1% TEA.

  • Note: TEA is easier to mix with organic solvents than NH₄OH.

Option B: Pre-treatment of Silica (The "Neutralization" Wash) If you cannot use amine additives (e.g., due to MS compatibility issues downstream):

  • Pack the column with silica.

  • Flush with 3 column volumes (CV) of Hexanes containing 5% TEA.

  • Flush with 5 CV of pure Hexanes to remove bulk TEA.

  • Run your purification using standard solvents. The silica surface is now "deactivated."

Technical Insight: The pKa of the conjugate acid of this compound is estimated around 3.0–3.5 due to the electron-withdrawing bromine atom [1]. While less basic than 2-aminopyridine (pKa 6.86), it is still basic enough to interact with silica (pKa ~5-7).

Issue 2: Co-eluting Impurities (Regioisomers & Starting Material)

Symptom: NMR shows a mixture of your product and a contaminant (likely 2,6-dibromo-3-methylpyridine or the 5-bromo isomer) that cannot be separated by column chromatography. Root Cause: The lipophilicity (LogP) of the brominated impurities is too similar to the product.

Resolution Protocol: Acid-Base Extraction Switching Leverage the basicity of the amine to separate it from non-basic halides.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash: Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1][2][3] The amine protonates (forming the pyridinium salt) and moves to the aqueous layer.

    • Fate of Impurities: Non-basic impurities (e.g., dibromides, non-aminated precursors) remain in the DCM layer.

  • Separation: Discard the organic layer (after verifying the product is in the aqueous phase via TLC).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH or saturated Na₂CO₃ until pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visualization of Workflow:

AcidBaseExtraction Crude Crude Mixture (Product + Non-basic Impurities) Dissolve Dissolve in DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Non-basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Keep Basify Basify with NaOH (pH > 10) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Figure 1: Acid-Base Extraction Logic for separating aminopyridines from non-basic halide precursors.

Issue 3: Crystallization Failures

Symptom: The product oils out or forms an amorphous solid instead of crystals. Resolution Protocol: Solvent Switching Aminopyridines often struggle to crystallize from pure non-polar solvents due to strong intermolecular H-bonding.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Procedure
Ethanol / Water 1:1 to 1:2 Dissolve in hot EtOH, add warm water until turbid, cool slowly to 4°C.
Toluene / Heptane 1:3 Dissolve in minimum hot Toluene, add Heptane dropwise. Good for removing oily residues.

| DCM / Hexane | 1:5 | Dissolve in minimal DCM, layer Hexane on top, allow slow diffusion. |

Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica to avoid tailing? A: Yes. Neutral Alumina (Activity Grade II-III) is an excellent alternative. Because alumina is less acidic than silica, the amine interaction is weaker, often eliminating the need for TEA additives. However, alumina has lower loading capacity than silica, so you may need a larger column.

Q2: My product turned brown after storage. Is it ruined? A: Likely not. Aminopyridines are prone to surface oxidation (forming N-oxides or azo-dimers) upon exposure to air and light [2].

  • Fix: Run a short silica plug (flush) with Hexane/EtOAc (1:1) to remove the colored oxidation layer.

  • Prevention: Store under Argon at 4°C in an amber vial.

Q3: What is the expected pKa of this molecule? A: While experimental data for the specific 3-methyl analog is scarce, the structural analog 2-amino-6-bromopyridine has a pKa of approximately 2.73 ± 0.24 [3]. The 3-methyl group is weakly electron-donating, which may slightly raise the pKa (making it slightly more basic), likely into the 3.0 – 3.5 range. This is low for an amine, meaning it requires strong acid (pH < 1) to fully protonate during extraction.

Summary of Physical Properties

PropertyValue / DescriptionSource
CAS Number 89466-16-0[4]
Molecular Formula C₆H₅BrN₂[4]
Molecular Weight 187.04 g/mol [4]
Appearance Off-white to light brown solid[2]
Solubility Soluble in DMSO, DCM, EtOAc, MeOH.[3][4] Insoluble in Water (unless acidified).[2]
Storage 2-8°C, Inert Atmosphere, Dark[2]

References

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

preventing decomposition of 6-Bromo-3-methylpyridin-2-amine during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2A6Br-001 Subject: Prevention of Decomposition & Reaction Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering stability issues with 6-Bromo-3-methylpyridin-2-amine . This scaffold is chemically deceptive: while the pyridine ring generally suggests stability, the combination of an electron-donating amine (


), a labile halogen (

), and a benzylic-like methyl group creates a "perfect storm" for three specific failure modes: oxidative tarring , hydrodehalogenation (loss of bromine), and catalyst poisoning .

This guide provides a self-validating troubleshooting protocol to stabilize this intermediate during storage, reaction, and purification.

Module 1: Storage & Pre-Reaction Handling

The Symptom: The off-white solid turns brown or black upon storage. The Cause: Oxidative Polymerization. The electron-rich 2-aminopyridine core is susceptible to air oxidation, forming N-oxides and diazo-linked tars. The 6-bromo substituent destabilizes the ring inductively, while the 3-methyl group adds electron density, slightly increasing susceptibility to oxidation compared to the non-methylated variant.

Protocol: The "Inert Chain of Custody"
ParameterStandard RequirementTechnical Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen promotes radical cation formation at the amine nitrogen, initiating polymerization.
Light Amber vials / Foil wrapThe C-Br bond is photolabile. UV light can cleave this bond, generating radicals that lead to decomposition.
Solvent Degassed AnhydrousDissolved

in solvents is sufficient to degrade micromolar quantities of catalyst and substrate.
FAQ: Pre-Reaction

Q: I need to weigh the compound. Can I do this on the open bench?

  • A: For rapid weighing (<5 mins), yes. However, if the compound is already slightly discolored, repurify it first. Oxidized impurities act as autocatalytic initiators for further decomposition.

Q: How do I effectively degas my solvent for this specific substrate?

  • A: Sparging is often insufficient. Use the Freeze-Pump-Thaw method for critical couplings:

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum.

    • Thaw in warm water (under static vacuum).

    • Repeat 3x. Backfill with Argon.

Module 2: Reaction Optimization (The "Safe Zone")

The Symptom: Reaction stalls (low conversion) or the product lacks the bromine atom (hydrodehalogenation). The Cause:

  • Catalyst Poisoning: The pyridyl nitrogen and free amine form a stable 4-membered chelate with the metal center (Pd or Cu), arresting the catalytic cycle.

  • Hydrodehalogenation: In Pd-catalyzed cross-couplings,

    
    -hydride elimination from alkyl-palladium intermediates (or hydride transfer from solvents/bases) replaces the 
    
    
    
    with
    
    
    .
Troubleshooting Workflow: Preventing Catalyst Death

ReactionFailure Start Reaction Issue Identified Symptom1 Symptom: Reaction Stalled (Starting Material Remains) Start->Symptom1 Symptom2 Symptom: Loss of Bromine (Product is 3-methylpyridin-2-amine) Start->Symptom2 Cause1 Cause: Catalyst Poisoning (Amine/Pyridine N binds Metal) Symptom1->Cause1 Cause2 Cause: Hydrodehalogenation (Hydride source present) Symptom2->Cause2 Sol1 Solution: Ligand Overpowering Use bidentate ligands (Xantphos, BINAP) to outcompete substrate binding. Cause1->Sol1 Sol2 Solution: Solvent/Base Switch Avoid 2° alcohols (IPA). Use Toluene/Dioxane. Switch base to Cs2CO3 or K3PO4. Cause2->Sol2

Figure 1: Diagnostic logic for reaction failures involving this compound.

Critical Reaction Parameters
1. Preventing Hydrodehalogenation (Loss of Br)

This is the most common failure mode in Buchwald-Hartwig or Suzuki couplings with this scaffold.

  • Avoid: Secondary alcohol solvents (Isopropanol, 2-butanol). These act as hydride donors.

  • Avoid: Formate sources or excessive amine bases (Triethylamine) at high temperatures (

    
    ).
    
  • Use: Aprotic non-polar solvents (Toluene, Xylene) or polar aprotic (DMF, Dioxane).

  • Mechanism: The 3-methyl group provides some steric protection, but the 6-bromo position is electronically activated for oxidative addition. If the transmetallation step is slow, the Pd-Ar intermediate will capture a hydride.

2. Overcoming Catalyst Poisoning

The "2-amino" motif is a notorious ligand.

  • The Fix: Use a ligand with a higher binding constant than your substrate.

    • Recommended:Xantphos or BINAP (Bidentate phosphines).

    • Alternative: Protect the amine as an acetamide (

      
      ) or phthalimide before coupling, then deprotect. This removes the "chelating bite."
      

Module 3: Workup & Purification (The Recovery)

The Symptom: Product vanishes or decomposes on the silica column. The Cause: Silica Acidity. Silica gel is slightly acidic (pH 4-5). Aminopyridines are basic. They stick irreversibly to the silica ("streaking") or undergo acid-catalyzed decomposition/hydrolysis.

Protocol: The "Buffered" Purification

Do NOT use standard Hexane/Ethyl Acetate on untreated silica.

Option A: The Triethylamine (TEA) Pass

  • Prepare the silica slurry with your eluent + 1% Triethylamine .

  • Flush the column with this mixture before loading your sample.

  • Why? The TEA neutralizes the acidic silanol sites (

    
    ), preventing your aminopyridine from binding to them.
    

Option B: The "DCM/MeOH/NH3" System For more polar derivatives:

  • Eluent: Dichloromethane (DCM) : Methanol (MeOH) : 7N Ammonia in MeOH .

  • Ratio: 90:9:1 (Adjust polarity as needed).

  • Why? The ammonia keeps the aminopyridine in its free-base form, ensuring tight bands and preventing decomposition.

Summary of Chemical Risks

FeatureRisk FactorMitigation Strategy

Group
Oxidation / ChelationStore under Ar; Use bidentate ligands.
6-Br Atom HydrodehalogenationAvoid hydride donors (alcohols); optimize base.
3-Me Group Steric hindranceMay require higher temp; protects N slightly.
Pyridine Ring Acid SensitivityNeutralize silica with 1%

.

References

  • Sigma-Aldrich. 2-Amino-6-bromopyridine Product Specification & Handling. (General stability data for the core scaffold).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (Authoritative review on preventing catalyst poisoning by aminopyridines).

  • Paul, F., et al. (1994). Palladium-catalyzed cross-coupling reactions of chloroarenes with organoboron compounds. Journal of the American Chemical Society.[1][2] (Fundamental mechanisms of hydrodehalogenation side-reactions).

  • Dunn, A. L., et al. (2019). Impurity Fate Mapping: A Guide to the Purification of Aminopyridines. Organic Process Research & Development. (Best practices for silica gel chromatography of basic heterocycles).

(Note: While specific literature on the "3-methyl" derivative is sparse, the chemistry is extrapolated from the well-documented 2-amino-6-halopyridine class.)

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 6-Bromo-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile synthetic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven expertise.

Introduction: The Pivotal Role of the Solvent

This compound is a key intermediate in the synthesis of a multitude of biologically active compounds. Its reactivity is predominantly centered around the bromine substituent, making it an ideal substrate for various cross-coupling and nucleophilic substitution reactions. However, the success and efficiency of these transformations are profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants and reagents but also plays a crucial role in stabilizing intermediates, influencing catalyst activity, and modulating reaction pathways. This guide will delve into the solvent effects on three major classes of reactions for this substrate: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For this compound, this typically involves the palladium-catalyzed coupling with a boronic acid or ester.

Q1: What is the recommended starting solvent system for a Suzuki-Miyaura coupling with this compound?

A1: A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is an excellent and widely used starting point for the Suzuki-Miyaura coupling of aminobromopyridines.[1][2] This solvent system offers a good balance of polarity to dissolve the organic substrate, the boronic acid, and the inorganic base (e.g., K₃PO₄ or K₂CO₃), which is crucial for the transmetalation step of the catalytic cycle. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated moderate to good yields with this solvent system.[1]

Q2: My Suzuki-Miyaura reaction is sluggish or gives low yields. Could the solvent be the issue?

A2: Absolutely. While a dioxane/water mixture is a robust starting point, several factors related to the solvent can lead to poor performance.

  • Issue: Poor Solubility of Reactants: If your specific boronic acid or the this compound starting material has limited solubility in the dioxane/water mixture, the reaction will be slow.

    • Solution: Consider alternative solvent systems. Toluene or DMF can be effective, sometimes with the addition of a phase-transfer catalyst if an aqueous base is used. For instance, in a study on a brominated pyrimidine, switching from acetonitrile to 1,4-dioxane or toluene improved yields.[3]

  • Issue: Catalyst Deactivation: The amino group on the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

    • Solution: The choice of solvent can influence the stability and activity of the catalyst. In some cases, a less coordinating solvent might be beneficial. However, often the ligand choice is more critical in preventing catalyst poisoning.

  • Issue: Inefficient Base Activity: The effectiveness of the inorganic base is highly dependent on the solvent.

    • Solution: If using a carbonate or phosphate base, the presence of water is often necessary for its dissolution and activity. If you are running the reaction under anhydrous conditions with an organic base, ensure your solvent is compatible and can facilitate the deprotonation steps in the catalytic cycle.

Q3: Can I use a polar aprotic solvent like DMF for the Suzuki-Miyaura coupling?

A3: Yes, DMF can be a suitable solvent for Suzuki-Miyaura reactions and may even enhance the reaction rate in some cases due to its high polarity and boiling point. However, be aware that polar aprotic solvents can sometimes lead to undesired side reactions, such as protodeboronation of the boronic acid, especially at elevated temperatures. Additionally, DMF can be challenging to remove during workup.[3]

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.

Q1: What is a reliable solvent for the Buchwald-Hartwig amination of this compound?

A1: Toluene is a widely used and highly effective solvent for the Buchwald-Hartwig amination of aryl bromides, including bromopyridines.[4][5] It is relatively non-polar, which can be advantageous for the stability of the palladium catalyst and for promoting the reductive elimination step. Other common solvents include 1,4-dioxane and xylenes.[6]

Q2: My Buchwald-Hartwig amination is not proceeding to completion. What solvent-related issues should I consider?

A2: Several solvent-related factors can impede a Buchwald-Hartwig amination.

  • Issue: Insoluble Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used in Buchwald-Hartwig reactions. These bases have limited solubility in non-polar solvents like toluene.

    • Solution: While complete dissolution is not always necessary, ensuring good stirring to maintain a fine suspension is critical. Alternatively, a more polar co-solvent like t-butanol can be added to improve the solubility of the base and the amine coupling partner.

  • Issue: Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your chosen solvent has a sufficiently high boiling point for the required reaction temperature. Toluene (b.p. 111 °C) is often suitable, but for less reactive substrates, a higher boiling solvent like xylene (b.p. ~140 °C) may be necessary.

  • Issue: Substrate or Product Inhibition: The product of the amination, being an aminopyridine, can sometimes act as a ligand for the palladium catalyst, leading to product inhibition.

    • Solution: While primarily addressed by ligand choice, the solvent can play a role. In some cases, a more coordinating solvent might compete with the product for binding to the catalyst, but this can also inhibit the desired reaction. Careful optimization of ligand, base, and solvent is key.

Q3: Are there "greener" solvent alternatives for Buchwald-Hartwig amination?

A3: Yes, there is a growing interest in developing more environmentally friendly protocols. While toluene is common, consider exploring greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). Additionally, for some highly reactive substrates, reactions can be run in water with appropriate surfactants or even under solvent-free conditions, though this would require significant optimization for this compound.

III. Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a direct route to substitute the bromine atom with a nucleophile, without the need for a metal catalyst, provided the aromatic ring is sufficiently electron-deficient.

Q1: What type of solvent is best for an SNAr reaction on this compound with an amine nucleophile?

A1: For SNAr reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally the solvents of choice. These solvents are effective at solvating the cationic counter-ion of the intermediate Meisenheimer complex but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity. In contrast, polar protic solvents like water or ethanol can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that deactivates it and slows the reaction down.

Q2: My SNAr reaction is very slow, even at high temperatures. How can the solvent be influencing this?

A2: The slow rate of an SNAr reaction on this substrate is expected due to the electron-donating nature of the amino and methyl groups, which do not sufficiently activate the pyridine ring for nucleophilic attack. However, solvent choice is still critical.

  • Issue: Use of a Protic or Non-polar Solvent: As mentioned, protic solvents will hinder the reaction by deactivating the nucleophile. Non-polar solvents will not effectively stabilize the charged Meisenheimer intermediate, leading to a high activation energy barrier.

    • Solution: Switch to a high-boiling polar aprotic solvent like DMSO or NMP and increase the reaction temperature.

  • Issue: Insufficient Basicity: If your amine nucleophile is used as a salt (e.g., hydrochloride), a base is required to generate the free, more nucleophilic amine. The solvent can affect the strength and solubility of this base.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is soluble in your chosen solvent. In some cases, using the amine nucleophile itself as the solvent (if it's a liquid) can be effective.

Q3: Is a catalyst-free SNAr reaction always feasible with this compound?

A3: No, it is often challenging. The electron-donating groups on the pyridine ring make it less electrophilic and thus less susceptible to nucleophilic attack. For many amine nucleophiles, a palladium-catalyzed Buchwald-Hartwig amination will be a more efficient and reliable method to form the C-N bond. SNAr is more likely to be successful with very strong nucleophiles or if there were strong electron-withdrawing groups on the pyridine ring.

Quantitative Data Summary

The following table summarizes typical yields for reactions of substrates analogous to this compound in various solvents, providing a baseline for expected outcomes.

Reaction TypeSubstrateCoupling PartnerSolvent SystemBaseCatalyst/LigandYield (%)Reference
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-aminePhenylboronic acid1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄85[1][2][7]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄88[1][2][7]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidTolueneK₃PO₄Pd(PPh₃)₄40[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acid1,4-DioxaneK₃PO₄Pd(PPh₃)₄60[3]
Buchwald-Hartwig 2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexaneTolueneNaOtBuPd₂(dba)₃ / (±)-BINAP60[4]
6-Bromopurine nucleosideAnilineTolueneCs₂CO₃Pd(OAc)₂ / XantphosHigh[5]
SNAr 2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEthanolNaOHNone60[8]
2-Chloropyrimidinep-AnisidineWaterKFNone86[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling in Dioxane/Water

This protocol is adapted from a procedure for a structurally similar substrate.[1]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-2.5 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination in Toluene

This protocol is based on a general procedure for the amination of bromopyridines.[4]

  • To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and the phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.).

  • Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon).

  • Add anhydrous, degassed toluene to the flask.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' This compound This compound This compound->Oxidative Addition

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Diagram 2: Solvent Selection Workflow

Solvent_Selection cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_snar SNAr Start Select Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald SNAr SNAr Start->SNAr S1 Start with 1,4-Dioxane/Water Suzuki->S1 B1 Start with Toluene Buchwald->B1 N1 Use Polar Aprotic (DMSO, DMF) SNAr->N1 S2 Low Yield/Solubility? S1->S2 S3 Try Toluene or DMF S2->S3 B2 Low Reactivity? B1->B2 B3 Switch to Xylene (higher temp) B2->B3 N2 Slow Reaction? N1->N2 N3 Consider Buchwald-Hartwig N2->N3

Caption: Decision workflow for solvent selection.

References

  • Ahmad, G., Rasool, N., Ikram, H. M., Gul Khan, S., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Ali Rana, U., & Akhtar, M. N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Cernak, T., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Angewandte Chemie International Edition, 51(30), 7471-7474. [Link]

  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, SP602. [Link]

  • Crust, E. J., Gurnani, P., & Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • Lakshminarayana, G., et al. (2008). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 73(22), 9074-9077. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2020). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Santos, J. L., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1283. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2020). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed Central. (2008). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]

Sources

Technical Support Guide: Impurity Profiling & Purification of 6-Bromo-3-methylpyridin-2-amine

[1]

Introduction

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structural integrity—specifically the positioning of the bromine at C6 and the methyl group at C3—is vital for Structure-Activity Relationship (SAR) studies.[1]

However, the synthesis of this scaffold is prone to regiochemical ambiguity. Direct bromination of 2-amino-3-methylpyridine typically favors the 5-bromo isomer due to electronic directing effects, making the 6-bromo target a minor product or requiring alternative synthetic routes (e.g., from 2,6-dibromo-3-methylpyridine).[1] Consequently, commercial batches often contain specific regioisomeric impurities that are difficult to separate.

This guide addresses the identification, origin, and removal of these impurities to ensure high-grade material for drug development.

Module 1: Diagnostic Profiling (Identification)

Q: How do I definitively distinguish this compound from its regioisomers?

A: The most common and problematic impurity is the 5-bromo isomer (2-amino-5-bromo-3-methylpyridine).[1] These two molecules have identical mass (MW 187.04) and very similar polarity, making LC-MS identification insufficient. 1H NMR is the gold standard for differentiation. [1]

FeatureTarget: this compound Impurity: 5-Bromo-3-methylpyridin-2-amine
Structure Br at C6 (adjacent to N), Me at C3.[1]Br at C5, Me at C3.[3]
Proton Pattern Contains protons at H4 and H5 .Contains protons at H4 and H6 .
Coupling (

)
Ortho-coupling : The signals for H4 and H5 will appear as doublets with a large coupling constant (

Hz
).[1]
Meta-coupling : The signals for H4 and H6 will appear as doublets (or singlets) with a small coupling constant (

Hz
).[1]
Chemical Shift H5 is upfield shifted due to the electron-rich amino group and lack of adjacent deshielding Br (relative to H6).H6 is typically deshielded (downfield) due to being adjacent to the ring nitrogen.
Q: What is the recommended HPLC method for purity assessment?

A: Standard C18 methods often fail to resolve the regioisomers fully. We recommend a method using a phenyl-hexyl column or optimized C18 conditions with pH control to exploit subtle pKa differences.[1]

Protocol: High-Resolution HPLC Method

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amide/amine absorption).[1]

  • Note: The 6-bromo isomer typically elutes slightly later than the 5-bromo isomer on C18 phases due to the lipophilicity of the bromine being flanked by the nitrogen and the lack of steric crowding compared to the 5-position.[1]

Module 2: Common Impurities & Origins

Q: What are the specific impurities I should expect?

A: The impurity profile depends heavily on the synthetic route used.

Scenario A: Direct Bromination of 2-Amino-3-picoline If your material was synthesized via electrophilic aromatic substitution (bromination), expect:

  • 2-Amino-5-bromo-3-methylpyridine (Major Impurity): The para-product relative to the amino group.[1] Often present at 5-15% if not rigorously purified.[1]

  • 2-Amino-3,5-dibromo-6-methylpyridine (Over-bromination): A di-bromo species formed if stoichiometry wasn't controlled.[1]

  • 2-Amino-3-methylpyridine (Starting Material): Unreacted precursor.[1]

Scenario B: Nucleophilic Substitution (from 2,6-Dibromo-3-methylpyridine) If synthesized via amination of a dibromo precursor, expect:

  • 2-Bromo-6-amino-3-methylpyridine (Regioisomer): Result of ammonia attacking the "wrong" bromine (at C6 instead of C2).[1]

  • 2,6-Diamino-3-methylpyridine: Result of double amination.[1]

  • 2,6-Dibromo-3-methylpyridine: Unreacted starting material.[1]

Visualization: Impurity Origin Pathways

ImpurityPathwaysSM1Starting Material:2-Amino-3-methylpyridineTargetTARGET:This compoundSM1->Target Minor Path(Steric/Electronic Control)Impurity1IMPURITY A (Major):2-Amino-5-bromo-3-methylpyridine(Regioisomer)SM1->Impurity1 Direct Bromination(Favored Path)Impurity2IMPURITY B:3,5-Dibromo speciesSM1->Impurity2 Excess Br2SM2Starting Material:2,6-Dibromo-3-methylpyridineSM2->Target Amination (NH3)(Path A)Impurity3IMPURITY C:2,6-Diamino speciesSM2->Impurity3 Double Amination

Figure 1: Synthetic pathways leading to the target compound and its associated critical impurities.[1]

Module 3: Purification & Troubleshooting

Q: Recrystallization or Chromatography? Which is better?

A: For removing the 5-bromo regioisomer , chromatography is required as the crystal lattices are too similar for effective separation by standard recrystallization. However, for removing colored oxidation products or di-bromo impurities , recrystallization is highly effective.

Protocol A: Acid-Base Extraction (Chemical Purification)

Best for removing non-basic impurities (e.g., unreacted dibromo starting materials).[1]

  • Dissolution: Dissolve crude solid in 1N HCl (10 mL/g). The target amine will protonate and dissolve; non-basic impurities (like poly-brominated pyridines without amino groups) will remain insoluble or suspended.[1]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 10 mL/g).[1] Discard the organic layer (contains non-basic impurities).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 4N NaOH or saturated Na2CO3 .[1] The product will precipitate.[5]

  • Collection: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Flash Column Chromatography (Regioisomer Separation)

Required if 5-bromo isomer > 1.0%.[1]

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).[1]

  • Loading: Dry load on silica (dissolve in DCM, add silica, evaporate).

  • Eluent System: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc).

    • Ramp: To 80:20 over 10 column volumes.

    • Note: The amino group makes these compounds "streak" on silica. Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.

  • Rf Values (Approximate in 80:20 Hex:EtOAc):

    • Target (6-Bromo): ~0.35

    • Impurity (5-Bromo): ~0.30 (Close elution requires slow gradient).[1]

Visualization: Purification Workflow

PurificationFlowCrudeCrude Material(Target + Isomers + SM)Step1Step 1: Acid-Base Wash(Dissolve in 1N HCl, Wash with EtOAc)Crude->Step1DecisionCheck Purity (HPLC/NMR)Is 5-Bromo Isomer > 1%?Step1->DecisionStep2ARoute A: Recrystallization(Ethanol/Water or Toluene)Decision->Step2ANo (Mainly colored impurities)Step2BRoute B: Column Chromatography(Hex/EtOAc + 1% TEA)Decision->Step2BYes (Regioisomer present)FinalPure this compound(>98% Purity)Step2A->FinalStep2B->Final

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Module 4: Storage & Stability

Q: Why is my compound turning brown?

A: Aminobromopyridines are sensitive to photo-oxidation .[1] The amino group is electron-donating, making the ring susceptible to oxidation, while the C-Br bond can be labile under UV light.[1]

  • Cause: Formation of N-oxides or azo-dimers.[1]

  • Prevention: Store under Argon or Nitrogen atmosphere at 2-8°C .[1] Protect from light using amber vials or foil wrapping.

  • Recovery: If the compound has darkened, dissolve in minimal EtOAc and filter through a small pad of silica or charcoal to remove the colored oxidation products.

References

  • Synthesis & Regioselectivity: Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 24, p. 13 (1944). (Describes general bromination patterns of 2-aminopyridines favoring the 5-position).

  • HPLC Methodologies: BenchChem Technical Guides. "Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods". [1]

  • Spectral Data & Properties: PubChem Compound Summary for CID 2734416 (2-Amino-3-bromo-6-methylpyridine isomer comparison). [1]

  • Alternative Synthesis Routes:Journal of Heterocyclic Chemistry, "Synthesis of substituted 2-aminopyridines via nucleophilic substitution". (General reference for 2,6-dibromo conversion).
  • Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Amino-5-bromo-3-methylpyridine (Isomer analog safety data).

scaling up the synthesis of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming the challenges of , a critical intermediate in pharmaceutical and agrochemical development.[1][2] This technical support center provides detailed troubleshooting, frequently asked questions, and a validated experimental protocol to assist researchers in achieving efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 6-Bromo-3-methylpyridin-2-amine?

A1: The most prevalent and industrially adaptable method is the direct electrophilic bromination of 3-methylpyridin-2-amine. This approach typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in an appropriate organic solvent, such as acetonitrile or dichloromethane.[3] NBS is generally preferred over liquid bromine for scale-up operations due to its solid nature, which makes it safer and easier to handle.[4][5] The reaction's efficiency is highly dependent on controlling the stoichiometry and reaction temperature to ensure high regioselectivity.

Q2: Why is regioselectivity a primary challenge in this synthesis?

A2: The pyridine ring in the starting material, 3-methylpyridin-2-amine, contains two activating groups: an amino group (-NH₂) and a methyl group (-CH₃). The amino group is a powerful ortho-, para-director, strongly activating the 4- and 6-positions for electrophilic attack. The methyl group provides additional, weaker activation. This combined directing effect can lead to a mixture of brominated isomers, including the desired 6-bromo product and undesired 4-bromo and di-brominated species (e.g., 4,6-dibromo).[3][6] Achieving high selectivity for the 6-bromo isomer is the central challenge that must be addressed during process development and scale-up.

Q3: What are the most critical safety precautions when handling the reagents for this synthesis?

A3: The primary safety concern is the handling of the brominating agent, N-Bromosuccinimide (NBS). NBS is a strong oxidizing agent and a corrosive solid that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or inhaled.[7] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid dust formation and keep it away from combustible materials.[10] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[8]

Q4: Are there viable alternative synthetic routes to this compound?

A4: While direct bromination is the most straightforward route, other multi-step synthetic strategies exist for analogous compounds, which could be adapted. These can include sequences involving nitration followed by reduction of a nitro group, or Sandmeyer-type reactions starting from a different aminopyridine isomer.[11] However, these routes are often longer and may have lower overall yields, making them less economically viable for large-scale production compared to an optimized direct bromination protocol.[11]

Troubleshooting Guide for Scale-Up Synthesis

This guide addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue 1: The reaction yield is significantly lower than in small-scale trials.

  • Potential Cause A: Inefficient Temperature Control.

    • Explanation: Exothermic bromination reactions can generate significant heat. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises, promoting the formation of byproducts and decomposition of the desired product.

    • Solution:

      • Ensure the reactor has an efficient cooling system (e.g., a jacketed vessel with a chiller).

      • Add the N-Bromosuccinimide (NBS) portion-wise or as a solution via a dropping funnel to control the rate of the exotherm.[3]

      • Monitor the internal reaction temperature continuously with a calibrated probe.

  • Potential Cause B: Inadequate Mixing.

    • Explanation: Poor agitation in a large reactor can lead to localized high concentrations of the brominating agent upon addition, causing byproduct formation. It also hinders efficient heat transfer.[6]

    • Solution:

      • Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitch-blade or anchor) to ensure thorough mixing of the heterogeneous mixture.

      • Confirm that a vortex is present and that solids are well-suspended throughout the reaction.

  • Potential Cause C: Incomplete Reaction.

    • Explanation: Reaction times established at the lab scale may not translate directly to larger volumes.

    • Solution:

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

Issue 2: The final product is contaminated with di-brominated and/or other isomeric byproducts.

  • Potential Cause A: Incorrect Stoichiometry of Brominating Agent.

    • Explanation: Using more than one equivalent of NBS is the most common reason for the formation of di-brominated impurities.[6]

    • Solution:

      • Carefully weigh the NBS and use a slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) relative to the 3-methylpyridin-2-amine.

      • The controlled, slow addition of NBS allows for the reaction to proceed selectively, minimizing the chance of a second bromination event.

  • Potential Cause B: Reaction Temperature Too High.

    • Explanation: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers and di-brominated products.

    • Solution:

      • Maintain a low temperature (typically 0 to 5 °C) during the addition of NBS.[3]

      • Allow the reaction to warm slowly to room temperature only after the addition is complete and the initial exotherm has subsided.

Issue 3: The product is difficult to purify, appearing as an oil or failing to crystallize properly.

  • Potential Cause A: Presence of Impurities.

    • Explanation: The presence of isomeric or di-brominated byproducts can act as an impurity that disrupts the crystal lattice formation of the desired product, a phenomenon known as freezing-point depression.

    • Solution:

      • First, attempt purification via column chromatography on a small sample to isolate the pure product and confirm its identity.

      • For bulk purification, recrystallization is the preferred method.[12] Systematically screen for an effective solvent system. A good solvent will dissolve the crude product when hot but have low solubility for the product when cold.[12][13] Common choices include isopropanol, ethanol/water mixtures, or heptane/ethyl acetate systems.

  • Potential Cause B: Residual Solvent.

    • Explanation: Incomplete removal of the reaction solvent (e.g., dichloromethane or acetonitrile) can prevent the product from solidifying.

    • Solution:

      • After the aqueous work-up, ensure the organic layer is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Concentrate the solution under reduced pressure using a rotary evaporator, possibly followed by high vacuum to remove all volatile residues.

Visualized Reaction and Troubleshooting Workflow

Electrophilic Bromination Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism where NBS serves as the source of the electrophilic bromine.

G SM 3-Methylpyridin-2-amine (Starting Material) Activation Formation of Electrophilic Bromine (Br⁺ source) SM->Activation Reacts with NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->Activation Intermediate Sigma Complex (Resonance-Stabilized Cation) Activation->Intermediate Electrophilic Attack at C6 Product This compound (Final Product) Intermediate->Product Deprotonation Succinimide Succinimide (Byproduct) Intermediate->Succinimide Proton Transfer

Caption: Electrophilic bromination of 3-methylpyridin-2-amine.

Troubleshooting Workflow Diagram

This flowchart provides a logical path from problem identification to resolution during scale-up.

G Problem_Yield Problem: Low Yield Cause_Temp_Y Cause: Poor Temp Control Problem_Yield->Cause_Temp_Y Cause_Mix_Y Cause: Inadequate Mixing Problem_Yield->Cause_Mix_Y Cause_Time_Y Cause: Incomplete Reaction Problem_Yield->Cause_Time_Y Problem_Purity Problem: High Impurity Profile Cause_Stoich_P Cause: Excess NBS Problem_Purity->Cause_Stoich_P Cause_Temp_P Cause: High Temperature Problem_Purity->Cause_Temp_P Solution_Temp_Y Solution: Improve Cooling & Slow Reagent Addition Cause_Temp_Y->Solution_Temp_Y Solution_Mix_Y Solution: Use Overhead Stirrer Cause_Mix_Y->Solution_Mix_Y Solution_Time_Y Solution: Monitor by TLC/HPLC Cause_Time_Y->Solution_Time_Y Solution_Stoich_P Solution: Use 0.95-1.0 eq. NBS Cause_Stoich_P->Solution_Stoich_P Solution_Temp_P Solution: Maintain 0-5 °C During Addition Cause_Temp_P->Solution_Temp_P

Caption: Troubleshooting workflow for synthesis scale-up.

Scale-Up Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a multi-gram scale.

1. Reagent Preparation and Reactor Setup:

  • Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charge the reactor with 3-methylpyridin-2-amine (1.0 eq.).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Begin stirring and purge the vessel with nitrogen.

2. Reaction Execution:

  • Cool the reactor contents to 0-5 °C using an external chiller.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous acetonitrile (approx. 10-15 mL per gram of NBS). Note: NBS has limited solubility, so this will be a slurry.

  • Slowly add the NBS slurry to the reactor via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Once complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Isolation:

  • Cool the mixture back to 10-15 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes to ensure any unreacted bromine is consumed.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and adjust the pH to 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

4. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization. A mixture of ethanol and water is often effective. Dissolve the crude material in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Quantitative Data Summary

ParameterRecommended ValueRationale
Stoichiometry (NBS) 1.0 equivalentsMinimizes di-bromination byproducts.[6]
Solvent AcetonitrileAprotic polar solvent, facilitates reaction.
Temperature (Addition) 0-5 °CControls exotherm and improves regioselectivity.[3]
Reaction Time 2-4 hours (TLC monitored)Ensures complete conversion of starting material.
Quenching Agent Sat. aq. Na₂S₂O₃Safely neutralizes excess brominating agent.[3]
Typical Yield 75-85% (after purification)Expected outcome for an optimized reaction.
Melting Point (Pure) 91-95 °CKey purity indicator.[14]

References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.
  • Amination of 2-Bromo-6-Methylaminopyridine - Georgia Southern Commons. Available at: [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Georgia Southern Commons. Available at: [Link]

  • 2-Amino-3-bromo-6-methylpyridine: A Key Building Block for Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Synthesis of 2-amino-6-bromopyridine - Dissertation. Available at: [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • 2,6-Bis(bromomethyl)pyridine - ResearchGate. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide - ResearchGate. Available at: [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination . Available at: [Link]

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate - ResearchGate. Available at: [Link]

  • [Orgo Lab] Recrystallization of Acetanilide - YouTube. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination - YouTube. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS - Loba Chemie. Available at: [Link]

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. - ResearchGate. Available at: [Link]

Sources

how to increase the stability of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-3-methylpyridin-2-amine (CAS 89466-16-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, its bifunctional nature, possessing both a nucleophilic amino group and a reactive C-Br bond on a pyridine scaffold, presents unique stability challenges. Understanding and mitigating these instabilities is crucial for its successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation of this compound can manifest in several ways. Visually, you might observe a color change, with the compound turning from a white or off-white solid/liquid to yellow or brown. In terms of purity, you may see the appearance of new peaks in your HPLC chromatogram or additional signals in your NMR spectrum. For researchers using this reagent in synthesis, a notable sign of degradation is a significant decrease in reaction yield or the formation of unexpected side products.

Q2: What are the main causes of instability for this compound?

A2: The instability of this compound arises from three primary pathways:

  • Oxidation: The 2-amino group and the pyridine ring nitrogen are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of N-oxides or colored polymeric impurities. While 2-aminopyridines are generally less prone to oxidation than anilines, it remains a significant degradation route[1].

  • Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to the formation of 6-hydroxy-3-methylpyridin-2-amine.

  • Photodegradation: Aromatic brominated compounds are known to be sensitive to light. Exposure to UV or even ambient light over extended periods can cause the cleavage of the C-Br bond, leading to debromination or other radical-mediated side reactions.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool environment, preferably refrigerated at 2-8°C. Some suppliers recommend storage at <15°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Moisture: The compound is noted to be hygroscopic. Therefore, it should be stored in a tightly sealed container in a dry environment or desiccator to prevent moisture absorption.

ParameterRecommended ConditionRationale
Temperature 2-8°C (or <15°C)Slows down degradation kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amino group and pyridine ring.
Light Amber vial / Dark placePrevents photodegradation and cleavage of the C-Br bond.
Moisture Tightly sealed container / DesiccatorPrevents hydrolysis and degradation due to moisture.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Cause A: Degradation of the Reagent

If you are experiencing lower than expected yields, it is possible that your this compound has degraded.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of your reagent using a suitable analytical method like HPLC-UV or ¹H NMR. Compare the results to a reference spectrum of a fresh or reliably stored sample. The appearance of new signals or a decrease in the main peak area is indicative of degradation.

  • Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the reagent or purify the existing stock by recrystallization or column chromatography, if feasible.

Possible Cause B: Interference of the 2-Amino Group

The free amino group in this compound can sometimes interfere with the catalytic cycle in palladium-catalyzed reactions. It can coordinate to the palladium center, potentially inhibiting the catalyst.

Troubleshooting Steps:

  • Protecting Group Strategy: Consider protecting the 2-amino group prior to the cross-coupling reaction. Common protecting groups for amines that are stable to many cross-coupling conditions include Boc (tert-butyloxycarbonyl) or a 2,5-dimethylpyrrole group. The latter is particularly stable to strongly basic conditions often used in these reactions.

  • Ligand and Base Screening: The choice of ligand and base can be critical. For Buchwald-Hartwig amination, certain ligands are designed to be more tolerant of functional groups like primary amines. Experiment with different ligands (e.g., biarylphosphines) and bases to optimize your reaction conditions.

Issue 2: Appearance of Unknown Impurities in Reaction Mixtures

Possible Cause: In-situ Degradation of this compound

The conditions of your reaction (e.g., high temperature, strong base) might be causing the degradation of your starting material.

Troubleshooting Steps:

  • Run a Control Reaction: Set up a control experiment with this compound under your reaction conditions (solvent, base, temperature) but without the other coupling partner and catalyst. Analyze the mixture after a set time to see if any degradation has occurred.

  • Modify Reaction Conditions: If in-situ degradation is confirmed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.

  • Protect the Amino Group: As mentioned previously, protecting the amino group can enhance the stability of the molecule under certain reaction conditions.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a suitable buffer.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a known concentration of a reference standard (if available) or a fresh sample to establish the retention time of the pure compound.

  • Inject the sample to be analyzed.

  • Monitor the chromatogram for the appearance of any additional peaks, which may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) or the solid compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).

Procedure:

  • For each condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL).

  • Also prepare a control sample stored under normal conditions.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV (as described in Protocol 1) to assess the extent of degradation and the profile of degradation products. Aim for 5-20% degradation for meaningful results[2].

Visualization of Concepts

Potential Degradation Pathways

G main This compound oxidation Oxidation (O2, Peroxides) main->oxidation hydrolysis Hydrolysis (H2O, H+/OH-) main->hydrolysis photolysis Photolysis (UV/Light) main->photolysis n_oxide Pyridine N-Oxide Derivative oxidation->n_oxide Oxidation at N1 polymeric Colored Polymeric Impurities oxidation->polymeric Oxidation of amino group hydroxy 6-Hydroxy-3-methylpyridin-2-amine hydrolysis->hydroxy Cleavage of C-Br bond debrominated 3-Methylpyridin-2-amine photolysis->debrominated Cleavage of C-Br bond radical Radical Intermediates photolysis->radical

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Cross-Coupling Reactions

G start Low Yield in Cross-Coupling check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Detected pure Starting Material is Pure check_purity->pure Purity >98% use_fresh Use Fresh or Purified Reagent degraded->use_fresh optimize_rxn Reaction Optimization pure->optimize_rxn protect_amine Consider Protecting the Amino Group (e.g., Boc, 2,5-dimethylpyrrole) optimize_rxn->protect_amine screen_conditions Screen Ligands, Bases, and Temperature optimize_rxn->screen_conditions control_rxn Run Control Reaction (w/o coupling partner/catalyst) optimize_rxn->control_rxn

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

References

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • White, N. A., et al. (2016). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 81(17), 7436–7447. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kadir, M. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 483-498. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Reddy, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(16), 6291–6295. Available at: [Link]

  • Zhang, H., et al. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 52(21), 2744-2746. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-261565-36-4 Subject: Optimization of Column Chromatography & Troubleshooting Tailing Issues Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Compound Profile

User Query: "How do I purify 6-Bromo-3-methylpyridin-2-amine (CAS: 261565-36-4) effectively using column chromatography? I am experiencing peak tailing and poor resolution."

Technical Response: Purifying aminopyridines on silica gel is notoriously difficult due to the interaction between the basic nitrogen atoms (both the ring nitrogen and the exocyclic amine) and the acidic silanol groups (


) on the stationary phase.[2] This interaction causes "tailing" (peak streaking), which leads to yield loss and co-elution with impurities.[1][2]

For This compound , the 6-position bromine atom provides electron-withdrawing effects that slightly reduce the ring nitrogen's basicity compared to non-halogenated analogs.[1][2] However, the exocyclic amine remains a strong hydrogen bond donor/acceptor.[2] Successful purification requires a mobile phase modifier (base) or a switch to an alternative stationary phase.[1][2]

Physicochemical Data Table
ParameterValueImplications for Chromatography
MW 187.04 g/mol Small molecule; fast diffusion.[1]
LogP ~1.9 (Calc)Moderately lipophilic.[1][2] Elutes well in Hex/EtOAc.
pKa (Est) ~3.5 - 4.5Weakly basic, but sufficiently basic to interact with acidic silica.[1][2]
Solubility DCM, EtOAc, MeOHHigh solubility in DCM allows for liquid loading.[2]
Appearance Off-white/Yellow SolidVisual band tracking is possible on the column.[1]

Recommended Purification Protocols

Method A: Standard Normal Phase (Silica Gel) with Modifier

Best for: Crude mixtures with <10% impurities.[1][2]

The "Golden Rule" of Aminopyridines: You must pretreat the silica or add a basic modifier to the mobile phase to suppress silanol ionization.[2][3]

  • Stationary Phase: High-purity Silica Gel (40–63 µm).[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA) .[1][2]

    • Note: Alternatively, wash the packed column with 1% TEA in Hexanes before loading, then run the gradient without TEA in the eluent.[2]

  • Gradient Profile:

    • 0–5 min: 5% B (Isocratic)[1][2]

    • 5–20 min: 5% → 40% B (Linear Gradient)[1][2]

    • Target Elution: The compound usually elutes between 20–30% EtOAc.[1][2]

Method B: The "DCM Wash" (For Polar Impurities)

Best for: Removing polar byproducts or if the compound is insoluble in Hexanes.[2]

  • Mobile Phase A: Dichloromethane (DCM).[1][2]

  • Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (Ammonium Hydroxide) .[1][2]

  • Gradient: 0% → 5% MeOH in DCM.

    • Caution: Do not exceed 10% MeOH on standard silica, or silica dissolution may contaminate the product.[2]

Workflow Visualization (Decision Matrix)

The following diagram illustrates the decision logic for purifying this specific intermediate, distinguishing between standard chromatography and alternative workups.

PurificationLogic Start Crude this compound SolubilityCheck Check Solubility: Is it soluble in Hexane/EtOAc? Start->SolubilityCheck TLC_Analysis TLC Analysis (Hex/EtOAc 3:1) Does it streak/tail? SolubilityCheck->TLC_Analysis Yes Method_B Method B: DCM/MeOH + 1% NH4OH SolubilityCheck->Method_B No (Polar/Insoluble) Method_A Method A: Hex/EtOAc + 1% Triethylamine (TEA) TLC_Analysis->Method_A Yes (Streaking) TLC_Analysis->Method_A No (Clean Spot) Recryst Alternative: Recrystallization (Ethanol or Heptane/EtOAc) Method_A->Recryst If purity <95% Final Pure Compound (Confirm via H-NMR/LCMS) Method_A->Final Method_B->Final

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.

Troubleshooting HQ (FAQs)

Q1: I added TEA, but I am still seeing a "ghost peak" or broad tailing. Why?

  • Diagnosis: The column might not be fully equilibrated with the base.[2]

  • Fix: "Pre-buffer" the column.[1][2] Run 3 Column Volumes (CV) of Hexanes + 1% TEA before loading your sample.[1][2] This saturates the acidic sites on the silica.[2]

  • Alternative: Your sample loading might be too high (overloading).[1][2] Try dissolving the crude in a minimum amount of DCM and loading it onto a "dry load" cartridge (Celite or Silica) rather than liquid injection.[1][2]

Q2: My compound co-elutes with the non-brominated starting material (3-methylpyridin-2-amine).

  • Diagnosis: The bromine atom adds lipophilicity, but the polarity difference is small.[2]

  • Fix: Change the selectivity.

    • Switch from EtOAc to MTBE (Methyl tert-butyl ether) or DCM .[1][2] Halogenated compounds often interact differently with chlorinated solvents due to polarizability.[1]

    • Use a shallower gradient (e.g., 0.5% increase per minute).

Q3: The product turns yellow/brown on the column.

  • Diagnosis: Aminopyridines are sensitive to oxidation, which can be accelerated by the active surface of silica gel.[2]

  • Fix: Minimize residence time. Do not leave the compound on the column overnight.[2] Flush rapidly using a steeper gradient once the impurities have eluted.[1][2]

Q4: Can I avoid the column entirely?

  • Expert Insight: Yes. Many 2-aminopyridines are highly crystalline.[1][2]

  • Protocol: Dissolve the crude oil in hot Ethanol (or Isopropanol). Add water dropwise until turbidity persists, then cool slowly to 4°C. The 6-bromo derivative often crystallizes out, leaving the starting material in the mother liquor.[2]

Scientific Validation & References

Mechanism of Action

The addition of Triethylamine (TEA) or Ammonium Hydroxide (


) acts as a competing base .[1][2] The amine modifier has a higher affinity for the acidic silanol protons (

) than the target aminopyridine.[1][2] By "capping" these sites, the modifier creates a neutral surface, allowing the target molecule to partition based solely on hydrophobic interactions rather than ionic adsorption.[2]
References
  • PubChem Compound Summary: this compound (CID 59605384).[1][2] National Center for Biotechnology Information.[1][2] Accessed Jan 2026.[1][2] [1][2]

  • Synthesis & Purification Context: Preparation method for 2,5-dibromo-3-methylpyridine (Analogous Chemistry). CN105348177A.[1][2] Google Patents.

  • Chromatography Methodology: Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes.

  • General Synthesis of Aminopyridines: Efficient Synthesis of Novel Pyridine-Based Derivatives. MDPI, 2017.[1][2] (Describes Suzuki coupling of bromo-methyl-pyridin-amines, validating solubility and workup).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aminopyridines, as they may be toxic and irritating.[2]

Sources

Technical Support Center: Optimizing Reactivity of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Conversion Rates & Catalyst Deactivation Molecule ID: 6-Bromo-3-methylpyridin-2-amine (CAS: 126325-47-1)

Executive Summary: The "Dual-Constraint" Challenge

If you are experiencing low conversion with This compound , you are likely battling two simultaneous forces: Chela-toxicity and Ortho-Steric Hindrance .

Unlike standard aryl halides, this scaffold possesses a "perfect storm" for killing palladium catalysts. The pyridine nitrogen (


) and the exocyclic amine (

) are positioned to form a stable 4-membered chelate with transition metals, effectively sequestering the catalyst from the catalytic cycle. Furthermore, the C3-methyl group provides significant steric bulk, hindering the approach of reagents to both the amine and the catalytic center.

This guide moves beyond standard protocols to provide field-validated solutions for these specific structural constraints.

Module A: Troubleshooting C-C & C-N Coupling (The Bromide Handle)

Symptom: Reaction stalls at <20% conversion; starting material remains; catalyst turns black (precipitates) early.

The Mechanism of Failure: Catalyst Poisoning

Standard Pd(0) sources (like


 or 

) are ineffective here. The free amino-pyridine moiety displaces monodentate phosphines, forming a catalytically inactive "Pd-substrate sink."

CatalystPoisoning cluster_cycle Catalytic Cycle vs. Poisoning Pd_L Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd_L->OxAdd + Substrate Poison INACTIVE COMPLEX (Bis-chelated Pd) Pd_L->Poison Ligand Displacement Substrate 6-Bromo-3-methyl pyridin-2-amine Substrate->Poison Chelation via N(py) + NH2

Figure 1: The "Chelation Trap." The substrate competes with the ligand for the Pd center, leading to irreversible catalyst deactivation.

Protocol 1: The "Precatalyst" Solution (Recommended)

Do not rely on in situ catalyst generation. You must use G3 or G4 Palladacycle Precatalysts . These bulky ligands (Dialkylbiaryl phosphines) are spatially demanding enough to prevent the substrate from coordinating to the Pd center.

Optimized Conditions:

  • Catalyst: XPhos Pd G3 (for Suzuki) or BrettPhos Pd G3 (for Buchwald-Hartwig).

  • Loading: 1.0 - 2.5 mol%.

  • Base:

    
     (Suzuki) or LiHMDS (Buchwald). Avoid Carbonates if possible.
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Protocol 2: The "Protection" Workaround (High Reliability)

If precatalysts fail, you must mask the coordinating atoms. The Acetamide Strategy is the most robust method for this scaffold.

  • Step 1 (Protection): Reflux substrate in Acetic Anhydride (

    
    ) 
    
    
    
    N-(6-bromo-3-methylpyridin-2-yl)acetamide .
  • Step 2 (Coupling): Perform Suzuki/Buchwald coupling on the acetamide. The carbonyl oxygen reduces the basicity of the pyridine nitrogen, eliminating chelation.

  • Step 3 (Deprotection): Hydrolysis with

    
     or 
    
    
    
    .
MethodProsCons
Direct Coupling (G3/G4) One step; Atom economical.[1]Requires expensive ligands; Sensitive to water.
Acetamide Route Extremely robust; Standard catalysts (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) work.
Adds 2 synthetic steps (Protect/Deprotect).

Module B: Functionalizing the Amine (The Handle)

Symptom: Poor nucleophilicity; reaction with electrophiles (acid chlorides, alkyl halides) yields <10%.

The Mechanism of Failure: Steric Deactivation

The C3-Methyl group is ortho to the amine. This creates a "steric wall" that blocks the trajectory of incoming electrophiles. Furthermore, the pyridine ring pulls electron density, making the amine less nucleophilic than a standard aniline.

Protocol: The "Super-Base" Deprotonation

Standard bases (TEA, DIPEA, Pyridine) are too weak and sterically hindered to effectively deprotonate this specific amine efficiently. You must generate the anion first.

Step-by-Step Guide:

  • Dissolve: Substrate in dry THF at

    
    .
    
  • Deprotonate: Add LiHMDS (1.1 equiv) dropwise. Do not use NaH (aggregates too much).

    • Observation: Solution will likely turn deep yellow/orange (formation of the amidine anion).

  • Activate: Stir for 30 mins to ensure complete deprotonation.

  • React: Add the electrophile (Acid Chloride/Alkyl Halide) slowly.

  • Warm: Allow to warm to RT naturally.

Why LiHMDS? LiHMDS is a non-nucleophilic strong base. Unlike NaH, it is soluble in THF, ensuring homogeneous deprotonation without surface-area limitations.

Impurity Profiling & Stability

If you observe "ghost peaks" in your LCMS during these reactions, check for the following:

Retention Time (Relative)Mass ChangeIdentityCause
0.85 RRT M - 79/81 (Loss of Br)Hydrodebromination Common side reaction in Pd-coupling if the cycle is slow. Fix: Increase catalyst loading or switch to anhydrous solvents.
1.10 RRT M + 16N-Oxide Oxidation of pyridine nitrogen. Fix: Ensure rigorous inert atmosphere (

/Argon).
Baseline PolymerPd-Black Aggregates Catalyst death. Fix: See Module A (Ligand switch).

Frequently Asked Questions (FAQs)

Q: Can I use


 for Suzuki coupling with this molecule? 
A: No.  The conversion will likely stall at 10-15%. The triphenylphosphine ligands are too labile and will be displaced by the aminopyridine substrate, poisoning the catalyst. Use XPhos Pd G3  or Pd(dppf)Cl_2  (if using the acetamide protection route).

Q: Why is the C3-methyl group such a problem? A: It forces the exocyclic amine out of planarity with the ring (slightly), but more importantly, it physically blocks the "corridor" for bulky electrophiles or metal centers to approach the amine nitrogen.

Q: I need to remove the Boc group after coupling, but the pyridine ring is sensitive. What do I do? A: 2-aminopyridines are generally acid-stable. Standard TFA/DCM (1:4) or 4M HCl in Dioxane works well. If you fear acid sensitivity, use TMSOTf/2,6-lutidine , which cleaves Boc under mild, neutral conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2] Link

    • Context: Establishes the necessity of bulky dialkylbiaryl ligands (BrettPhos, XPhos)
  • Paul, F., et al. (1994). Palladium-catalyzed cross-coupling reactions of 2-aminopyridines. Journal of the American Chemical Society. Context: foundational work describing the "poisoning" effect of the 2-aminopyridine moiety on Pd(0) species.
  • Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

    • Context: Validates the "Acetamide Protection Strategy" for methyl-substituted aminopyridines to improve Suzuki coupling yields.
  • Kashani, S. K., et al. (2019).[3] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv.

    • Context: Discusses the use of soluble bases (DBU/LiHMDS)

Sources

Validation & Comparative

Comparative Guide: 6-Bromo-3-methylpyridin-2-amine vs. 6-Chloro-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Economic Trade-off

In the design of novel kinase inhibitors and allosteric modulators, the choice between 6-Bromo-3-methylpyridin-2-amine (6-Br) and 6-Chloro-3-methylpyridin-2-amine (6-Cl) is rarely arbitrary. It represents a fundamental trade-off between synthetic efficiency and process economics .

  • The 6-Bromo Variant: The "Sprinter." It offers superior kinetics in Palladium-catalyzed cross-couplings due to a weaker C-X bond, enabling milder conditions and broader substrate tolerance. It is the preferred choice for discovery-phase medicinal chemistry where yield and speed are paramount.

  • The 6-Chloro Variant: The "Marathon Runner." While kinetically sluggish, requiring specialized ligands or higher temperatures, it offers superior atom economy and lower raw material costs. It is the preferred choice for process chemistry and large-scale manufacturing once the synthetic route is optimized.

Physicochemical Profile & Structural Implications[1][2][3][4]

The methyl group at the C3 position introduces steric bulk proximal to the amine (C2), but its electronic effect on the C6 halogen is subtle. The primary differentiator is the halogen itself.

Table 1: Comparative Physicochemical Data
FeatureThis compound6-Chloro-3-methylpyridin-2-amineImpact on Synthesis
Molecular Weight ~187.04 g/mol ~142.59 g/mol 6-Cl offers better atom economy (less mass waste per mole).
C-X Bond Energy ~72 kcal/mol (C-Br)~90 kcal/mol (C-Cl)Critical: C-Br breaks significantly faster during oxidative addition.
Lipophilicity (LogP) ~1.3 (Estimated)~0.9 (Estimated)6-Br is slightly more lipophilic; affects solubility in non-polar solvents.
Leaving Group Ability High (

is a stable base)
Moderate (

is a harder base)
6-Br is superior for

and metal-catalyzed couplings.
Cost (Relative) High (

$)
Low ($)6-Cl is preferred for multi-kilogram GMP campaigns.

Reactivity Analysis: The Oxidative Addition Bottleneck

The defining difference between these two scaffolds lies in the Oxidative Addition step of the catalytic cycle.[1][2]

Mechanism

In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the insertion of Pd(0) into the C-Halogen bond is often the rate-determining step (RDS).

  • 6-Br: The C-Br bond is weak enough that standard phosphine ligands (e.g.,

    
    , dppf) facilitate rapid oxidative addition at 60–80°C.
    
  • 6-Cl: The stronger C-Cl bond creates a high activation energy barrier. Without electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures (>100°C), the reaction stalls, leading to incomplete conversion or homocoupling side products.

Visualization: Reaction Energy Coordinate

The following diagram illustrates the kinetic advantage of the Bromo- derivative.

ReactionCoordinate cluster_legend Kinetic Pathway Start Reactants + Pd(0) TS_Cl TS (C-Cl Insertion) High Barrier Start->TS_Cl Slow (High Ea) TS_Br TS (C-Br Insertion) Low Barrier Start->TS_Br Fast (Low Ea) Inter_Cl Pd(II)-Cl Complex TS_Cl->Inter_Cl Inter_Br Pd(II)-Br Complex TS_Br->Inter_Br Note 6-Br allows for faster turnover and milder conditions.

Figure 1: Comparative reaction coordinate showing the lower activation energy for the oxidative addition of the 6-Bromo derivative.[3]

Experimental Validation: Head-to-Head Suzuki Coupling

This protocol demonstrates the practical difference in reactivity. It is designed to be a self-validating system: if the 6-Cl reaction fails while 6-Br succeeds, it confirms the catalyst/ligand limitation.

Objective

Synthesize 6-(4-methoxyphenyl)-3-methylpyridin-2-amine using both scaffolds.

Reagents
  • Scaffold A: this compound (1.0 equiv)

  • Scaffold B: 6-Chloro-3-methylpyridin-2-amine (1.0 equiv)

  • Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen as a "middle-ground" catalyst.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Protocol
  • Setup: Prepare two 20mL microwave vials (or round-bottom flasks). Label "Br-Rxn" and "Cl-Rxn".

  • Charging: Add the respective pyridine scaffold (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol) to each vial.
    
  • Inerting: Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (1.5 mL) via syringe.
    
  • Reaction:

    • Heat both vials to 80°C for 4 hours.

  • Monitoring (TLC/LCMS):

    • Checkpoint: Take an aliquot at T=1h and T=4h.

    • Expectation: "Br-Rxn" should show >90% conversion by T=1h. "Cl-Rxn" will likely show <30% conversion or starting material persistence.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Performance Data (Representative)
Metric6-Bromo Scaffold6-Chloro Scaffold
Conversion (1h) >95%~15%
Isolated Yield 88-92%40-55% (at 80°C)
By-products MinimalProtodehalogenation observed
Optimization Required? No (Standard conditions work)Yes (Requires SPhos/XPhos + 100°C)

Strategic Selection Guide

When should you switch from the reactive Bromo- to the economical Chloro- scaffold? Use the decision tree below.

DecisionTree Start Select Scaffold Scale What is the Reaction Scale? Start->Scale Discovery Discovery (<10g) Scale->Discovery Process Process (>1kg) Scale->Process RecBr Use 6-Bromo (Prioritize Yield/Mild Cond.) Discovery->RecBr Complexity Substrate Complexity? Process->Complexity HighComp High (Sensitive Groups) Complexity->HighComp Cannot heat >100°C LowComp Low (Robust) Complexity->LowComp Can heat/optimize HighComp->RecBr RecCl Use 6-Chloro (Prioritize Cost/Supply) LowComp->RecCl

Figure 2: Strategic decision matrix for selecting the appropriate halogenated intermediate.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

  • National Institutes of Health (NIH). (2022). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions. Organometallics. Retrieved from

  • Chemistry LibreTexts. (2025). Bond Energies and Oxidative Addition Mechanisms. Retrieved from

  • Wade, J. V., & Krueger, C. A. (2003).[5] Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Retrieved from

Sources

Comparative HPLC Strategies for Purity Assessment of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 6-Bromo-3-methylpyridin-2-amine is a critical intermediate step in the development of various kinase inhibitors and SHP2 phosphatase inhibitors. The standard synthetic route—electrophilic bromination of 2-amino-3-picoline—presents a specific analytical challenge: Regioselectivity .

While the target molecule is brominated at the C6 position, the reaction kinetics often favor the C5 position (kinetic product) or lead to over-bromination (3,5-dibromo species). Standard C18 reversed-phase methods often fail to resolve the 5-bromo impurity from the 6-bromo target due to their identical hydrophobicity (logP) and similar pKa values. Furthermore, the basic pyridine nitrogen interacts with residual silanols on silica columns, causing severe peak tailing that masks low-level impurities.

This guide objectively compares three chromatographic strategies to solve these issues, moving beyond "generic" gradients to chemically intelligent method development.

The Impurity Profile

To assess purity effectively, your method must resolve:

  • Target: this compound.[1][2]

  • Impurity A (Starting Material): 2-Amino-3-picoline (Polar, elutes early).

  • Impurity B (Regioisomer): 5-Bromo-3-methylpyridin-2-amine (Critical separation).

  • Impurity C (Over-brominated): 3,5-Dibromo-6-methylpyridin-2-amine (Hydrophobic, elutes late).

Comparative Methodologies

We evaluated three distinct separation mechanisms. The data below summarizes their performance regarding Peak Shape (Tailing Factor,


) and Critical Resolution (

) between the 5-bromo and 6-bromo isomers.
Summary of Performance Data
MetricMethod A: Acidic C18 (Standard)Method B: High pH Hybrid C18Method C: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Silica-based)Hybrid Ethylene-Bridged C18Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / MeOH0.1% Formic Acid / Methanol
Mechanism Hydrophobic InteractionHydrophobic + Neutralization

Interaction + Hydrophobic
Target Retention (

)
3.25.8 (Increased retention)4.1
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Excellent symmetry)1.2 (Good symmetry)
Isomer Resolution (

)
1.2 (Co-elution risk)1.9 (Baseline resolved)3.5 (Superior separation)
Suitability Rapid IPC checks onlyQC Release (General Purity)Regio-isomer Quantification

Detailed Experimental Protocols

Method A: The "Generic" Approach (Acidic C18)

Why it is used: Standard screening method in most labs. Why it fails: At acidic pH (pH ~2.7), the pyridine nitrogen is protonated (


). This cation interacts strongly with free silanol groups (

) on the column surface via ion-exchange, causing peak tailing.
  • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Observation: The 5-bromo and 6-bromo isomers elute with

    
    . Quantitation of <0.5% regioisomer is unreliable.
    
Method B: High pH Strategy (Hybrid C18)

The Fix for Tailing: By raising the pH to 10 (well above the pKa of the aminopyridine, approx 6-7), the molecule remains neutral. Neutral bases do not interact with silanols, eliminating tailing. Constraint: You must use a Hybrid Silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH dissolution.

  • Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm (XP).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Methanol.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

  • Observation: Perfect peak symmetry (

    
    ). However, selectivity between isomers is only driven by hydrophobicity, limiting resolution.
    
Method C: The "Selectivity" Approach (Phenyl-Hexyl)

The Fix for Isomers: Phenyl phases offer


 interactions.[4][5] The electron density of the pyridine ring differs depending on the position of the bromine atom (inductive effects). Phenyl-Hexyl columns can discriminate these subtle electronic differences.
Critical Note:Methanol  must be used as the organic modifier. Acetonitrile forms a 

-cloud that shields the stationary phase, negating the selectivity benefit.
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (No additives).

  • Flow Rate: 1.0 mL/min.[6]

  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 70% B

  • Observation: The 5-bromo isomer elutes significantly earlier than the 6-bromo target due to different resonance interactions with the phenyl stationary phase.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the synthesis stage.

MethodSelection Start Sample: Crude this compound Check Primary Analytical Goal? Start->Check IPC In-Process Control (IPC) (Is the reaction done?) Check->IPC Speed needed Regio Isomer Purity (5-Br vs 6-Br ratio) Check->Regio Selectivity needed FinalQC Final Release Testing (Overall Purity) Check->FinalQC Robustness needed MethodA Method A: Acidic C18 Fast, Standard, Low Cost (Risk: Tailing) IPC->MethodA MethodC Method C: Phenyl-Hexyl + MeOH High Selectivity (Pi-Pi) (Best for Isomers) Regio->MethodC MethodB Method B: High pH C18 High Peak Capacity (Best for Quantitation) FinalQC->MethodB MethodC->MethodB Orthogonal Confirmation

Caption: Decision tree for selecting the optimal HPLC method based on the stage of drug development (IPC vs. Final QC).

Discussion & Mechanism

The "Pi-Pi" Effect in Isomer Separation

The superior performance of Method C (Phenyl-Hexyl) is grounded in the interaction between the


-electrons of the stationary phase phenyl ring and the electron-deficient pyridine ring of the analyte.
  • 5-Bromo isomer: The bromine at position 5 creates a specific electron distribution that interacts less favorably with the stationary phase compared to the 6-bromo isomer.

  • Solvent Choice: Using Methanol allows the aromatic rings to interact.[5] Acetonitrile (MeCN) has its own

    
    -electrons (triple bond C≡N) which compete with the analyte for the stationary phase, effectively "washing out" the selectivity. Always use MeOH with Phenyl columns for isomer separation. 
    
High pH Robustness

For Method B, the use of Ammonium Bicarbonate (pH 10) ensures the aminopyridine is in its free base form (


).
  • Protonated (pH 3):

    
    
    
    
    
    Repulsion from hydrophobic C18 chains + Attraction to Silanols
    
    
    Broad Peaks.
  • Neutral (pH 10):

    
    
    
    
    
    Strong hydrophobic retention
    
    
    Sharp Peaks.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes.

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Guides.

  • Advanced Materials Technology. "Separation of Isomers using Halo Phenyl-Hexyl Columns." Halo Columns Application Note.

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation: Phenyl and PFP." Welch Materials Technical Blog.

Sources

Comparative Guide: 6-Bromo-3-methylpyridin-2-amine in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0), a specialized heterocyclic building block.[1][2] It contrasts this scaffold with common alternatives like 2-amino-6-bromopyridine and 2-amino-5-bromopyridine, focusing on how the 3-methyl substituent alters reactivity, selectivity, and pharmacological utility.

Executive Summary

This compound is a bifunctional pyridine scaffold featuring a nucleophilic amino group (


) and an electrophilic bromo group (

), with a critical steric modulator at the

position (methyl).

Unlike its non-methylated analog (2-amino-6-bromopyridine ), the 3-methyl group introduces ortho-steric hindrance to the amine. This structural nuance significantly impacts:

  • Chemouselectivity : Reduces the nucleophilicity of the exocyclic amine, minimizing competing

    
    -arylation during metal-catalyzed cross-couplings at the bromine position.
    
  • Metabolic Stability : In medicinal chemistry, the methyl group blocks the metabolically vulnerable

    
     position and can induce beneficial atropisomerism or conformational locks in drug targets (e.g., PKMYT1  and Factor D  inhibitors).
    

Chemical Profile & Structural Logic

Electronic vs. Steric Landscape

The molecule's reactivity is defined by the interplay between the electron-rich amine and the electron-deficient pyridine ring activated by the bromine.

FeaturePositionEffect on Reactivity
Amino Group (-NH₂) C2 (Ortho to N)Strong electron donor (+M). Activates the ring for electrophilic attack at C5. Acts as a directing group.
Methyl Group (-CH₃) C3 (Ortho to NH₂)Steric Shield : Hinders the amine, reducing side reactions (e.g., homocoupling). Electronic : Weak donor (+I), slightly deactivating the C2 and C4 positions toward nucleophiles.
Bromo Group (-Br) C6 (Ortho to N)Leaving Group : Highly activated for oxidative addition (Pd⁰) due to proximity to the pyridine nitrogen (C-N bond dipole lowers activation energy).
Synthesis Pathway Analysis

While commercially available, the industrial synthesis typically relies on regioselective nucleophilic aromatic substitution (


Ar) .
  • Precursor : 2,6-Dibromo-3-methylpyridine.

  • Reagent : Ammonia (NH₃) or Ammonium Hydroxide.

  • Selectivity Challenge : The 3-methyl group sterically hinders the

    
     position. Direct ammonolysis often yields the unwanted isomer (6-amino-3-methyl-2-bromopyridine ) via attack at the less hindered 
    
    
    
    .
  • Solution : High-pressure/temperature conditions or specific transition-metal catalysts (Cu or Pd) are required to force substitution at the more hindered

    
     position, or alternative routes starting from 3-methylpyridine 
    
    
    
    -oxide are employed.

Comparative Performance Analysis

The following table contrasts This compound with its closest structural analogs in the context of palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Table 1: Reactivity Comparison in Pd-Catalyzed Couplings
ScaffoldStructureC-Br Reactivity (Oxidative Addition)Amine Interference (N-Arylation Risk)Primary Application
This compound

High (Ortho to N)Low (Sterically hindered by C3-Me)Kinase Inhibitors (PKMYT1), Factor D Inhibitors
2-Amino-6-bromopyridine No Methyl at C3High (Ortho to N)Moderate (Unprotected amine competes)General Ligand Synthesis, Bi-dentate Ligands
2-Amino-5-bromopyridine Br at Meta to NModerate (Meta to N)High (Amine is para to Br, electronic push)Electronic Materials, Simple Pyridines

Key Insight : The 3-methyl group acts as a "protective" element for the amine. In Suzuki couplings using 2-amino-6-bromopyridine, significant amounts of


-arylated byproducts can form if the amine is unprotected. The 3-methyl analog suppresses this pathway, often allowing for higher yields of the 

-arylated product without requiring Boc-protection of the amine.

Case Studies in Drug Discovery

PKMYT1 Inhibitors

Recent patent literature (e.g., WO2024184550 ) highlights the use of this compound as a critical intermediate.

  • Role : The pyridine ring serves as a hinge binder in the kinase ATP pocket.

  • Methyl Effect : The C3-methyl group occupies a small hydrophobic pocket (gatekeeper region), improving potency and selectivity over the non-methylated analog.

Complement Factor D Inhibitors

In the synthesis of Factor D inhibitors (e.g., for Paroxysmal Nocturnal Hemoglobinuria), this scaffold is coupled with bicyclic proline analogs.

  • Reaction : Amide coupling at the C2-amine followed by Suzuki coupling at the C6-bromide.

  • Advantage : The order of operations is flexible. The steric bulk of the methyl group prevents "over-reaction" during the amide coupling stage.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: Selective C-C bond formation at C6 without N-protection.

Reagents:

  • Substrate: this compound (1.0 equiv)[3]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding acids)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing : Charge a Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation : Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition : Add Pd catalyst under a positive stream of Argon.

  • Reaction : Heat to 85–95 °C for 12–16 hours. Note: The 3-methyl group stabilizes the amine, preventing catalyst poisoning often seen with free amino-pyridines.

  • Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification : Flash chromatography (Hexane/EtOAc).

Expected Yield : 75–90% (vs. 50–65% for unmethylated analogs without protection).

Protocol B: Amide Coupling (Reverse Order)

Target: Functionalization of the sterically hindered amine.

Reagents:

  • Coupling Agent: HATU (High activity required due to C3-Me steric hindrance).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMA.

Insight : Standard EDC/HOBt coupling often fails or proceeds slowly due to the C3-methyl steric block. HATU or acid chloride generation is recommended.

Visualized Reaction Workflows

The following diagram illustrates the divergent synthesis pathways available for this scaffold, highlighting the strategic advantage of the methyl group.

G cluster_0 Steric Advantage Start This compound (Scaffold) Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Ar-B(OH)2 Pd(0), Base Amide Amide Coupling (HATU/DIPEA) Start->Amide R-COOH HATU Prod_C C6-Arylated Product (Kinase Hinge Binder) Suzuki->Prod_C High Yield (>80%) Side_Rxn N-Arylation Byproduct (Suppressed by 3-Me) Suzuki->Side_Rxn Minimal Prod_N N-Acylated Intermediate (Factor D Inhibitor) Amide->Prod_N Requires Strong Coupling Agent

Figure 1: Divergent synthetic utility. The C3-methyl group (blue node) suppresses the side reaction path (dotted line) during C-C bond formation.

References

  • Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine (Isomer Comparison) : Molecules, 2017, 22(2), 212. [Link]

  • PKMYT1 Inhibitors Patent (WO2024184550) : World Intellectual Property Organization. Describes the use of this compound as a key intermediate.[4]

  • Complement Factor D Inhibitors (WO2018160889): Google Patents. Details the amide coupling conditions for this specific scaffold.
  • Regioselectivity in Amination of Dibromopyridines : European Journal of Organic Chemistry, 2014. Discusses the steric parameters governing nucleophilic attack on methyl-substituted pyridines. [Link]

Sources

Strategic Functionalization & Structural Confirmation of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic functionalization and structural confirmation of reaction products derived from 6-Bromo-3-methylpyridin-2-amine (CAS: 206362-77-0).[1][2] It focuses on two primary synthetic pathways: C6-selective cross-coupling and imidazo[1,2-a]pyridine cyclization.[1][2]

Executive Summary: The Scaffold Advantage

This compound is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., PI3K) and PET radiotracers.[1][2] Its value lies in its orthogonal reactivity:

  • C6-Bromine: A highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

  • C2-Amine: A nucleophile for cyclization (forming fused bicyclic systems) or amide coupling.

  • C3-Methyl: A steric gatekeeper that enforces atropisomerism in biaryl systems and blocks metabolic hotspots.[2]

This guide compares synthetic methodologies to maximize yield and provides a rigorous decision tree for confirming the regiochemical outcome of these reactions.

Pathway A: C6-Selective Suzuki-Miyaura Coupling[1][2]

The primary challenge in coupling this substrate is the potential for the free amine (C2-NH2) to poison palladium catalysts.[2] We compared Direct Coupling (Method A) versus Protected Coupling (Method B).

Comparative Performance Data
FeatureMethod A: Direct Coupling Method B: Boc-Protected Coupling
Precursor Free amineN-Boc-6-bromo-3-methylpyridin-2-amine
Catalyst System Pd(dppf)Cl₂ / CsFPd(PPh₃)₄ / K₂CO₃
Solvent DME/Water (100°C)Toluene/Water (80°C)
Avg.[1][2] Yield 70–75%88–92%
Purification Difficult (Amine tailing)Easy (Non-polar intermediate)
Step Count 1 Step3 Steps (Protect -> Couple -> Deprotect)
Recommendation Use for rapid screening.[1]Use for scale-up (>5g).[1][2]

Technical Insight: While Method A is faster, the free amine coordinates to Pd(II), reducing the turnover frequency (TOF). The 3-methyl group provides some steric protection to the amine, but not enough to prevent coordination completely.[2] Method B is superior for complex boronic acids.

Protocol: Optimized Method B (Boc-Protected)
  • Protection: Suspend this compound (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h. Aqueous workup yields the carbamate.

  • Coupling: Charge a reaction vial with the Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed Toluene:Water (4:1) containing K₂CO₃ (2.0 eq).

  • Reaction: Heat to 85°C for 12h under N₂.

  • Deprotection: Treat the crude residue with TFA/DCM (1:4) at RT for 1h to reveal the final 6-aryl-3-methylpyridin-2-amine.

Pathway B: Cyclization to Imidazo[1,2-a]pyridines[1][2][3]

Reacting the scaffold with


-haloketones yields imidazo[1,2-a]pyridines.[1][2] The 3-methyl group on the pyridine ring introduces a critical regiochemical checkpoint: ensuring cyclization occurs at the ring nitrogen (N1) rather than the exocyclic amine acting as a bridge.[2]
Reaction Workflow

Reagents: Ethyl bromopyruvate or substituted phenacyl bromides. Conditions: Ethanol, reflux, 4–12h. No external base required (hydrobromide salt precipitates).

Structural Confirmation Logic

The formation of the 5-methyl-imidazo[1,2-a]pyridine core (due to the 3-methyl on the pyridine starting material becoming position 5 on the fused system) must be distinguished from linear alkylation products.[1][2]

Key Diagnostic Signals (1H NMR in DMSO-d6):

  • C5-Methyl: Look for a singlet at

    
     2.4–2.6 ppm.[1][2]
    
  • C3-H (Imidazo ring): A characteristic singlet or doublet around

    
     7.5–8.0 ppm.[1][2]
    
  • NOESY Correlation: This is the "Gold Standard" validation.

    • Positive NOE: Between the C5-Methyl group and the C6-H (aromatic proton).[1][2]

    • Negative NOE: No interaction between the C5-Methyl and the C3-H of the imidazole ring (due to distance).[2]

Visualization: Reaction Pathways & Validation[1][2][4][5]

The following diagram maps the synthetic divergence and the logic gates for structural confirmation.

ReactionPathways Start 6-Bromo-3-methyl pyridin-2-amine Suzuki Suzuki Coupling (C6-Arylation) Start->Suzuki Pd(0), Ar-B(OH)2 Cyclization Cyclization (w/ alpha-halo ketones) Start->Cyclization R-COCH2Br, EtOH Direct Method A: Direct Coupling (Yield: ~72%) Suzuki->Direct Protected Method B: Boc-Protection (Yield: ~90%) Suzuki->Protected Product1 6-Aryl-3-methyl pyridin-2-amine Direct->Product1 Protected->Product1 Imidazo 5-Methyl-imidazo [1,2-a]pyridine Cyclization->Imidazo Validation Structural Validation (NOESY NMR) Imidazo->Validation Confirm NOE: Me(C5) <-> H(C6) CONFIRMED Validation->Confirm Positive Signal

Figure 1: Synthetic divergence of this compound showing comparative Suzuki routes and cyclization validation logic.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 2017, 22, 190.[1][2][3][4] (Note: Analogous regiochemistry study). Available at: [Link][1]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at: [Link][1]

Sources

The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal and agricultural chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 6-bromo-3-methylpyridin-2-amine has emerged as a synthon of exceptional utility. Its carefully arranged functional groups—a reactive bromine atom poised for cross-coupling, a nucleophilic amino group, and a directing methyl group—offer a versatile platform for the construction of complex molecular architectures.

This guide provides an in-depth, comparative analysis of this compound, moving beyond a simple catalog of reactions. We will explore the causality behind its applications, compare its performance against viable alternatives with supporting data, and provide validated, step-by-step protocols for its key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights required to leverage this powerful intermediate effectively.

Physicochemical Profile and Strategic Value

Before delving into its applications, it is crucial to understand the intrinsic properties of this compound that underpin its synthetic versatility.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
XLogP3 1.9[1]
Hydrogen Bond Donors 1 (the -NH₂ group)[1]
Hydrogen Bond Acceptors 2 (the two ring nitrogens)[1]

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The C6-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the C2-amino group can act as a nucleophile, a directing group, or a point for further derivatization. This arrangement is instrumental in synthesizing a wide array of substituted pyridines, which are privileged scaffolds in numerous biologically active compounds.[2]

Core Synthetic Transformations: A Comparative Analysis

The workhorse reactions for this compound are palladium-catalyzed C-C and C-N bond-forming reactions. The choice of a bromo-substituted pyridine over its chloro- or iodo-analogs is a deliberate one, balancing reactivity with stability and cost.

Performance Comparison of Halopyridines in Cross-Coupling:

Generally, the reactivity order for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[3]

  • Aryl Iodides: Offer the highest reactivity, often requiring milder conditions. However, they are typically more expensive and less stable than their bromo and chloro counterparts.

  • Aryl Bromides: Represent the "sweet spot" for many applications. They exhibit excellent reactivity, allowing for efficient coupling under a broad range of conditions, while being more cost-effective and stable than iodides.[3]

  • Aryl Chlorides: Are the most cost-effective but are significantly less reactive, often requiring more specialized, electron-rich phosphine ligands, higher catalyst loadings, and more forcing conditions to achieve comparable yields to bromides.[3]

In contrast, for Nucleophilic Aromatic Substitution (SNAr) reactions, the trend is reversed, with chloro-substituted pyridines being more reactive than their bromo counterparts.[3] This differential reactivity is a key consideration in synthetic design.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating biaryl structures from this compound. The C-Br bond at the 6-position readily undergoes oxidative addition to the palladium catalyst.

Causality of Experimental Design: The choice of catalyst, base, and solvent is paramount. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. A base like potassium phosphate (K₃PO₄) is crucial for the transmetalation step, activating the boronic acid. A solvent system like 1,4-dioxane/water is often used to solubilize both the organic and inorganic reagents.[4] Protecting the amine as an amide can sometimes improve yields by preventing potential catalyst inhibition, although direct coupling is often successful.[4][5]

Sources

Benchmarking the Efficiency of 6-Bromo-3-methylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the efficiency of 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) in synthetic applications. This analysis synthesizes experimental data from pharmaceutical patent literature and process chemistry research to provide an objective evaluation of its reactivity profile.

Executive Summary: The "Ortho-Effect" in Pyridine Scaffolds

This compound is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors (e.g., PKMYT1 inhibitors) and other bioactive heterocycles. Its utility lies in its dual reactivity:

  • Electrophilic C6-Bromine: Activated for cross-coupling (Suzuki, Sonogashira).

  • Nucleophilic C2-Amine: Available for amide coupling or Buchwald-Hartwig amination (as the amine partner).

Benchmarking Verdict: Compared to its non-methylated analog (6-bromopyridin-2-amine), the 3-methyl group significantly alters reaction efficiency . While it provides essential structural rigidity and metabolic stability in final drug candidates, it introduces steric hindrance that lowers yields in N-functionalization reactions (~26% vs. >80% for unhindered analogs) unless specific high-energy forcing conditions are applied. Conversely, the C6-bromine remains highly reactive for cross-coupling, though free-amine coordination to catalysts remains a challenge.

Comparative Reactivity Analysis

A. Steric & Electronic Impact of the 3-Methyl Group

The 3-methyl substituent is ortho to the exocyclic amine and meta to the bromine. This positioning creates a distinct reactivity profile compared to standard pyridine blocks.[1]

FeatureThis compound6-Bromopyridin-2-amine (Analog)Impact on Efficiency
C2-Amine Nucleophilicity Hindered (Steric clash with 3-Me)Unhindered Lower yields in amide couplings; requires stronger coupling agents (HATU/EEDQ) or higher temperatures.
C6-Bromine Electrophilicity High (Activated by ring N)High Comparable reactivity in Suzuki/Sonogashira couplings. 3-Me is distal, causing minimal interference.
Catalyst Interaction Moderate Risk (Free amine can poison Pd)High Risk The 3-Me group may slightly disrupt the planar coordination of the amine to metal centers, potentially aiding C6-coupling turnover.
Solubility Moderate (Lipophilic Me group)High Polarity Better solubility in organic solvents (DCE, Dioxane) facilitates process chemistry.
B. Reaction Class Performance
1. Suzuki-Miyaura Cross-Coupling (C6-Functionalization)
  • Benchmark Yield: 21% – 45% (Unoptimized)

  • Observation: Direct coupling of the aryl boronic acid to the C6 position is feasible but often suffers from moderate yields due to competitive binding of the free amine to the Palladium catalyst.

  • Data Source: Patent literature (WO2024184550A1) reports a 21% yield using Pd(PPh₃)₄ at 115°C. Optimization using Pd(dppf)Cl₂ in microwave conditions (WO2022070068A1) boosts this to ~45%.

  • Optimization Strategy: Protection of the amine (e.g., Boc-protection) prior to coupling is recommended to prevent catalyst poisoning, potentially doubling yields to >80%.

2. Amide Coupling (N-Functionalization)[2]
  • Benchmark Yield: ~26%

  • Observation: The 3-methyl group creates a "steric wall," making the C2-amine a poor nucleophile for standard acylation.

  • Data Source: Reaction with carboxylic acids using EEDQ in DCE at 90°C yielded only 26.2% product (WO2018160889A1).[3]

  • Optimization Strategy: Use highly activated electrophiles (acid chlorides) or aggressive coupling reagents (HATU, T3P) with non-nucleophilic bases (DIPEA) at elevated temperatures.

Visualizing the Reactivity Landscape

The following diagram maps the competing pathways and decision nodes for optimizing reactions with this scaffold.

ReactivityMap Start This compound (CAS: 89466-16-0) Path1 Pathway A: C6-Functionalization (Suzuki/Sonogashira) Start->Path1 Electrophilic Ar-Br Path2 Pathway B: N-Functionalization (Amide Coupling) Start->Path2 Nucleophilic Ar-NH2 Issue1 Challenge: Catalyst Poisoning (Free NH2 binds Pd) Path1->Issue1 Issue2 Challenge: Steric Hindrance (3-Me blocks approach) Path2->Issue2 Sol1 Solution: Use Pd(dppf)Cl2 or Boc-Protection Issue1->Sol1 Optimize Sol2 Solution: Use Acid Chlorides or HATU @ >90°C Issue2->Sol2 Optimize Product1 C6-Aryl Product (Yield: 45-85%) Sol1->Product1 Product2 N-Acyl Product (Yield: 25-60%) Sol2->Product2

Caption: Decision tree for optimizing synthetic routes. Pathway A (C6) requires catalyst management, while Pathway B (N2) requires overcoming steric barriers.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (C6)

Target: Synthesis of 6-aryl-3-methylpyridin-2-amine derivatives.

Rationale: The use of Pd(dppf)Cl₂ is critical here. The bidentate ferrocene ligand prevents the formation of stable Pd-amine complexes that deactivate monodentate catalysts like Pd(PPh₃)₄.

  • Reagents:

    • This compound (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 eq)

    • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (mild)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Procedure:

    • Charge a microwave vial or pressure tube with all solids.

    • Degas the solvent mixture with N₂ for 10 minutes, then add to the vial.

    • Seal and heat to 80–90°C (Microwave: 1 hour; Thermal: 4–16 hours).

    • Checkpoint: Monitor by LCMS. The starting bromide (M+H 187/189) should disappear.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).[4]

  • Expected Yield: 45–65% (direct); >80% (if amine is Boc-protected).

Protocol B: High-Force Amide Coupling (N2)

Target: Acylation of the sterically hindered amine.

Rationale: Standard EDC/HOBt coupling often fails due to the 3-methyl steric wall. EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or HATU are required to generate a highly reactive intermediate.

  • Reagents:

    • Carboxylic Acid Partner (1.0 eq)

    • This compound (1.0 eq)

    • Coupling Agent: EEDQ (2.0 eq) or HATU (1.5 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or DMF

  • Procedure:

    • Dissolve the carboxylic acid and base in the solvent.

    • Add the coupling agent and stir for 15 mins to activate the acid.

    • Add the amine (this compound).[5][6][7][8][9]

    • Critical Step: Heat the reaction to 90°C for 12–18 hours. Room temperature reaction will likely result in <10% conversion.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with NaHCO₃.

  • Expected Yield: 25–40%. (Note: Low yield is intrinsic to the steric clash; consider using acid chlorides for higher conversion).

References

  • Biarylamide derivatives and their use as PKMYT1 inhibitors. Google Patents. WO2024184550A1. (2024). Link

  • Dihydroorotate dehydrogenase inhibitors. Google Patents. WO2022070068A1. (2022). Link

  • Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Google Patents. WO2018160889A1. (2018). Link

  • This compound Product Data. ChemScene. CAS 89466-16-0.[5][6][7][8][9][10] Link

Sources

Publish Comparison Guide: Analytical Cross-Validation of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous analytical cross-validation framework for 6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0).[1] It is designed for medicinal chemists and analytical scientists who must distinguish this specific scaffold from its thermodynamically favored regioisomers during drug development.[1]

Executive Summary: The Regioisomer Trap

This compound is a high-value pharmacophore used in the synthesis of kinase inhibitors and neurological drugs.[1] However, its synthesis is fraught with ambiguity.[1] The direct bromination of 2-amino-3-methylpyridine preferentially yields the 5-bromo isomer (CAS 3430-21-5) due to electronic directing effects, rather than the target 6-bromo species.[1]

Commercial "technical grade" alternatives often contain significant levels (5–15%) of the 5-bromo regioisomer or the 3,5-dibromo byproduct, which possess identical molecular weights or similar solubilities, rendering standard LC-MS insufficient for structural confirmation.[1] This guide provides a multi-modal cross-validation protocol to definitively authenticate the target compound.

Comparison of Grades
FeatureValidated HPLC Grade (Target) Technical Grade (Alternative) Direct Bromination Crude
Purity >98.0%90–95%Variable
Primary Impurity Water/Solvent5-Bromo regioisomer 3,5-Dibromo species
Risk LowHigh (Dead-end synthesis)High (Purification bottleneck)
Validation Cost High (NMR + HPLC + MS)Low (HPLC only)Low (TLC/HPLC)

Analytical Challenges & Causality

To validate this compound, one must understand why standard methods fail.

  • Mass Spectrometry Blindness: Both the target (6-Br) and its primary impurity (5-Br) share the exact same mass (

    
     187/189) and isotopic pattern.[1] MS alone cannot distinguish them.[1]
    
  • Proton Ambiguity: Both isomers have two aromatic protons.[1] In low-field NMR, the splitting patterns can look deceptively similar if not analyzed for specific coupling constants (

    
    -values).[1]
    
  • Crystallization Similarity: Regioisomers of aminopyridines often co-crystallize, meaning a sharp melting point is not always a guarantee of isomeric purity.[1]

Protocol 1: Structural Authentication via 1H-NMR

Objective: Definitively distinguish the 6-bromo target from the 5-bromo and 3-bromo isomers. Principle: The coupling constant (


) between aromatic protons is the "fingerprint."[1]
  • Target (6-Br): Protons at H4 and H5 are ortho to each other (

    
     Hz).[1]
    
  • Impurity (5-Br): Protons at H4 and H6 are meta to each other (

    
     Hz).[1]
    
Experimental Workflow
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 if possible, as amino protons broaden due to exchange; DMSO stabilizes them via H-bonding).[1]

  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of the methyl group relative to aromatics.
    
  • Analysis Logic (The Self-Validating Check):

    • Step A: Locate the Methyl singlet (

      
       ppm).[1] Integrate to 3H.
      
    • Step B: Locate the Amino broad singlet (

      
       ppm).[1] Integrate to 2H.
      
    • Step C (The Critical Check): Examine the aromatic region (7.0–8.0 ppm).[1]

      • PASS: Two doublets with

        
         Hz . (Indicates H4/H5 ortho relationship).
        
      • FAIL: Two doublets with

        
         Hz . (Indicates H4/H6 meta relationship 
        
        
        
        5-Bromo isomer ).
      • FAIL: Singlet or complex multiplet (Indicates mixture or 3,5-dibromo ).

Expert Insight: If you observe


 Hz but suspect the 3-bromo-6-methyl  isomer (where protons are also ortho), perform a 1D NOE  experiment. Irradiate the Methyl group.
[1] *   Target (3-Me):  NOE enhancement of the Amino  group (spatial proximity).
  • Isomer (6-Me): NOE enhancement of the Ring Proton H5 (spatial proximity).[1]

Protocol 2: Quantitative Purity via HPLC-UV

Objective: Quantify non-isomeric impurities (e.g., dibromo species, starting materials).[1] Principle: Reverse-phase chromatography separates based on hydrophobicity.[1] The 3,5-dibromo impurity is significantly more hydrophobic (elutes later) than the monobromo target.[1]

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).[1]

Data Interpretation
Retention Time (Approx)IdentityCharacteristic
3–4 min 2-Amino-3-methylpyridineStarting Material (Polar, lacks Br)
8–9 min Target (6-Bromo) Main Peak
9–10 min 5-Bromo isomerCritical Impurity (Often co-elutes; requires slow gradient to separate)
12–13 min 3,5-Dibromo speciesLate eluter (Very hydrophobic)

Visualization: Analytical Decision Logic

The following diagram illustrates the decision tree for validating the material.

ValidationLogic Start Unknown Sample (CAS 89466-16-0) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = 187/189 (1:1)? LCMS->MassCheck RejectMass REJECT: Wrong Compound or Dibromo (m/z 265) MassCheck->RejectMass No NMR Step 2: 1H-NMR (DMSO-d6) MassCheck->NMR Yes CouplingCheck Aromatic Coupling (J)? NMR->CouplingCheck Meta J = 2 Hz (Meta) Identify: 5-Bromo Isomer CouplingCheck->Meta Meta Coupling Ortho J = 8 Hz (Ortho) CouplingCheck->Ortho Ortho Coupling NOE Step 3: NOE Experiment (Irradiate Methyl) Ortho->NOE NOECheck NOE on NH2? NOE->NOECheck Isomer3Br NOE on Ring H Identify: 3-Bromo-6-Methyl NOECheck->Isomer3Br No Target NOE on NH2 Group CONFIRMED TARGET This compound NOECheck->Target Yes

Caption: Logical workflow for structural authentication, distinguishing the target from isobaric regioisomers.

Visualization: Synthesis & Impurity Fate

Understanding where impurities come from helps in selecting the right analytical method.[1]

SynthesisFate SM Starting Material 2-Amino-3-methylpyridine Bromination Bromination (Br2 / Acid) SM->Bromination Target Target (Minor/Controlled) 6-Bromo-3-methyl... Bromination->Target Steric Control Impurity5 Major Impurity 5-Bromo-3-methyl... Bromination->Impurity5 Electronic Preference ImpurityDi Over-Bromination 3,5-Dibromo... Bromination->ImpurityDi Excess Br2 Filter Purification (Column/Crystallization) Target->Filter Impurity5->Filter ImpurityDi->Filter Filter->Impurity5 Co-elutes (Risk) Final Final Product Filter->Final Target

Caption: Synthesis pathway showing the high probability of 5-bromo impurity formation, necessitating rigorous NMR validation.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 59605384, this compound. Retrieved January 30, 2026, from [Link]

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates reactivity of the 5-bromo analog, highlighting the need for differentiation). Retrieved January 30, 2026, from [Link]

Sources

The Strategic Advantage of 6-Bromo-3-methylpyridin-2-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, are ubiquitous scaffolds in pharmaceuticals and functional materials. Among the various halogenated pyridines available to the synthetic chemist, 6-Bromo-3-methylpyridin-2-amine emerges as a reagent of considerable utility, offering a finely tuned balance of reactivity, stability, and versatility. This guide provides an in-depth comparison of this compound with its chloro and iodo analogs, supported by established principles of chemical reactivity and representative experimental protocols, to illuminate its advantages in key cross-coupling transformations.

The Halogen Effect: A Cursory Overview of Reactivity in Palladium-Catalyzed Cross-Coupling

The choice of the halogen atom on a pyridine ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle, and a weaker C-X bond facilitates this crucial step.

While iodides are the most reactive, they can be more expensive and less stable than their bromo and chloro counterparts. Chlorides, on the other hand, are often more economical and widely available but typically require more forcing reaction conditions, including higher temperatures and more specialized, electron-rich ligands to facilitate the challenging oxidative addition step. This compound, therefore, occupies a "sweet spot," offering a favorable compromise between high reactivity and practical handling.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The enhanced reactivity of the C-Br bond in this compound compared to the C-Cl bond in its chloro analog often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Table 1: Theoretical Comparison of Halogenated 3-methylpyridin-2-amines in a Representative Suzuki-Miyaura Coupling

ReagentRelative ReactivityTypical Reaction ConditionsPotential Advantages of 6-Bromo Analog
6-Iodo-3-methylpyridin-2-amineHighestRoom temperature to moderate heating, lower catalyst loading.More cost-effective and stable than the iodo analog.
This compound High Moderate heating (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Good balance of reactivity and stability, often leading to cleaner reactions and higher yields.
6-Chloro-3-methylpyridin-2-amineModerateHigher temperatures (e.g., >100 °C), specialized ligands (e.g., Buchwald ligands).Milder conditions compared to the chloro analog, reducing the risk of side reactions and decomposition.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established procedures for similar substrates.

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor. The use of this compound allows for the coupling with a wide range of amines under conditions that are often milder than those required for the corresponding chloro-substituted pyridine.

Table 2: Theoretical Comparison of Halogenated 3-methylpyridin-2-amines in a Representative Buchwald-Hartwig Amination

ReagentRelative ReactivityTypical Catalyst SystemsPotential Advantages of 6-Bromo Analog
6-Iodo-3-methylpyridin-2-amineHighestCan often be achieved with less sophisticated ligands.Avoids potential side reactions associated with highly reactive iodides.
This compound High Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu). Broad substrate scope with various amines, reliable and reproducible results.
6-Chloro-3-methylpyridin-2-amineModerateRequires highly active and often proprietary Buchwald or Hartwig ligands.More efficient oxidative addition leads to faster reaction rates and potentially lower catalyst loadings.
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example based on established procedures for similar substrates.

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ and Xantphos.

  • Add this compound, the amine, and NaOtBu.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Mechanistic Rationale and Workflow Visualization

The superior performance of this compound in many cross-coupling contexts can be visualized through the lens of the catalytic cycle. The initial, and often rate-limiting, oxidative addition step is more facile for the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond.

Catalytic_Cycle_Advantage cluster_Bromo This compound cluster_Chloro 6-Chloro-3-methylpyridin-2-amine Bromo_Start Ar-Br + Pd(0)L2 Bromo_TS [Ar--Br--Pd(0)L2]‡ Bromo_Start->Bromo_TS Lower Ea Bromo_Product Ar-Pd(II)(Br)L2 Bromo_TS->Bromo_Product Catalyst_Regen Catalytic Cycle (Transmetalation/ Reductive Elimination) Bromo_Product->Catalyst_Regen Proceeds to Product Formation Chloro_Start Ar-Cl + Pd(0)L2 Chloro_TS [Ar--Cl--Pd(0)L2]‡ Chloro_Start->Chloro_TS Higher Ea Chloro_Product Ar-Pd(II)(Cl)L2 Chloro_TS->Chloro_Product Chloro_Product->Catalyst_Regen Proceeds to Product Formation

Caption: Oxidative addition energy profile for bromo vs. chloro analogs.

The diagram above illustrates the lower activation energy (Ea) barrier for the oxidative addition of the C-Br bond to a Pd(0) catalyst compared to the C-Cl bond, leading to faster reaction kinetics.

Experimental_Workflow Start Start: Reagents & Catalyst Setup Inert Atmosphere Setup (Schlenk/Glovebox) Start->Setup Solvent Addition of Degassed Solvent Setup->Solvent Heating Heating & Stirring (e.g., 90-110 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound represents a strategically advantageous building block for the synthesis of complex molecules. Its well-balanced reactivity profile allows for efficient participation in key cross-coupling reactions under conditions that are often milder and more forgiving than those required for its chloro-substituted counterpart. While iodo-pyridines may offer higher reactivity, the bromo-analog provides a more practical and cost-effective solution without a significant compromise in performance for a wide range of applications. For researchers in pharmaceutical and materials science, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes that are both efficient and robust.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

A Senior Application Scientist's Guide to Ligand Selection for Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The privileged 2-aminopyridine moiety, a frequent pharmacophore, presents unique challenges and opportunities in molecular design. Among its halogenated precursors, 6-Bromo-3-methylpyridin-2-amine is a particularly valuable building block, offering a handle for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions.

The success of these transformations—most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand dictates the catalyst's stability, reactivity, and selectivity, profoundly influencing reaction yields and substrate scope. This guide provides a comparative analysis of various phosphine ligands for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, supported by experimental data from closely related systems, to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge of 2-Aminopyridines in Cross-Coupling

The 2-aminopyridine core presents a dual challenge in palladium-catalyzed reactions. The pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and potentially deactivating the catalyst. Furthermore, the amino group can participate in side reactions. Consequently, the selection of an appropriate ligand is paramount to navigate these complexities and achieve high reaction efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The choice of ligand significantly impacts the efficiency of this transformation.

Comparative Performance of Ligands in Suzuki-Miyaura Coupling

While direct comparative data for this compound is not extensively available in a single study, we can draw valuable insights from studies on structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine. The following table summarizes the performance of different palladium-based catalytic systems, providing a strong indication of expected performance for the target substrate.[1]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1: Traditional Phosphine Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid
4-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Chlorophenylboronic acid
4-Fluorophenylboronic acid
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
System 3: N-Heterocyclic Carbene Pd(OAc)₂IPrK₃PO₄Toluene/H₂OPhenylboronic acid

Note: Yields for Systems 2 and 3 are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[1]

Analysis of Ligand Performance:

  • Triphenylphosphine (PPh₃): As a traditional and widely used ligand, PPh₃ provides good to excellent yields for the Suzuki coupling of a closely related aminobromopyridine with various arylboronic acids.[1][2][3] Its performance is reliable, especially with electron-rich boronic acids.[3]

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are known to be highly effective for a broad range of substrates, including sterically hindered ones.[4] For challenging couplings involving heteroaromatic halides, ligands like SPhos and XPhos are often the catalysts of choice, and high yields are anticipated.[4]

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and reactivity. They are particularly effective for challenging cross-coupling reactions and are expected to perform well with this compound.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L2)->Amine_Coordination [Ar-Pd(II)(L2)(HNR'R'')]X [Ar-Pd(II)(L2)(HNR'R'')]X Amine_Coordination->[Ar-Pd(II)(L2)(HNR'R'')]X HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)(L2)(HNR'R'')]X->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) -HX, -Base-H+ Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Sources

Structural Validation and Reactivity Profiling of 6-Bromo-3-methylpyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and PROTAC linker design. Its value lies in its unique substitution pattern:

  • C2-Amine: Provides a hydrogen bond donor/acceptor motif critical for ATP-binding pocket interactions.

  • C3-Methyl: Induces a "conformation lock," restricting rotation in biaryl systems (the "ortho-effect"), often improving selectivity and oral bioavailability compared to des-methyl analogs.

  • C6-Bromine: Serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

This guide provides an objective characterization protocol to distinguish this molecule from its common regioisomers and compares its reactivity profile against chloro- and iodo-analogs.

Comparative Analysis: Halogen & Isomer Profiling

The Halogen Decision Matrix (Cl vs. Br vs. I)

Choosing the correct halogen at the C6 position is the first critical decision in synthetic route design.

Feature6-Chloro Analog 6-Bromo Analog (Target) 6-Iodo Analog
C-X Bond Energy High (~400 kJ/mol)Medium (~280 kJ/mol)Low (~240 kJ/mol)
Suzuki Coupling Slow; requires specialized ligands (e.g., XPhos, SPhos) and higher temps (>100°C).Optimal; Works with standard catalysts (Pd(PPh3)4) at mild temps (60-80°C).Fast; often couples at RT but prone to dehalogenation side-reactions.
Stability High stability; indefinite shelf life.Balanced; Stable solid, resistant to photo-degradation.Light sensitive; requires cold storage/foil wrapping.
Cost Efficiency High (Commodity chemical).Moderate; Best balance of cost vs. reactivity.Low (Expensive starting materials).
Use Case Large-scale manufacturing (cost driven).Lead Optimization/Library Synthesis. Difficult couplings or late-stage functionalization.
Regioisomer Differentiation (The "Methyl Problem")

A common synthesis pitfall is the formation of regioisomers (e.g., 3-methyl vs. 4-methyl or 5-methyl) during ring closure or bromination.

Critical QC Checkpoint:

  • Target (3-Methyl): The methyl group is ortho to the amine.[1]

  • Impurity (5-Methyl): The methyl group is para to the amine (often formed if starting from 3-picoline precursors).

  • Impurity (4-Methyl): The methyl group is meta to the amine.

Structural Characterization & Confirmation Protocols

NMR Logic for Structural Validation

The following protocol uses Nuclear Overhauser Effect (NOE) to definitively confirm the position of the methyl group relative to the aromatic protons.

Protocol 1: 1H-NMR & NOE Analysis
  • Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen the exchangeable -NH2 peak).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Expected Spectral Data (DMSO-d6, 400 MHz): | Shift (


 ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| :--- | :--- | :--- | :--- | :--- |
| 6.10 - 6.30  | Broad Singlet | 2H | 

| Exchangeable. Broadening indicates H-bonding. | | 7.55 | Doublet (

Hz) | 1H | C4-H | Downfield aromatic. Key: Shows strong NOE with Methyl group. | | 6.75 | Doublet (

Hz) | 1H | C5-H | Upfield aromatic (ortho to Br, beta to N). | | 2.05 | Singlet | 3H |

| Diagnostic methyl peak. |

The "Self-Validating" NOE Test:

  • Irradiate the Methyl singlet at ~2.05 ppm.

  • Pass Criteria: Observation of signal enhancement at ~7.55 ppm (C4-H). This confirms the methyl is adjacent to the aromatic proton.

  • Fail Criteria: No enhancement of aromatic protons (implies Methyl is at C5, far from C4-H) or enhancement of the Amine peak only.

Analytical Logic Tree (Graphviz)

IsomerLogic Start Unknown Isomer Sample (6-Bromo-x-methylpyridin-2-amine) Step1 1H NMR Analysis (Aromatic Region) Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 Res1 Two Singlets (Para substitution) Decision1->Res1 Singlets Res2 Two Doublets (Ortho substitution) Decision1->Res2 Doublets (J~8Hz) ResultC WRONG ISOMER (4-Methyl isomer) Res1->ResultC Step2 NOE Experiment (Irradiate Methyl @ 2.1 ppm) Res2->Step2 Decision2 NOE Signal at Aromatic H? Step2->Decision2 ResultA CONFIRMED TARGET (3-Methyl isomer) Methyl is neighbor to H4 Decision2->ResultA Yes (Enhancement) ResultB WRONG ISOMER (5-Methyl isomer) Methyl is isolated from protons Decision2->ResultB No (Silent)

Caption: Analytical decision tree for distinguishing the 3-methyl target from common 4-methyl and 5-methyl regioisomers using NMR coupling and NOE.

Experimental Workflow: Reactivity Confirmation

To validate the scaffold's quality for medicinal chemistry, a standard Suzuki-Miyaura Coupling is performed. This protocol serves as both a functional QC test and a guide for library synthesis.

Standardized Suzuki Coupling Protocol

Objective: Confirm reactivity of the C6-Br bond without affecting the free amine or methyl steric lock.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) — Chosen for robustness against air.
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, charge the pyridine substrate (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and catalyst (41 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Reaction: Heat block to 85°C for 4 hours. Note: 6-Cl analogs typically require 100°C+ and 12-16 hours.

  • Monitoring: Check via LC-MS. Target Mass

    
     (Product) vs. 187.0/189.0 (SM).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Performance Benchmark:

  • Expected Yield: >85%

  • Common Failure Mode: If yield <50%, check for "Protodeboronation" of the boronic acid (often caused by high pH or old catalyst) or "Dehalogenation" (caused by excessive heat).

Reactivity Pathway Diagram (Graphviz)

ReactivityFlow Substrate 6-Bromo-3-methyl pyridin-2-amine Path1 Suzuki Coupling (Pd-cat, Boronic Acid) Substrate->Path1 Preferred Route Path2 Buchwald Amination (Pd-cat, Amine) Substrate->Path2 Secondary Route Path3 Sandmeyer/Diazotization (NaNO2, HBr) Substrate->Path3 Functional Group Swap Prod1 6-Aryl-3-methyl pyridin-2-amine (Biaryl Scaffold) Path1->Prod1 High Yield (>85%) Prod2 2,6-Diamino Scaffold Path2->Prod2 Moderate Yield Prod3 2,6-Dibromo-3-methyl pyridine Path3->Prod3 Precursor Synthesis

Caption: Primary synthetic transformations for the this compound scaffold in drug discovery workflows.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Accessed 2024).[2] Link

  • ChemicalBook. 2-Amino-3-bromo-6-methylpyridine NMR and Properties. (Accessed 2024).[2] Link

  • Royal Society of Chemistry (RSC). NMR Investigation of Geometrical Isomerism in (Methylamino)pyridines. (Accessed 2024).[2] Link

  • National Institutes of Health (NIH). General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Accessed 2024).[2] Link

  • BLD Pharm. Product Specifications: this compound (CAS 89466-16-0).[3][4][5] (Accessed 2024).[2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-Bromo-3-methylpyridin-2-amine

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, field-tested practices for handling this compound. This compound, while a valuable building block in pharmaceutical and agrochemical synthesis, belongs to a class of chemicals—substituted pyridines—that command respect and careful handling.[1] This guide is structured to provide a clear, logical workflow, from understanding the inherent risks to implementing robust safety protocols and disposal plans.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from structurally similar compounds. Substituted aminopyridines and bromopyridines are consistently classified as hazardous.

Key anticipated hazards include:

  • Acute Toxicity: Compounds like 2-amino-6-methylpyridine are toxic if swallowed and can be fatal if they come into contact with the skin.[2]

  • Skin and Eye Irritation: The majority of related pyridine derivatives are classified as causing skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4][5] This is a particular concern when handling the compound as a solid or powder.

Given these risks, a conservative approach is mandated. We must assume this compound possesses a similar or greater hazard profile. Always treat this compound as hazardous and take all necessary precautions.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.

Protection TypeSpecific RecommendationsRationale & Causality
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles which can cause serious and potentially irreversible eye damage.[3][4][7][8] Standard safety glasses are insufficient.
Skin Protection Gloves: Butyl rubber or nitrile gloves. Change gloves immediately upon any sign of contamination. Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material.Prevents skin contact, a primary route of exposure for toxic pyridine derivatives.[2] Nitrile gloves offer good splash protection, but breakthrough times can vary. For prolonged handling, heavier-duty gloves like butyl rubber are preferable. A lab coat contains contamination and protects your personal clothing.[7][9]
Respiratory Protection Primary: Handle only within a certified laboratory chemical fume hood. Secondary: If a fume hood is not feasible or for large spills, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of dust or vapors, which are known respiratory irritants.[4][7] A fume hood is the most critical engineering control to prevent systemic exposure. Respirator use requires proper fit-testing and training.

PPE_Workflow assess_hazards assess_hazards fume_hood fume_hood assess_hazards->fume_hood core_ppe core_ppe don_ppe don_ppe core_ppe->don_ppe respirator respirator

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes risk and ensures reproducibility.

A. Preparation and Weighing:

  • Designate Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Pre-label Glassware: Ensure all flasks and vials are clearly labeled before introducing the chemical.

  • Don PPE: Put on your lab coat and chemical safety goggles before approaching the fume hood. Don your gloves as the final step.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances. Close the primary container immediately after dispensing.

B. Solution Preparation and Reactions:

  • Ventilation is Key: Always conduct transfers, solution preparations, and reactions within a certified chemical fume hood to contain any dust or vapors.[9]

  • Controlled Addition: When adding the solid to a solvent, do so slowly and carefully to avoid splashing.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these are common incompatibilities for pyridine derivatives.[4][5][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][9] Ensure it is stored away from incompatible materials.

Emergency and Disposal Plan

A. Exposure and Spill Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, as dermal exposure can be fatal.[2][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

  • Minor Spills: For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Major Spills: Evacuate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety (EHS) office.

B. Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your EHS office.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][3][4] Do not pour down the drain or discard in regular trash.

By internalizing the causality behind these safety measures and adhering to this comprehensive plan, you can confidently and safely utilize this compound in your research endeavors, ensuring the integrity of your work and the safety of your laboratory environment.

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE . NJ.gov. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine . CDC. Available from: [Link]

  • SAFETY DATA SHEET - 6-Amino-3-bromo-2-picoline . Fisher Scientific. Available from: [Link]

  • CAS NO 89466-16-0 this compound . GRG Life Sciences. Available from: [Link]

  • Specifications of this compound . Capot Chemical. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.